molecular formula C10H15O2- B1243311 Geranate

Geranate

Cat. No.: B1243311
M. Wt: 167.22 g/mol
InChI Key: ZHYZQXUYZJNEHD-VQHVLOKHSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Geranate, often studied as the this compound anion or in the form of geranic acid, is a key bioactive compound in cutting-edge pharmaceutical and biomedical research. Its most prominent application is as a critical component of Choline this compound (CAGE), a versatile biocompatible ionic liquid/deep eutectic solvent (DES) . In this formulation, this compound is renowned for its ability to significantly enhance the transdermal, oral, and subcutaneous delivery of both hydrophobic and hydrophilic drugs, including challenging biologics like insulin . Research indicates that this compound ions contribute to this mechanism by interacting with and stabilizing protein structures, such as the insulin dimer, and by facilitating the permeation of biological barriers . Beyond drug delivery, this compound exhibits potent, broad-spectrum antimicrobial properties. It demonstrates efficacy against drug-resistant bacteria, fungi, and viral pathogens by integrating into and disrupting microbial membranes and eradicating biofilms . This multifaceted bioactivity, combined with a high safety profile derived from its GRAS (Generally Recognized as Safe) constituent origins, makes this compound a highly valuable compound for developing new therapeutic formulations, antiseptics, and wound healing applications . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H15O2-

Molecular Weight

167.22 g/mol

IUPAC Name

(2E)-3,7-dimethylocta-2,6-dienoate

InChI

InChI=1S/C10H16O2/c1-8(2)5-4-6-9(3)7-10(11)12/h5,7H,4,6H2,1-3H3,(H,11,12)/p-1/b9-7+

InChI Key

ZHYZQXUYZJNEHD-VQHVLOKHSA-M

SMILES

CC(=CCCC(=CC(=O)[O-])C)C

Isomeric SMILES

CC(=CCC/C(=C/C(=O)[O-])/C)C

Canonical SMILES

CC(=CCCC(=CC(=O)[O-])C)C

Synonyms

geranoic acid

Origin of Product

United States

Foundational & Exploratory

Unveiling the Chemical Identity of Geranate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the chemical and biological characteristics of monoterpenoids is crucial for harnessing their therapeutic potential. Geranate, the conjugate base of geranic acid, is an acyclic monoterpenoid that has garnered interest for its presence in various natural sources and its potential biological activities. This technical guide provides an in-depth overview of the chemical structure of this compound, its physicochemical properties, a detailed experimental protocol for its synthesis via biotransformation, and its role in biological pathways.

Chemical Structure and Identification

This compound is systematically known as (2E)-3,7-dimethylocta-2,6-dienoate.[1] It is an unsaturated fatty acid anion that is the conjugate base of geranic acid, formed by the deprotonation of the carboxylic acid group.[1] At a physiological pH of 7.3, this compound is the major species.[1]

The structure of this compound is characterized by a ten-carbon chain with two double bonds and two methyl group substituents. The IUPAC name specifies the E configuration for the double bond at the second carbon position.

Key Identifiers:

  • IUPAC Name: (2E)-3,7-dimethylocta-2,6-dienoate[1]

  • Molecular Formula: C₁₀H₁₅O₂⁻[1]

  • SMILES String: CC(=CCC/C(=C/C(=O)[O-])/C)C[1]

  • InChI Key: ZHYZQXUYZJNEHD-VQHVLOKHSA-M[1]

Physicochemical Properties of this compound and Geranic Acid

A summary of the key physicochemical properties of this compound and its conjugate acid, geranic acid, is presented in the table below. This data is essential for understanding its behavior in various experimental and biological systems.

PropertyValueReference(s)
This compound
Molecular Weight167.22 g/mol [1]
Physiological Charge-1[2]
Hydrogen Acceptor Count2[2]
Hydrogen Donor Count0[2]
Polar Surface Area40.13 Ų[2]
Geranic Acid
Molecular Weight168.23 g/mol [3]
pKa (Strongest Acidic)5.26[2]
Water Solubility1.17 g/L[2]
logP3.15[2]

Experimental Protocol: Biotransformation of Geraniol to Geranic Acid

The production of geranic acid, the precursor to this compound, can be efficiently achieved through the biotransformation of geraniol using microorganisms. The following protocol details a method using the fungus Mucor irregularis.[2][4][5]

1. Microorganism and Culture Preparation:

  • Strain: Mucor irregularis IIIMF4011, isolated from soil samples.[2][5]

  • Media: Sabouraud Dextrose Broth (SDB) is used for the initial cultivation of the fungus.[5]

  • Inoculation and Growth: Inoculate the SDB medium with spores of M. irregularis and incubate at 28 °C with shaking at 200 rpm for 2 days.[2]

2. Biotransformation Reaction:

  • Reaction Setup: After the initial growth phase, the fungal mycelium is harvested. The biotransformation is carried out using the mycelium, as the enzymes responsible are intracellular.[5]

  • Substrate: Prepare a solution of geraniol (e.g., 20 mM) in a suitable buffer, such as 0.1 M potassium phosphate buffer (pH 7.0).[5]

  • Incubation: Add the fungal mycelium to the geraniol solution and incubate at 28 °C with shaking at 200 rpm for 72 hours.[2][5] Conversion rates of 97-100% can be achieved under these conditions.[2][4][5]

3. Scale-up in Fermentor:

  • For larger-scale production, the process can be scaled up to a 3 L fermentor with a 1.5 L working volume.[2][5]

  • Prepare 1.5 L of SDB media in the fermentor and autoclave.

  • Inoculate with a 10% seed culture of M. irregularis.

  • Set the fermentor parameters to 28 °C, 200 rpm, and an airflow of 1.5 L/min.[5]

  • After 48 hours of incubation, harvest the mycelium by centrifugation.

  • Prepare a 1.5 L reaction mixture of 20 mM geraniol in 0.1 M potassium phosphate buffer (pH 7.0) and add the harvested mycelium.

  • Incubate under the same fermentor conditions for 72 hours, which can yield a conversion rate of approximately 98.89%.[2][5]

4. Product Extraction and Purification:

  • The reaction mixture is extracted with an equal volume of ethyl acetate.[6]

  • The organic extract is concentrated, and the crude product can be purified using column chromatography with a silica gel column and a gradient elution of ethyl acetate in hexane.[7]

  • The purity of the resulting geranic acid can be confirmed by GC-MS and NMR analysis.[7]

Biological Significance and Pathways

Geranic acid and its conjugate base, this compound, are involved in various biological processes. Notably, geranic acid is an intermediate in the anaerobic metabolism of monoterpenes by denitrifying bacteria such as Alcaligenes defragrans.[8] In this pathway, various monoterpenes, including β-myrcene, α-phellandrene, limonene, and α-pinene, can be converted to geranic acid.[8]

Furthermore, the ionic liquid choline this compound (CAGE), a combination of choline and geranic acid, has demonstrated significant potential as a topical antiseptic and a transdermal drug delivery enhancer.[1][9] The this compound and geranic acid components of CAGE are thought to interact with and disrupt bacterial membranes, contributing to its antimicrobial activity.[9]

The following diagram illustrates the biotransformation workflow for the production of geranic acid from geraniol.

Biotransformation_Workflow cluster_culture Culture Preparation cluster_biotransformation Biotransformation cluster_downstream Downstream Processing spores M. irregularis spores incubation1 Incubation (28°C, 200 rpm, 2 days) spores->incubation1 Inoculate in SDB mycelium Fungal Mycelium incubation1->mycelium reaction Reaction with Mycelium (28°C, 200 rpm, 72h) mycelium->reaction geraniol Geraniol (Substrate) geraniol->reaction geranic_acid Geranic Acid (Product) reaction->geranic_acid ~99% Conversion extraction Solvent Extraction geranic_acid->extraction purification Column Chromatography extraction->purification analysis GC-MS / NMR Analysis purification->analysis

Biotransformation workflow of geraniol to geranic acid.

References

An In-depth Technical Guide to the Synthesis and Purification of the Geranate Anion

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The geranate anion, the conjugate base of geranic acid, is a monoterpenoid of significant interest across various scientific disciplines. Geranic acid, a naturally occurring compound found in plants like Daphne odora and Pelargonium graveolens, serves as a pheromone and possesses antifungal properties[1][2]. In recent years, the this compound anion has gained prominence in drug development, particularly as a component of Choline and Geranic Acid (CAGE), a deep eutectic solvent and ionic liquid that enhances the transdermal delivery of both small and large therapeutic molecules[3][4][5]. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the primary synthesis and purification methodologies for the this compound anion and its parent acid, supported by detailed experimental protocols, quantitative data, and process visualizations.

Section 1: Synthesis of Geranic Acid and this compound Salts

The generation of the this compound anion begins with the synthesis of its protonated form, geranic acid, or through direct salt formation. Methodologies range from classical organic chemistry to modern biotransformation.

Chemical Synthesis

A prevalent and effective chemical route to geranic acid is the oxidation of citral, a readily available mixture of the isomers geranial and neral.

Experimental Protocol: Oxidation of Citral with Silver(I) Oxide

This protocol is adapted from established methods for aldehyde oxidation using Tollens' reagent, which is prepared in situ[6].

  • Materials:

    • Citral (mixture of geranial and neral)

    • Silver(I) nitrate (AgNO₃)

    • Sodium hydroxide (NaOH)

    • Aqueous ammonia (NH₃)

    • Ethanol

    • Diethyl ether

    • 1 M Hydrochloric acid (HCl)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Preparation of Tollens' Reagent: In a round-bottom flask, dissolve silver nitrate in deionized water. Add a dilute solution of sodium hydroxide to precipitate brown silver(I) oxide. Add just enough aqueous ammonia dropwise to dissolve the precipitate, forming the diamminesilver(I) complex, [Ag(NH₃)₂]⁺[6].

    • Oxidation: Dissolve citral in ethanol and add it to the freshly prepared Tollens' reagent at room temperature with vigorous stirring[6].

    • Reaction: Allow the reaction to proceed for 2-4 hours. The formation of a silver mirror on the flask or a black precipitate of silver metal indicates a positive reaction[6].

    • Workup: Once the reaction is complete, filter the mixture to remove the silver metal. Acidify the filtrate with 1 M HCl to precipitate the geranic acid.

    • Extraction: Extract the aqueous solution with diethyl ether (3x volumes). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate[7].

    • Isolation: Remove the solvent under reduced pressure using a rotary evaporator to yield crude geranic acid, which can then be purified.

Diagram: Chemical Synthesis Workflow

start Citral (Geranial + Neral) reaction Oxidation Reaction start->reaction reagent Tollens' Reagent (Ag₂O in NH₃) reagent->reaction workup Acidification (HCl) & Extraction (Ether) reaction->workup 2-4 hrs, RT product Crude Geranic Acid workup->product purify Purification (See Section 2) product->purify final Pure Geranic Acid purify->final

Caption: Workflow for the chemical synthesis of geranic acid via citral oxidation.

Biosynthesis and Biotransformation

Biological methods offer a green alternative for producing geranic acid, often with high specificity and yield. These methods typically use geraniol as a precursor.

Experimental Protocol: Fungal Biotransformation of Geraniol

This protocol utilizes the fungus Mucor irregularis to oxidize geraniol to geranic acid with high conversion efficiency[8][9].

  • Materials:

    • Mucor irregularis culture

    • Sabouraud Dextrose Broth (SDB) medium

    • Geraniol (substrate)

    • Ethyl acetate

    • Hexane

  • Procedure:

    • Fungal Culture: Inoculate spores of M. irregularis in sterile SDB medium and incubate at 28 °C, 200 rpm for 48 hours to grow the mycelium[8].

    • Biotransformation: After the initial growth phase, supplement the culture medium with geraniol (e.g., to a final concentration of 20 mM)[8][9].

    • Incubation: Continue incubation at 28 °C for 72 hours. Monitor the conversion of geraniol to geranic acid using TLC or GC-MS analysis of culture aliquots[9].

    • Extraction: After 72 hours (or when conversion is maximized), harvest the culture broth. Extract the entire broth with an equal volume of ethyl acetate. Separate the organic layer.

    • Isolation: Dry the ethyl acetate extract over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude geranic acid.

Diagram: Biotransformation Workflow

culture Inoculate M. irregularis in SDB Medium growth Mycelial Growth (48h, 28°C) culture->growth biotrans Biotransformation (72h, 28°C) growth->biotrans substrate Geraniol (Substrate) substrate->biotrans extract Extraction (Ethyl Acetate) biotrans->extract product Crude Geranic Acid extract->product purify Purification product->purify

Caption: Workflow for the biosynthesis of geranic acid from geraniol.

Direct Synthesis of this compound Salts

For applications like ionic liquids, the this compound anion can be formed directly as a salt, such as choline this compound (CAGE).

Experimental Protocol: Synthesis of Choline this compound (CAGE)

This method involves a simple acid-base reaction between choline bicarbonate and geranic acid[10][11].

  • Materials:

    • Choline bicarbonate (e.g., 80 wt. % in H₂O)

    • Geranic acid

    • Round-bottom flask

  • Procedure:

    • Reaction: Combine choline bicarbonate and geranic acid in a round-bottom flask. A common and highly effective ratio is 1:2 molar equivalents of choline to geranic acid[3][11].

    • Stirring: Allow the mixture to stir overnight at room temperature. The reaction releases carbon dioxide gas.

    • Water Removal: Transfer the flask to a rotary evaporator to remove water and any remaining volatile byproducts, yielding the CAGE ionic liquid[11].

Section 2: Purification Methodologies

Purification is critical to isolate the this compound anion (as geranic acid or a salt) from reaction byproducts, unreacted starting materials, and culture medium components.

Purification of Geranic Acid

Method 1: Acid-Base Extraction

This classical technique leverages the acidic nature of the carboxyl group and is highly effective for separating geranic acid from neutral impurities[7][12][13].

  • Protocol:

    • Dissolve the crude geranic acid product in an immiscible organic solvent (e.g., diethyl ether or ethyl acetate).

    • Transfer the solution to a separatory funnel and extract with an aqueous base (e.g., 1 M NaOH or saturated sodium bicarbonate solution). The geranic acid is deprotonated to the water-soluble this compound anion, which partitions into the aqueous layer.

    • Separate the layers. The organic layer, containing neutral impurities, can be discarded.

    • Wash the aqueous layer with fresh organic solvent to remove any remaining impurities.

    • Cool the aqueous layer in an ice bath and slowly acidify with a strong acid (e.g., 1-3 M HCl) to a pH well below the pKa of geranic acid (~pH 2). Geranic acid will precipitate or form an oil.

    • Extract the acidified aqueous layer with fresh organic solvent (3x volumes).

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent under reduced pressure to yield purified geranic acid.

Diagram: Acid-Base Purification Logic

compound1 Geranic Acid (R-COOH) base + OH⁻ (Base Addition) compound1->base organic Soluble in Organic Phase compound1->organic compound2 This compound Anion (R-COO⁻) acid + H⁺ (Acid Addition) compound2->acid aqueous Soluble in Aqueous Phase compound2->aqueous base->compound2 acid->compound1

Caption: Principle of acid-base extraction for purifying geranic acid.

Method 2: Column Chromatography

For high-purity samples, especially after biotransformation, column chromatography is effective[9].

  • Protocol:

    • Column Preparation: Pack a glass column with silica gel (100–200 mesh size) using a nonpolar solvent like hexane.

    • Sample Loading: Dissolve the crude extract in a minimal amount of the nonpolar solvent and load it onto the column.

    • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 0:100 and gradually increasing to 100:0 ethyl acetate:hexane)[9].

    • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC).

    • Isolation: Combine the fractions containing the pure geranic acid spot and concentrate under reduced pressure[9].

Purification of this compound Salts

When the target is a this compound salt, purification methods like recrystallization or ion exchange are more appropriate.

Method 1: Recrystallization

If a solid this compound salt is formed, recrystallization is a powerful purification technique[12][14].

  • Protocol:

    • Select a suitable solvent or solvent system in which the this compound salt is soluble at high temperatures but poorly soluble at low temperatures.

    • Dissolve the crude salt in a minimum amount of the hot solvent to create a saturated solution.

    • Filter the hot solution to remove any insoluble impurities.

    • Allow the solution to cool slowly and undisturbed. Crystals of the purified salt should form.

    • Collect the crystals by filtration and wash with a small amount of cold solvent.

    • Dry the crystals under vacuum.

Method 2: Anion Exchange Chromatography

This technique is ideal for isolating the this compound anion from complex mixtures like fermentation broths[15][16].

  • Protocol:

    • Resin Equilibration: Pack a column with a suitable anion exchange resin and equilibrate it with a low-ionic-strength buffer.

    • Loading: Apply the solution containing the this compound anion to the column. The negatively charged this compound will bind to the positively charged resin.

    • Washing: Wash the resin with the equilibration buffer to remove unbound, neutral, and positively charged impurities[16].

    • Elution: Displace the bound this compound anion from the resin by washing with a solution containing a stronger anion or a high concentration of a weaker anion (e.g., a high-salt buffer or a dilute strong acid)[16].

    • Collection: Collect the fractions containing the purified this compound anion.

Section 3: Data Summary

Quantitative data is essential for evaluating and selecting the appropriate synthesis and purification methods.

Table 1: Comparison of Geranic Acid Synthesis Methods

MethodPrecursorReagent/OrganismTypical Conversion/YieldKey ConditionsReference(s)
Chemical Oxidation CitralSilver(I) Oxide (Tollens')Good to HighRoom Temperature, 2-4 h[6]
Biotransformation GeraniolMucor irregularis97-100% Conversion28 °C, 72 h[8][9]
Metabolic Engineering IsopentenolsEngineered E. coli764 mg/L TiterFermentation[17]

Table 2: Physicochemical and Spectroscopic Data for Geranic Acid

PropertyValueReference(s)
Molecular Formula C₁₀H₁₆O₂[18][19]
Molar Mass 168.23 g/mol [2][18]
Appearance Oily Liquid[2]
Boiling Point 249-251 °C[2]
CAS Number 459-80-3[18][19]
GC-MS (m/z fragments) 69 (base peak), 41, 100, 123, 109[1]
IR Spectroscopy (FTIR) Broad peak ~3300 cm⁻¹ (O-H), peak ~1690 cm⁻¹ (C=O)[20]

Conclusion

The synthesis and purification of the this compound anion can be achieved through a variety of robust methods tailored to specific applications, scales, and purity requirements. Chemical synthesis via citral oxidation offers a direct and established route, while biotransformation of geraniol provides an environmentally friendly alternative with exceptionally high conversion rates. Purification strategies are well-defined, with acid-base extraction and column chromatography being highly effective for geranic acid, and recrystallization or anion exchange chromatography suitable for its salts. The choice of methodology will ultimately depend on the desired final product form—the free acid or a specific salt—and the resources available to the researcher. The protocols and data presented in this guide provide a solid foundation for the successful production and isolation of this versatile and increasingly important molecule.

References

Choline Geranate: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Choline geranate (CAGE) is a deep eutectic solvent (DES) or ionic liquid (IL) that has emerged as a versatile and biocompatible material with significant potential in pharmaceutical and biomedical applications. Composed of choline, a quaternary ammonium salt, and geranic acid, a naturally occurring fatty acid, CAGE exhibits a unique combination of properties, including broad-spectrum antimicrobial activity, anti-inflammatory effects, and the ability to enhance the delivery of a wide range of therapeutic molecules across biological barriers.[1][2][3][4] This technical guide provides an in-depth exploration of the core mechanisms of action of choline this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Antimicrobial Mechanism of Action

CAGE demonstrates potent antimicrobial activity against a broad spectrum of pathogens, including antibiotic-resistant strains.[3][4] The primary mechanism involves the disruption of the bacterial cell membrane, leading to a loss of cellular integrity and subsequent cell death.[5][6] This process is a synergistic interplay between the choline and this compound components.

The positively charged choline cation is electrostatically attracted to the negatively charged components of the bacterial cell envelope, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[7][8] This initial interaction facilitates the accumulation of CAGE at the cell surface. Subsequently, the lipophilic this compound anion and neutral geranic acid molecules insert into the lipid bilayer of the cell membrane.[3][7]

Molecular dynamics simulations have shown that the integration of this compound and geranic acid into the membrane leads to a "thinning" of the lipid bilayer and an increase in the average space between lipid headgroups.[3] This disruption of the membrane's structural integrity compromises its function as a selective barrier, leading to leakage of intracellular components and ultimately, cell lysis.[8] Fourier Transform Infrared (FTIR) spectroscopy has confirmed an altered lipid profile in CAGE-treated bacteria, indicative of this membrane disruption.[8]

Furthermore, CAGE has been shown to be highly effective against bacterial biofilms, which are notoriously resistant to conventional antibiotics.[3][9] CAGE can penetrate the extracellular polymeric substance (EPS) matrix of biofilms, disrupting its protective layer and exposing the embedded bacteria to the antimicrobial action of the ionic liquid.[3] Scanning electron microscopy (SEM) has visually confirmed the disruption of the EPS and the underlying bacterial cells following treatment with CAGE.[9]

Quantitative Antimicrobial Data

The antimicrobial efficacy of choline this compound has been quantified using various metrics, including Minimum Inhibitory Concentration (MIC) and Minimal Biofilm Eradication Concentration (MBEC).

Parameter Microorganism Value Reference
MIC Propionibacterium acnes0.025 - 0.2% (v/v) (57 µM - 0.45 mM)[2]
MBEC (24h Biofilm, 30 min exposure) Staphylococcus aureus (MSSA)0.625% (v/v)[3]
Staphylococcus aureus (MRSA)0.625% (v/v)[3]
Pseudomonas aeruginosa1.25% (v/v)[3]
Klebsiella pneumoniae0.625% (v/v)[3]
Acinetobacter baumannii0.313% (v/v)[3]
Enterobacter cloacae0.625% (v/v)[3]
MBEC (72h Biofilm, 120 min exposure) Staphylococcus aureus (MSSA)0.156% (v/v) (3.56 mM)[3][9]
Staphylococcus aureus (MRSA)0.313% (v/v)[9]
Pseudomonas aeruginosa0.625% (v/v)[9]
Klebsiella pneumoniae0.313% (v/v)[9]
Acinetobacter baumannii0.156% (v/v)[9]
Enterobacter cloacae0.313% (v/v)[9]

Table 1: Antimicrobial Activity of Choline this compound (1:2 molar ratio).

Experimental Protocols

This protocol describes the synthesis of CAGE at a 1:2 molar ratio of choline bicarbonate to geranic acid via a salt metathesis reaction.[2]

Materials:

  • Choline bicarbonate (80% solution in water)

  • Geranic acid (≥85%)

  • Stainless-steel vessel with a stirrer

  • Water bath

  • Rotary evaporator

  • Vacuum oven

  • Karl Fischer titrator

Procedure:

  • Weigh 3.696 mol of geranic acid into a stainless-steel vessel equipped with a stirrer.

  • Place the vessel in a water bath set to 27°C.

  • Slowly add 1.848 mol of choline bicarbonate (80% solution) dropwise to the geranic acid while stirring.

  • Continue the reaction for 8 hours at 27°C. The evolution of CO₂ gas indicates the progression of the reaction.

  • After the reaction is complete (cessation of CO₂ evolution), remove the bulk of the water using a rotary evaporator.

  • Transfer the resulting viscous liquid to a vacuum oven for further drying to achieve the desired water content.

  • Measure the final water content using Karl Fischer titration.

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[2]

Materials:

  • 96-well microtiter plates

  • Bacterial culture in appropriate broth medium (e.g., Tryptic Soy Broth)

  • Choline this compound stock solution

  • Sterile broth medium

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a serial two-fold dilution of the choline this compound stock solution in the appropriate broth medium in the wells of a 96-well microtiter plate.

  • Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard.

  • Further dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria in broth without CAGE) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of choline this compound that completely inhibits visible bacterial growth.

This protocol outlines the visualization of CAGE's effect on bacterial biofilms.[9]

Materials:

  • Titanium coupons or other suitable substrate for biofilm growth

  • Bacterial culture for biofilm formation

  • Choline this compound solution

  • Phosphate-buffered saline (PBS)

  • Glutaraldehyde solution (2.5% in PBS) for fixation

  • Ethanol series (e.g., 50%, 70%, 90%, 100%) for dehydration

  • Critical point dryer or chemical drying agent (e.g., HMDS)

  • Sputter coater (for coating with a conductive material like gold)

  • Scanning Electron Microscope

Procedure:

  • Grow bacterial biofilms on titanium coupons in a suitable culture medium for a specified period (e.g., 24 or 72 hours).

  • Gently wash the coupons with PBS to remove planktonic bacteria.

  • Treat the biofilms with the desired concentration of choline this compound solution for a specific duration.

  • Wash the coupons again with PBS to remove the CAGE solution.

  • Fix the biofilms with 2.5% glutaraldehyde solution.

  • Dehydrate the samples through a graded series of ethanol concentrations.

  • Dry the samples using a critical point dryer or a chemical drying agent.

  • Mount the dried coupons on SEM stubs and sputter-coat them with a conductive metal.

  • Visualize the biofilm structure and bacterial morphology using a Scanning Electron Microscope.

Transdermal Drug Delivery Enhancement

CAGE has demonstrated remarkable efficacy in enhancing the transdermal delivery of a wide array of molecules, ranging from small hydrophobic drugs to large hydrophilic proteins like insulin.[7][10][11] The primary mechanism for this enhancement is the transient and reversible disruption of the stratum corneum, the outermost layer of the skin that serves as the main barrier to permeation.[12][13]

CAGE interacts with the lipid-rich intercellular matrix of the stratum corneum. Fourier Transform Infrared (FTIR) spectroscopy studies have shown that CAGE can extract lipids from the stratum corneum.[14] This lipid extraction creates temporary, small openings or "transient pores" within the barrier, through which drug molecules can more easily pass.[12][13] Histological studies on porcine ear skin have visually confirmed the structural disruption of the stratum corneum upon treatment with CAGE.[12][13] This disruption is transient, and the skin barrier function is expected to recover after the removal of CAGE.

The ability of CAGE to solubilize both hydrophobic and hydrophilic drugs also contributes to its permeation-enhancing effect.[7] By creating a favorable environment for the drug at the skin surface and within the disrupted stratum corneum, CAGE facilitates the partitioning of the drug into the deeper layers of the skin.

Quantitative Drug Delivery Enhancement Data

The permeation-enhancing effect of choline this compound has been quantified for various drugs.

Drug Enhancement Metric Value Reference
Curcumin Permeated Amount (6h)~375 ng/mm² (with 2% CAGE)[15]
Flux~1.5 µg/cm²/h (with 2% CAGE)[1]
Vancomycin Permeation (48h, tape-stripped skin)6729 ± 437 µg/cm²[11]
Insulin Blood Glucose Reduction (in vivo, rats)40% drop in 4 hours[14]
Cefadroxil Delivery Enhancement>16-fold increase[16]

Table 2: Transdermal Drug Delivery Enhancement by Choline this compound.

Experimental Protocols

This protocol describes a standard method for assessing the transdermal permeation of a drug formulated with CAGE.[12][13]

Materials:

  • Franz diffusion cells

  • Porcine ear skin or human cadaver skin

  • Receptor solution (e.g., phosphate-buffered saline with a solubilizing agent if needed)

  • Drug formulation with and without choline this compound

  • Magnetic stirrer and stir bars

  • Water bath or heating block to maintain 32°C

  • Syringes and needles for sampling

  • Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Prepare the skin by excising it and removing any subcutaneous fat. Cut the skin into sections large enough to be mounted on the Franz diffusion cells.

  • Mount the skin sections between the donor and receptor compartments of the Franz diffusion cells, with the stratum corneum facing the donor compartment.

  • Fill the receptor compartment with the receptor solution and ensure there are no air bubbles under the skin. Place a small magnetic stir bar in the receptor compartment.

  • Equilibrate the cells in a water bath or on a heating block to maintain the skin surface temperature at 32°C.

  • Apply a known amount of the drug formulation (with or without CAGE) to the surface of the skin in the donor compartment.

  • At predetermined time intervals, withdraw an aliquot of the receptor solution for drug analysis and replace it with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.

  • Analyze the drug concentration in the collected samples using a validated analytical method.

  • At the end of the experiment, dismount the skin and extract the drug retained in the skin if required.

  • Calculate the cumulative amount of drug permeated per unit area over time and determine the steady-state flux (Jss) and enhancement ratio (ER).

This is an example of an analytical method for quantifying a drug in receptor solution samples.[17]

Instrumentation and Conditions:

  • HPLC System: With a UV-Vis detector

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A mixture of ethanol and ethyl acetate (e.g., 83:17 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 425 nm

  • Injection Volume: 20 µL

  • Run Time: Approximately 4 minutes

Procedure:

  • Prepare standard solutions of curcumin in the receptor solution at known concentrations to generate a calibration curve.

  • Filter the collected samples from the Franz diffusion cell study through a 0.22 µm syringe filter.

  • Inject the filtered samples and standard solutions into the HPLC system.

  • Integrate the peak area corresponding to curcumin in the chromatograms.

  • Quantify the concentration of curcumin in the samples using the calibration curve.

Anti-inflammatory Mechanism of Action

In addition to its antimicrobial and drug delivery properties, choline this compound has demonstrated anti-inflammatory activity. One of the key mechanisms identified is the inhibition of kallikrein-5 (KLK5), a serine protease that plays a crucial role in skin inflammation.[2] Overactivity of KLK5 is implicated in inflammatory skin conditions like rosacea. By inhibiting KLK5, CAGE can reduce the downstream inflammatory cascade.[2]

Quantitative Anti-inflammatory Data
Parameter Target Value Reference
IC₅₀ Kallikrein-5 (KLK5)~30.84 mM[2]

Table 3: Anti-inflammatory Activity of Choline this compound.

Experimental Protocol

This protocol describes a method to assess the inhibitory effect of CAGE on KLK5 activity.[2]

Materials:

  • Recombinant human KLK5

  • Fluorogenic peptide substrate for KLK5 (e.g., Boc-VPR-AMC)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Choline this compound solutions at various concentrations

  • Positive control inhibitor (e.g., aprotinin)

  • 96-well black microtiter plate

  • Fluorescence microplate reader

Procedure:

  • In the wells of a 96-well black microtiter plate, add the assay buffer.

  • Add different concentrations of choline this compound to the wells. Include wells with a positive control inhibitor and wells with no inhibitor (vehicle control).

  • Add a fixed concentration of recombinant human KLK5 to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic peptide substrate to all wells.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex: 380 nm, Em: 460 nm for AMC-based substrates) over time.

  • Calculate the initial reaction rates (slopes of the fluorescence versus time curves).

  • Determine the percentage of KLK5 inhibition for each concentration of choline this compound relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the CAGE concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Visualizing the Mechanisms: Signaling Pathways and Workflows

Graphviz diagrams are provided below to visually represent the key mechanisms of action and experimental workflows described in this guide.

antimicrobial_mechanism cluster_cage Choline this compound (CAGE) cluster_membrane Bacterial Cell Membrane cluster_effects Cellular Effects choline Choline (+) lps LPS / Teichoic Acids (-) choline->lps Electrostatic Attraction This compound This compound (-) / Geranic Acid lipid_bilayer Lipid Bilayer This compound->lipid_bilayer Insertion lps->this compound disruption Membrane Disruption lipid_bilayer->disruption leakage Leakage of Intracellular Contents disruption->leakage lysis Cell Lysis leakage->lysis

Caption: Antimicrobial mechanism of choline this compound.

drug_delivery_mechanism cluster_application Topical Application cluster_skin Skin Barrier cluster_permeation Enhanced Permeation cage_drug CAGE + Drug Formulation sc Stratum Corneum cage_drug->sc lipids Intercellular Lipids cage_drug->lipids Lipid Extraction sc->lipids epidermis Epidermis sc->epidermis Increased Drug Permeation lipids->sc Transient Disruption dermis Dermis epidermis->dermis

Caption: Transdermal drug delivery enhancement by CAGE.

experimental_workflow_mic start Start prep_dilutions Prepare Serial Dilutions of CAGE in Broth start->prep_dilutions prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_dilutions->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Read MIC (Lowest Concentration with No Visible Growth) incubate->read_mic end End read_mic->end

Caption: Experimental workflow for MIC determination.

Conclusion

Choline this compound stands out as a promising biomaterial with a well-defined, multi-faceted mechanism of action. Its ability to disrupt microbial membranes provides a potent antimicrobial and antibiofilm effect. Concurrently, its interaction with the stratum corneum facilitates the transdermal delivery of a diverse range of therapeutic agents. The anti-inflammatory properties of CAGE, exemplified by its inhibition of KLK5, further broaden its therapeutic potential. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to explore and harness the unique properties of choline this compound in various biomedical applications. Further research into the long-term effects and the full scope of its interactions with biological systems will continue to unveil the full potential of this remarkable ionic liquid.

References

The Multifaceted Biological Activities of Geranate Compounds: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Geranate compounds, a class of molecules derived from geranic acid, have emerged as a focal point of scientific inquiry due to their diverse and potent biological activities. This technical guide provides an in-depth exploration of the multifaceted roles of these compounds, offering researchers, scientists, and drug development professionals a comprehensive resource on their anticancer, anti-inflammatory, antimicrobial, and drug delivery applications. The information presented herein is supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate a deeper understanding and further investigation into the therapeutic potential of this compound compounds.

Anticancer Activity

This compound compounds have demonstrated significant potential as anticancer agents, primarily through the induction of programmed cell death (apoptosis) and the arrest of the cell cycle in various cancer cell lines.

Quantitative Anticancer Data

The cytotoxic effects of various this compound compounds have been quantified through in vitro studies. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population, are summarized in the table below.

CompoundCancer Cell LineIC50 Value (µM)Reference
GeraniolColo-205 (Colon)20[1]
Geranyl AcetateColo-205 (Colon)30[1]
Geranylgeranoic AcidHuH-7 (Hepatoma)1-20 (induces cell death)[2]
Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • This compound compound of interest

  • Cancer cell line

  • 96-well plates

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a desired density and incubate for 24 hours.

  • Treat the cells with various concentrations of the this compound compound and a vehicle control.

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[3][4]

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[3][4]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control and determine the IC50 value.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound compound-treated cells

  • Annexin V-FITC (or other fluorescent conjugate)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Induce apoptosis in cells by treating with the this compound compound for the desired time.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • This compound compound-treated cells

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Harvest approximately 1 x 10^6 cells and wash with cold PBS.

  • Fix the cells by resuspending the pellet in 0.5 mL of cold PBS and adding 4.5 mL of ice-cold 70% ethanol dropwise while vortexing.

  • Incubate the fixed cells for at least 2 hours at -20°C.

  • Wash the cells to remove the ethanol and resuspend in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer.[5]

Signaling Pathways in Anticancer Activity

This compound compounds exert their anticancer effects by modulating key signaling pathways that regulate cell survival, proliferation, and death.

Geranylgeranoic acid has been shown to induce pyroptosis, a form of programmed cell death, in human hepatoma cells through the Toll-like receptor 4 (TLR4) signaling pathway.[2][6]

GGA_Pyroptosis_Pathway GGA Geranylgeranoic Acid (GGA) TLR4 TLR4 GGA->TLR4 ER_Stress ER Stress TLR4->ER_Stress Caspase4 Caspase-4 Activation ER_Stress->Caspase4 GSDMD Gasdermin D (GSDMD) Cleavage Caspase4->GSDMD Pyroptosis Pyroptosis GSDMD->Pyroptosis

Caption: Signaling pathway of Geranylgeranoic Acid (GGA)-induced pyroptosis in hepatoma cells.

Anti-inflammatory Activity

Several this compound compounds exhibit potent anti-inflammatory properties by inhibiting the production of inflammatory mediators.

Quantitative Anti-inflammatory Data

The anti-inflammatory activity can be quantified by measuring the inhibition of nitric oxide (NO), a key inflammatory mediator.

CompoundCell LineAssayResultsReference
Geranium nepalense extractsRAW 264.7NO productionSignificant decrease in iNOS and COX-2[7]
Experimental Protocol: Nitric Oxide (NO) Assay (Griess Reagent System)

This assay measures the production of nitrite, a stable and quantifiable breakdown product of NO.

Materials:

  • This compound compound of interest

  • RAW 264.7 macrophage cells

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Part A: Sulfanilamide solution, Part B: N-(1-naphthyl)ethylenediamine dihydrochloride solution)

  • Sodium nitrite standard solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and incubate until they reach the desired confluence.

  • Pre-treat the cells with various concentrations of the this compound compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • Collect the cell culture supernatant.

  • Add 50 µL of supernatant to a new 96-well plate.

  • Add 50 µL of Griess Reagent Part A to each well and incubate for 5-10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Part B to each well and incubate for 5-10 minutes at room temperature, protected from light.[8][9]

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration based on a sodium nitrite standard curve.

Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of this compound compounds are often mediated through the inhibition of pro-inflammatory signaling pathways such as the NF-κB pathway.

Anti_inflammatory_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay Nitric Oxide Assay Seed_Cells Seed Macrophages (e.g., RAW 264.7) Pretreat Pre-treat with This compound Compound Seed_Cells->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Collect_Supernatant Collect Supernatant Stimulate->Collect_Supernatant Griess_Reaction Perform Griess Reaction Collect_Supernatant->Griess_Reaction Measure_Absorbance Measure Absorbance (540 nm) Griess_Reaction->Measure_Absorbance Data_Analysis Data Analysis (Calculate % Inhibition) Measure_Absorbance->Data_Analysis

Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound compounds.

Antimicrobial Activity

Certain this compound compounds, notably choline this compound, have demonstrated significant antimicrobial properties.

Quantitative Antimicrobial Data

The antimicrobial efficacy is often determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

CompoundMicroorganismMIC (mM)Reference
Choline this compound (CAGE)Biofilms3.65 (elimination in 2 hours)[10]
Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is a standardized technique for determining the MIC of an antimicrobial agent.

Materials:

  • This compound compound of interest

  • Bacterial or fungal strain

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Microbial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Prepare serial twofold dilutions of the this compound compound in the broth medium in the wells of a 96-well plate.

  • Inoculate each well with the standardized microbial suspension.

  • Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

  • Optionally, the optical density can be measured using a microplate reader.

Drug Delivery Applications

Choline this compound (CAGE), an ionic liquid, has shown exceptional promise as a transdermal drug delivery vehicle, enhancing the penetration of both hydrophilic and hydrophobic drugs through the skin.[10][11]

Quantitative Drug Delivery Data

The efficiency of CAGE as a delivery vehicle has been quantified in studies measuring the amount of active compound delivered into different skin layers.

Compound DeliveredSkin LayerDelivered Dose (µg/cm²)Time (hours)Reference
Choline (from CGB400 gel)Epidermis80.2 ± 13.024[11]
Choline (from CGB400 gel)Dermis134.6 ± 30.924[11]
Geranic Acid (from CGB400 gel)Epidermis109.3 ± 19.524[11]
Geranic Acid (from CGB400 gel)Dermis210.7 ± 44.324[11]
Experimental Protocol: In Vitro Skin Permeation Study

This study assesses the ability of a formulation to deliver a drug across the skin.

Materials:

  • Franz diffusion cells

  • Excised human or animal skin

  • This compound-based formulation containing the drug of interest

  • Receptor solution (e.g., phosphate-buffered saline)

  • High-performance liquid chromatography (HPLC) system for drug quantification

Procedure:

  • Mount the excised skin on the Franz diffusion cells with the stratum corneum facing the donor compartment.

  • Fill the receptor compartment with the receptor solution and maintain it at 37°C.

  • Apply the this compound-based formulation to the surface of the skin in the donor compartment.

  • At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh receptor solution.

  • Analyze the drug concentration in the collected samples using HPLC.

  • At the end of the study, the skin can be sectioned to determine the amount of drug retained in the epidermis and dermis.

Logical Relationship in Drug Delivery

The effectiveness of choline this compound as a drug delivery system is based on its ability to reversibly disrupt the stratum corneum, the outermost layer of the skin, thereby facilitating the penetration of therapeutic agents.

Drug_Delivery_Logic CAGE Choline this compound (CAGE) Stratum_Corneum Stratum Corneum Disruption CAGE->Stratum_Corneum Increased_Permeability Increased Skin Permeability Stratum_Corneum->Increased_Permeability Drug_Penetration Enhanced Drug Penetration Increased_Permeability->Drug_Penetration Therapeutic_Effect Improved Therapeutic Effect Drug_Penetration->Therapeutic_Effect

Caption: Logical flow of Choline this compound's mechanism in enhancing transdermal drug delivery.

This compound compounds represent a promising class of bioactive molecules with a wide range of therapeutic applications. Their demonstrated efficacy in anticancer, anti-inflammatory, and antimicrobial activities, coupled with the innovative use of choline this compound in drug delivery, underscores their potential for further development. This technical guide provides a foundational resource for researchers to explore and harness the full therapeutic potential of these versatile compounds. The provided experimental protocols and pathway visualizations are intended to serve as a practical starting point for future investigations in this exciting field.

References

The Generation of Geranate in Deep Eutectic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of deep eutectic solvents (DESs) as green and tunable media has opened new avenues in chemical synthesis and drug delivery. This technical guide delves into the generation of geranate within these novel solvent systems, addressing two primary contexts: the synthesis of the therapeutic deep eutectic solvent, choline this compound (CAGE), and the use of DESs as a medium for the enzymatic synthesis of this compound esters. This document provides a comprehensive overview of the synthesis protocols, quantitative data, and underlying principles for researchers and professionals in the field.

Part 1: Synthesis of Choline this compound (CAGE) Deep Eutectic Solvent

Choline this compound (CAGE) is a therapeutic deep eutectic solvent (THEDES) that has garnered significant attention for its antimicrobial properties and its ability to enhance the transdermal and oral delivery of various drugs.[1][2] It is typically formed through a salt metathesis reaction between a choline salt and geranic acid.

Quantitative Data for Choline this compound (CAGE) Synthesis

The following table summarizes the key quantitative parameters for the synthesis and physical properties of CAGE, primarily at a 1:2 molar ratio of choline bicarbonate to geranic acid.

ParameterValueReference
Reactant Molar Ratio
Choline Bicarbonate : Geranic Acid1 : 2[1][2][3]
Reaction Conditions
Temperature~27 °C[1][2]
Reaction Time8 hours[2]
Reactant Quantities (Example)
Choline Bicarbonate (80% solution)1.848 mol[2]
Geranic Acid3.696 mol[2]
Choline Bicarbonate18.72 g (0.1133 mol)[3]
Geranic Acid39.58 g (0.2350 mol)[3]
Physical Properties of CAGE (1:2)
Molecular Weight440.32 g/mol [1]
Density (at 25 °C)0.989 ± 0.001 g/mL[1]
Viscosity569 ± 19 mPa·s[1]
pH~8.5[1][2]
AppearanceClear, colorless to yellow viscous liquid[1][2]
Water Content (approx.)~13%[2]
Experimental Protocol for Choline this compound (CAGE) Synthesis

This protocol details the laboratory-scale synthesis of CAGE at a 1:2 molar ratio.

Materials:

  • Choline bicarbonate (80% solution in water)[1][2]

  • Geranic acid (≥85%)[1][3]

  • Methanol (optional, to reduce viscosity)[4]

  • Round bottom flask (250 mL)[1][3]

  • Magnetic stirrer and stir bar[1]

  • Water bath[1][2]

  • Rotary evaporator[1]

  • Vacuum oven[1]

Procedure:

  • Reactant Preparation: In a 250 mL round bottom flask equipped with a magnetic stir bar, weigh the desired amount of geranic acid.[1] In a separate container, weigh the corresponding amount of choline bicarbonate solution to achieve a 1:2 molar ratio.[1][3]

  • Reaction: Place the flask containing geranic acid in a water bath set to approximately 27°C.[1][2]

  • Addition of Choline Bicarbonate: Slowly add the choline bicarbonate solution dropwise to the geranic acid while stirring. The reaction will produce carbon dioxide gas, which drives the reaction to completion.[1][2]

  • Reaction Completion: Continue stirring the mixture overnight or for at least 8 hours at 27°C until the evolution of CO₂ ceases.[2][4] If the mixture is too viscous, methanol can be added to facilitate stirring.[4]

  • Purification:

    • If methanol was used, remove it using a rotary evaporator at approximately 60°C.[4]

    • Remove the bulk of the water using a rotary evaporator.[1]

    • Transfer the resulting viscous liquid to a vacuum oven and dry for an extended period to achieve the desired water content.[1]

  • Characterization and Storage:

    • Measure the final water content using Karl Fischer titration.[1][2]

    • Confirm the chemical structure using spectroscopic methods such as NMR.[1]

    • Store the resulting CAGE in a sealed container, potentially flushing the headspace with nitrogen to prevent moisture absorption, as it is hygroscopic.[2][4]

Workflow for Choline this compound (CAGE) Synthesis

CAGE_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Salt Metathesis Reaction cluster_purification Purification cluster_final_product Final Product Geranic_Acid Geranic Acid Mix Combine in Round Bottom Flask Geranic_Acid->Mix Choline_Bicarbonate Choline Bicarbonate (80% aq.) Choline_Bicarbonate->Mix dropwise Stir Stir at 27°C (8 hours) Mix->Stir CO2_Evolution CO₂ Evolution Stir->CO2_Evolution Rotovap Rotary Evaporation (remove water/methanol) Stir->Rotovap Vacuum_Oven Vacuum Drying Rotovap->Vacuum_Oven CAGE Choline this compound (CAGE) Vacuum_Oven->CAGE Characterization Characterization (Karl Fischer, NMR) CAGE->Characterization Geranyl_Acetate_Synthesis cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products Geraniol Geraniol Lipase Lipase (e.g., Novozym 435) in DES Geraniol->Lipase EthylAcetate Ethyl Acetate EthylAcetate->Lipase GeranylAcetate Geranyl Acetate Lipase->GeranylAcetate Ethanol Ethanol Lipase->Ethanol

References

The Solubility Profile of Geranate: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Solubility of Geranic Acid

Geranic acid is characterized by its predominantly nonpolar structure, which dictates its solubility behavior. It is generally soluble in organic solvents and demonstrates limited solubility in water.

Quantitative Solubility Data for Geranic Acid

The following table summarizes the quantitative solubility of geranic acid in a range of common solvents at 25°C.[1] This data is crucial for selecting appropriate solvent systems for various applications, from analytical method development to large-scale production.

SolventSolubility (g/L) at 25°C
Water 1.38
Alcohols
Methanol591.04
Ethanol529.06
Isopropanol379.96
n-Propanol317.56
n-Butanol308.13
Isobutanol214.24
sec-Butanol243.83
tert-Butanol457.14
n-Pentanol211.57
Isopentanol233.09
n-Hexanol334.15
n-Heptanol134.83
n-Octanol123.2
Ethylene glycol98.33
Propylene glycol244.83
Ethers
Diethyl ether137.45
Tetrahydrofuran (THF)589.12
1,4-Dioxane351.42
Methyl tert-butyl ether (MTBE)176.82
Ketones
Acetone192.73
2-Butanone (MEK)131.95
Cyclopentanone237.87
Cyclohexanone195.44
Methyl isobutyl ketone (MIBK)111.03
2-Pentanone132.5
Esters
Ethyl acetate112.78
Methyl acetate94.33
n-Propyl acetate77.68
Isopropyl acetate87.48
n-Butyl acetate120.94
Isobutyl acetate68.9
n-Pentyl acetate72.14
Aprotic Solvents
Acetonitrile96.9
Dimethylformamide (DMF)327.68
Dimethyl sulfoxide (DMSO)236.39
N-Methyl-2-pyrrolidone (NMP)239.28
N,N-Dimethylacetamide (DMAc)203.95
Hydrocarbons
n-Hexane37.25
n-Heptane19.41
n-Octane7.72
Cyclohexane18.11
Toluene32.63
o-Xylene31.8
m-Xylene48.57
p-Xylene37.17
Ethylbenzene29.26
Chlorinated Solvents
Dichloromethane67.81
Chloroform115.01
1,2-Dichloroethane56.19
Carbon tetrachloride19.53
Chlorobenzene35.81
Other Solvents
Acetic acid225.9
Propionic acid160.85
Formic acid103.85
Formamide101.72
Anisole83.1
Transcutol564.5
2-Methoxyethanol452.65
2-Ethoxyethanol241.16
2-Propoxyethanol384.41
2-Butoxyethanol191.13
Dimethyl carbonate33.69

Solubility of Geranate Salts (Potassium and Sodium this compound)

Carboxylic acid salts, such as potassium and sodium this compound, are ionic compounds. The presence of a full ionic charge on the carboxylate group significantly increases the polarity of the molecule compared to the parent carboxylic acid.

General Solubility Rules for Carboxylic Acid Salts:

  • Aqueous Solubility: Sodium, potassium, and ammonium salts of carboxylic acids are generally soluble in water.[2][3][4][5][6][7] The strong ion-dipole interactions between the ions of the salt and the polar water molecules overcome the lattice energy of the salt, leading to dissolution. Therefore, it is expected that both potassium and sodium this compound will be significantly more soluble in water than geranic acid.

  • Solubility in Organic Solvents: The solubility of ionic salts in nonpolar organic solvents is typically low. The energy required to break the ionic bonds in the salt crystal lattice is not sufficiently compensated by the weak van der Waals forces that would be formed with nonpolar solvent molecules. In polar organic solvents, particularly protic solvents like ethanol and methanol, some degree of solubility can be expected, but it is generally lower than in water.

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data is fundamental to pharmaceutical development. The following are detailed methodologies for two common and robust experimental techniques for determining the solubility of a compound.

Shake-Flask Method (Thermodynamic Solubility)

The shake-flask method is considered the "gold standard" for determining thermodynamic (equilibrium) solubility.[8] It involves allowing a surplus of the compound to equilibrate with the solvent over a defined period.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of the this compound compound (solid) to a known volume of the desired solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solid is crucial to ensure that the solution reaches saturation.

    • Place the container in a constant temperature shaker or incubator. The temperature should be precisely controlled, typically at 25°C or 37°C for pharmaceutical applications.

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours, depending on the compound and solvent system.[8] Preliminary studies may be required to determine the time to reach equilibrium.

  • Phase Separation:

    • After the equilibration period, the undissolved solid must be separated from the saturated solution. This is a critical step to avoid artificially high solubility values.

    • Common methods for phase separation include centrifugation at the same temperature as the equilibration, followed by careful removal of the supernatant, or filtration through a compatible, non-adsorbing filter (e.g., PTFE or PVDF).

  • Quantification:

    • The concentration of the this compound in the clear, saturated supernatant or filtrate is then determined using a validated analytical method.

    • Suitable analytical techniques include High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, or UV-Vis spectrophotometry if the compound has a suitable chromophore and there are no interfering substances.

    • A calibration curve prepared with known concentrations of the this compound compound in the same solvent is used for accurate quantification.

Shake_Flask_Method cluster_prep 1. Preparation cluster_sep 2. Separation cluster_quant 3. Quantification start Start add_excess Add Excess this compound to Solvent start->add_excess equilibrate Equilibrate (24-72h at constant T) add_excess->equilibrate separate Separate Solid (Centrifuge/Filter) equilibrate->separate analyze Analyze Supernatant (HPLC, UV-Vis) separate->analyze calculate Calculate Solubility analyze->calculate end_node End calculate->end_node

Shake-Flask Method Workflow
Potentiometric Titration Method

For ionizable compounds like geranic acid and its salts, potentiometric titration can be a rapid and efficient method to determine the solubility-pH profile.

Methodology:

  • Instrument Setup:

    • A calibrated pH electrode and an automated titrator are required. The system should be capable of precise titrant delivery and stable pH measurements.

  • Sample Preparation:

    • A suspension of the this compound compound is prepared in a medium of known ionic strength (e.g., 0.15 M KCl) to maintain constant activity coefficients.

  • Titration:

    • The suspension is titrated with a standardized acid (e.g., HCl) or base (e.g., KOH) titrant.

    • The pH is monitored continuously as a function of the volume of titrant added.

    • As the titrant is added, the pH of the solution changes, which in turn affects the ionization state and solubility of the this compound. The instrument records the pH at which the solid phase dissolves or precipitates.

  • Data Analysis:

    • The solubility product (Ksp) and the intrinsic solubility (S₀) can be calculated from the titration curve by analyzing the points where the solid phase is in equilibrium with the solution. Specialized software is often used for these calculations.

Potentiometric_Titration_Method cluster_setup 1. Setup & Preparation cluster_titration 2. Titration cluster_analysis 3. Data Analysis start Start prepare_suspension Prepare this compound Suspension start->prepare_suspension calibrate Calibrate pH Electrode & Autotitrator start->calibrate titrate Titrate with Acid/Base prepare_suspension->titrate calibrate->titrate monitor_ph Monitor pH vs. Titrant Volume titrate->monitor_ph analyze_curve Analyze Titration Curve monitor_ph->analyze_curve calculate_sol Calculate Ksp & S₀ analyze_curve->calculate_sol end_node End calculate_sol->end_node

Potentiometric Titration Workflow

Signaling Pathways and Logical Relationships

The solubility of a compound is a fundamental physicochemical property and is not directly associated with biological signaling pathways. However, the solubility of a drug candidate like a this compound derivative is a critical determinant of its bioavailability, which in turn influences its ability to reach its biological target and engage with specific signaling pathways. Therefore, solubility is a prerequisite for pharmacological activity.

The logical relationship between solubility and biological activity can be visualized as a hierarchical process.

Solubility_Bioactivity_Relationship solubility Sufficient Solubility dissolution Dissolution in Physiological Fluids solubility->dissolution absorption Absorption dissolution->absorption distribution Distribution to Target Site absorption->distribution target_interaction Interaction with Biological Target distribution->target_interaction signaling_pathway Modulation of Signaling Pathway target_interaction->signaling_pathway biological_response Biological Response signaling_pathway->biological_response

Solubility as a Prerequisite for Biological Activity

This technical guide has provided a detailed overview of the solubility of this compound, with a focus on geranic acid. The extensive quantitative data for geranic acid across a wide array of solvents serves as a valuable resource for formulation scientists and researchers. While specific quantitative data for potassium and sodium this compound remains elusive in the public domain, the principles of organic chemistry strongly suggest a significantly higher aqueous solubility for these salts compared to the parent acid. The detailed experimental protocols for the shake-flask and potentiometric titration methods provide a robust framework for determining the solubility of this compound compounds in-house. A clear understanding of solubility is a critical first step in unlocking the full therapeutic potential of this compound-based compounds.

References

The Thermal Stability of Choline Geranate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Choline geranate (CAGE) is a deep eutectic solvent (DES) or ionic liquid (IL) synthesized from choline bicarbonate and geranic acid.[1][2] It has garnered significant attention in the pharmaceutical sciences for its potential as a versatile drug delivery vehicle, owing to its biocompatibility and ability to enhance the permeation of both small molecules and biologics.[1] The thermal stability of CAGE is a critical parameter that dictates its viability in various pharmaceutical processes, including formulation, storage, and in vivo application. This technical guide provides an in-depth analysis of the thermal properties of choline this compound, with a focus on its thermal stability as determined by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Physicochemical Properties of Choline this compound (1:2 Molar Ratio)

The most commonly studied formulation of CAGE involves a 1:2 molar ratio of choline to geranic acid.[2] A summary of its key physicochemical properties is presented in the table below.

PropertyValueReference(s)
Molar Ratio (Choline:Geranic Acid)1:2[1][2]
AppearanceClear, colorless to yellow viscous liquid[1]
pH~8.5[1]
Water Content~13%[1]

Thermal Stability Analysis

The thermal stability of choline this compound is primarily assessed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing information about its decomposition profile. DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of thermal transitions such as the glass transition temperature (Tg).

Quantitative Thermal Analysis Data

The following table summarizes the key quantitative data obtained from the thermal analysis of choline this compound (1:2 molar ratio).

ParameterMethodValueReference(s)
Initial Weight LossTGA~4% at ~140°C (attributed to water)
Onset of DecompositionTGAStarts at ~165°C
Glass Transition Temperature (Tg)MDSC~ -68°C[1]

Experimental Protocols

Detailed methodologies for the synthesis and thermal analysis of choline this compound are crucial for reproducible research.

Synthesis of Choline this compound (1:2 Molar Ratio)

Materials:

  • Choline bicarbonate (80% solution in water)

  • Geranic acid

  • Stainless-steel vessel with stirrer

  • Water bath

Procedure:

  • Weigh 3.696 mol of geranic acid and place it in a stainless-steel vessel equipped with a stirrer.[1]

  • Place the vessel in a water bath to maintain a constant temperature.[1]

  • Add 1.848 mol of an 80% choline bicarbonate solution dropwise to the geranic acid while stirring.[1]

  • Allow the mixture to react for 8 hours at 27°C. The completion of the reaction can be monitored by the cessation of CO2 evolution.[1]

  • The resulting product is a clear, colorless to yellow viscous liquid. The water content of the final product can be measured using Karl Fischer titration.[1]

Thermogravimetric Analysis (TGA)

Instrument:

  • A standard thermogravimetric analyzer.

Procedure:

  • Accurately weigh a sample of choline this compound (typically 5-10 mg) into a suitable crucible (e.g., platinum or alumina).

  • Place the crucible in the TGA furnace.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (a typical rate for ionic liquids is 10 °C/min).

  • Record the mass loss of the sample as a function of temperature. The temperature range should be sufficient to observe the complete decomposition of the sample (e.g., from room temperature to 600°C).

Modulated Differential Scanning Calorimetry (MDSC)

Instrument:

  • A differential scanning calorimeter with modulated temperature capabilities.

Procedure:

  • Accurately weigh a small sample of choline this compound (typically 5-10 mg) into a hermetically sealed aluminum pan.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Subject the sample to a modulated temperature program. This typically involves a linear heating ramp superimposed with a sinusoidal temperature oscillation. A common heating rate is 2-5 °C/min with a modulation period of 60 seconds and a temperature amplitude of ±1°C.

  • Record the heat flow to the sample. The resulting data can be separated into reversing and non-reversing heat flow signals, which helps to distinguish between thermodynamic transitions (like Tg) and kinetic events. For Tg determination, the sample is typically cooled first and then heated through the expected transition range.

Visualizations

Logical Relationship Diagram: Factors Influencing Choline this compound Thermal Stability

G cluster_components Components cluster_interactions Intermolecular Forces cluster_properties Thermal Properties Choline Choline Cation Ionic Ionic Interactions Choline->Ionic Hbond Hydrogen Bonding Choline->Hbond VdW Van der Waals Forces Choline->VdW This compound This compound Anion This compound->Ionic This compound->Hbond This compound->VdW Stability Thermal Stability (Decomposition Temperature) Ionic->Stability Tg Glass Transition Temperature (Tg) Ionic->Tg Hbond->Stability Hbond->Tg VdW->Stability VdW->Tg

Caption: Factors influencing the thermal properties of choline this compound.

Experimental Workflow: Thermal Analysis of Choline this compound

G cluster_synthesis Sample Preparation cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Modulated DSC (MDSC) start Synthesize Choline this compound (1:2 molar ratio) dry Dry Sample (e.g., vacuum oven) start->dry tga_setup Weigh Sample (5-10 mg) into TGA crucible dry->tga_setup dsc_setup Weigh Sample (5-10 mg) into hermetic pan dry->dsc_setup tga_run Heat at constant rate (e.g., 10 °C/min) under Nitrogen tga_setup->tga_run tga_data Record Mass Loss vs. Temperature tga_run->tga_data tga_result Determine Decomposition Temperature tga_data->tga_result dsc_run Apply Modulated Temperature Program dsc_setup->dsc_run dsc_data Record Heat Flow dsc_run->dsc_data dsc_result Determine Glass Transition (Tg) dsc_data->dsc_result

Caption: General workflow for the thermal analysis of choline this compound.

References

Spectroscopic Analysis of the Geranate Anion: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The geranate anion, the conjugate base of geranic acid, is a monoterpenoid of significant interest in various scientific fields, including fragrance, pharmaceuticals, and materials science. Its role as a component of the ionic liquid choline this compound (CAGE) has further expanded its applications in drug delivery and as an antimicrobial agent. A thorough understanding of the spectroscopic properties of the this compound anion is crucial for its identification, characterization, and the elucidation of its interactions in complex systems. This technical guide provides an in-depth overview of the spectroscopic analysis of the this compound anion, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of the this compound anion in solution. The deprotonation of the carboxylic acid group in geranic acid to form the this compound anion leads to characteristic changes in the chemical shifts of nearby protons and carbons.

Data Presentation: Predicted ¹H and ¹³C NMR Chemical Shifts

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for the this compound anion. These predictions are based on the known spectrum of geranic acid and the expected electronic effects of carboxylate formation (deshielding of nearby nuclei).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Anion

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H25.6 - 5.8s
H55.0 - 5.2t
H42.0 - 2.2m
H62.0 - 2.2m
C3-CH₃2.1 - 2.3s
C7-CH₃ (cis to C5)1.6 - 1.8s
C7-CH₃ (trans to C5)1.5 - 1.7s

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Anion

CarbonPredicted Chemical Shift (δ, ppm)
C1 (COO⁻)170 - 175
C2118 - 122
C3160 - 165
C440 - 43
C5122 - 125
C626 - 29
C7135 - 140
C825 - 27
C917 - 19
C1019 - 21
Experimental Protocol: NMR Spectroscopy of this compound Anion

A detailed methodology for acquiring NMR spectra of the this compound anion is provided below.

1. Sample Preparation:

  • Materials: Sodium this compound (or geranic acid and one equivalent of a strong base like sodium hydroxide), deuterated solvent (e.g., D₂O, Methanol-d₄), NMR tube (5 mm).

  • Procedure:

    • Dissolve 5-10 mg of sodium this compound in 0.6-0.7 mL of the chosen deuterated solvent in a small vial.

    • If starting from geranic acid, dissolve it in the deuterated solvent and add one molar equivalent of a strong base (e.g., NaOD in D₂O) to ensure complete deprotonation.

    • Gently vortex the vial to ensure complete dissolution.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Parameters (¹H NMR):

    • Number of scans (nt): 16 (adjust as needed for concentration)

    • Relaxation delay (d1): 2 s

    • Acquisition time (at): 4 s

    • Spectral width: -2 to 12 ppm

  • Parameters (¹³C NMR):

    • Number of scans (nt): 1024 or more (due to the low natural abundance of ¹³C)

    • Relaxation delay (d1): 2 s

    • Acquisition time (at): 1.5 s

    • Spectral width: 0 to 200 ppm

    • Proton decoupling should be applied.

3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain pure absorption peaks.

  • Perform baseline correction.

  • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Below is a Graphviz diagram illustrating the general workflow for NMR analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Sodium This compound B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert Sample into NMR Spectrometer C->D E Set Acquisition Parameters D->E F Acquire FID E->F G Fourier Transform F->G H Phasing & Baseline Correction G->H I Referencing & Peak Picking H->I J Final Spectrum and Analysis I->J Structural Elucidation

General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules and is particularly useful for identifying functional groups. The deprotonation of the carboxylic acid in geranic acid results in the disappearance of the characteristic C=O and O-H stretching bands and the appearance of two new strong bands corresponding to the asymmetric and symmetric stretching of the carboxylate anion (COO⁻).

Data Presentation: Characteristic IR Vibrational Frequencies

Table 3: Characteristic IR Vibrational Frequencies for this compound Anion

Vibrational ModeExpected Frequency Range (cm⁻¹)Intensity
C-H stretch (alkene)3010 - 3040Medium
C-H stretch (alkane)2850 - 2960Strong
Asymmetric COO⁻ stretch1550 - 1610Strong
Symmetric COO⁻ stretch1400 - 1440Strong
C=C stretch1640 - 1660Medium
C-H bend (alkene)800 - 1000Medium
Experimental Protocol: FTIR Spectroscopy of this compound Anion

1. Sample Preparation:

  • Materials: Sodium this compound, Potassium bromide (KBr, IR grade).

  • Procedure (KBr Pellet Method):

    • Thoroughly dry the sodium this compound sample and KBr powder to remove any water, which has strong IR absorption bands.

    • Grind 1-2 mg of sodium this compound with approximately 100-200 mg of KBr in an agate mortar until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

2. FTIR Data Acquisition:

  • Instrument: Fourier Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Scan range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16-32

    • A background spectrum of the empty sample compartment should be collected before analyzing the sample.

3. Data Processing:

  • The instrument software will automatically perform the Fourier transform to generate the IR spectrum.

  • Identify and label the major absorption bands.

The workflow for FTIR analysis is depicted in the following Graphviz diagram.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis A Mix Sodium this compound with KBr B Grind to a Fine Powder A->B C Press into a Pellet B->C D Place Pellet in FTIR Spectrometer C->D E Collect Background Spectrum D->E F Collect Sample Spectrum D->F G Identify Characteristic Absorption Bands F->G H Correlate Bands with Vibrational Modes G->H I Final Spectrum and Interpretation H->I Functional Group Identification

General workflow for FTIR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry is a sensitive analytical technique used to determine the mass-to-charge ratio (m/z) of ions. For the this compound anion, electrospray ionization (ESI) in negative ion mode is the preferred method, as it allows for the direct observation of the deprotonated molecule.

Data Presentation: Expected Mass Spectrum and Fragmentation

Table 4: Expected m/z Values for this compound Anion and its Fragments

Ionm/zDescription
[M-H]⁻167.1This compound anion (molecular ion)
[M-H-CO₂]⁻123.1Loss of carbon dioxide
[M-H-C₅H₉]⁻99.1Cleavage of the terpene backbone

Proposed Fragmentation Pathway:

Upon collision-induced dissociation (CID), the this compound anion is expected to undergo decarboxylation (loss of CO₂) as a primary fragmentation pathway. Further fragmentation of the terpene backbone can also occur.

Experimental Protocol: ESI-MS of this compound Anion

1. Sample Preparation:

  • Materials: Sodium this compound, solvent (e.g., methanol, acetonitrile, water).

  • Procedure:

    • Prepare a dilute solution of sodium this compound (e.g., 1-10 µg/mL) in the chosen solvent.

    • The solvent should be compatible with electrospray ionization.

2. ESI-MS Data Acquisition:

  • Instrument: A mass spectrometer equipped with an electrospray ionization source (e.g., Q-TOF, ion trap).

  • Parameters (Negative Ion Mode):

    • Ionization mode: ESI⁻

    • Capillary voltage: -3 to -4 kV

    • Drying gas flow: 5-10 L/min

    • Drying gas temperature: 200-300 °C

    • For fragmentation studies, a precursor ion scan of m/z 167.1 would be performed, followed by collision-induced dissociation (CID) at varying collision energies.

3. Data Analysis:

  • Identify the molecular ion peak [M-H]⁻.

  • Analyze the fragmentation pattern in the MS/MS spectrum to elucidate the structure.

The workflow for ESI-MS analysis is outlined below.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis A Prepare Dilute Solution of Sodium this compound B Infuse Sample into ESI Source A->B C Acquire Mass Spectrum (Negative Ion Mode) B->C D Perform MS/MS on Precursor Ion (m/z 167) C->D E Identify Molecular Ion Peak D->E F Analyze Fragmentation Pattern E->F G Final Mass Spectra and Interpretation F->G Structural Confirmation and Fragmentation Pathway

General workflow for ESI-MS analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The this compound anion, containing conjugated double bonds (a C=C bond conjugated with the carboxylate group), is expected to exhibit absorption in the UV region.

Data Presentation: Expected UV-Vis Absorption

Table 5: Expected UV-Vis Absorption for this compound Anion

Electronic TransitionExpected λₘₐₓ (nm)Solvent
π → π*215 - 230Water or Ethanol

The deprotonation of geranic acid to the this compound anion may cause a slight bathochromic (red) shift in the absorption maximum due to the increased electron-donating ability of the carboxylate group compared to the carboxylic acid.

Experimental Protocol: UV-Vis Spectroscopy of this compound Anion

1. Sample Preparation:

  • Materials: Sodium this compound, solvent (e.g., water, ethanol, methanol).

  • Procedure:

    • Prepare a stock solution of sodium this compound of known concentration.

    • Prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0.

    • Use a quartz cuvette for measurements in the UV region.

2. UV-Vis Data Acquisition:

  • Instrument: A UV-Vis spectrophotometer.

  • Parameters:

    • Scan range: 200 - 400 nm

    • A baseline spectrum of the solvent in a matched cuvette should be recorded first.

3. Data Analysis:

  • Identify the wavelength of maximum absorbance (λₘₐₓ).

  • If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

Biological Interactions: Spectroscopic Insights into Membrane Interactions

While specific signaling pathways directly modulated by the this compound anion are not well-defined, spectroscopic techniques have been employed to study the interaction of choline this compound with cell membranes, which is relevant to its role in drug delivery.

Logical Relationship of Choline this compound Interaction with a Model Cell Membrane:

Studies have shown that choline this compound can disrupt the packing of lipid bilayers. This interaction can be investigated using techniques such as quartz crystal microbalance with dissipation (QCM-D) and fluorescence microscopy. The this compound anion, with its lipophilic tail, is thought to play a key role in penetrating the lipid membrane.

The following Graphviz diagram illustrates the proposed interaction.

Membrane_Interaction Choline_this compound Choline this compound (CAGE) Lipid_Bilayer Model Cell Membrane (Lipid Bilayer) Choline_this compound->Lipid_Bilayer Interaction Disruption Disruption of Bilayer Packing Lipid_Bilayer->Disruption leads to Permeation Enhanced Drug Permeation Disruption->Permeation facilitates

Proposed interaction of choline this compound with a lipid bilayer.

Conclusion

This technical guide provides a comprehensive overview of the spectroscopic analysis of the this compound anion. The presented data, although in part predictive, are based on established principles of spectroscopy and data from closely related compounds. The detailed experimental protocols offer a practical starting point for researchers and scientists working with this important molecule. The use of these spectroscopic techniques is essential for the quality control, structural elucidation, and understanding of the biological and chemical interactions of the this compound anion in various applications.

Choline Geranate: A Technical Guide to its Discovery, Synthesis, and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Choline geranate (CAGE) is a biocompatible deep eutectic solvent (DES) or ionic liquid (IL) that has emerged as a significant advancement in drug delivery and topical therapeutics. First reported in 2014, CAGE is formed from the generally recognized as safe (GRAS) compounds choline and geranic acid. Its unique physicochemical properties, including the ability to enhance the permeation of both hydrophilic and hydrophobic molecules across biological membranes, coupled with its intrinsic antimicrobial and anti-inflammatory activities, have positioned it as a versatile platform for a wide range of pharmaceutical applications. This technical guide provides an in-depth overview of the history, synthesis, and characterization of CAGE, with a focus on its mechanisms of action. Detailed experimental protocols, quantitative data, and visualizations of its key biological pathways are presented to serve as a comprehensive resource for the scientific community.

Discovery and History

The development of choline this compound is a recent yet significant event in the field of biocompatible ionic liquids. First described in the scientific literature in 2014, CAGE was introduced as a novel material for drug delivery.[1][2] The research, prominently featuring the work of the Mitragotri group, highlighted its potential to overcome the limitations of traditional drug delivery systems.[3]

CAGE is a deep eutectic solvent, a class of ionic liquids with low melting points, formed by mixing choline bicarbonate and geranic acid, typically in a 1:2 molar ratio.[4][5] This combination of a hydrogen bond acceptor (choline) and a hydrogen bond donor (geranic acid) results in a liquid with unique and tunable physicochemical properties.

Since its initial discovery, CAGE has been the subject of extensive research, leading to its exploration in a variety of biomedical applications. These include transdermal, oral, and subcutaneous drug delivery, as well as the treatment of skin conditions such as rosacea and atopic dermatitis.[1][2] Notably, CAGE became the first "drug delivery ionic liquid" to enter clinical trials, with CAGE-based products having been tested in over 200 patients in Phase 1 and Phase 2 studies.[1][2] Its journey from laboratory discovery to clinical translation has been well-documented, outlining key steps such as scaled-up manufacturing, comprehensive characterization, stability analyses, and toxicological evaluations.

Physicochemical Properties and Characterization

The therapeutic efficacy and versatility of choline this compound are underpinned by its distinct physicochemical properties. The most commonly studied formulation is a 1:2 molar ratio of choline to geranic acid.

Quantitative Data
PropertyValueReference
Molar Ratio 1:2 (Choline:Geranic Acid)[6]
Molecular Weight 440.32 g/mol [7]
Appearance Clear, colorless to yellow viscous liquid[6]
Density (at 25°C) 0.989 ± 0.001 g/mL[7]
Viscosity 569 ± 19 mPa·s[7]
Conductivity 13.79 ± 0.28 mS/m[7]
Diffusion Coefficient 2.2 × 10⁻¹² m²/s[7]
Glass Transition Temp. approx. -68°C[6]
pH ~8.5[6]
Characterization Techniques

The structural integrity and purity of synthesized CAGE are confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to verify the chemical structure of CAGE and to assess the interactions between the choline and this compound components.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis confirms the presence of characteristic functional groups from both choline and geranic acid in the final product. A broad peak around 3300 cm⁻¹ is indicative of the -OH bond from choline and the carboxylic acid group of geranic acid. Peaks at 1690 cm⁻¹ (C=O) and 2968 cm⁻¹ (O-H stretch of the carboxylic acid) further confirm the presence of the individual components.[6]

  • Mass Spectrometry (MS): MS is employed to determine the molecular weight of the components and to study the ionic and neutral species present in the deep eutectic solvent.

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal properties of CAGE, such as its glass transition temperature.[6]

  • Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability of the compound.

Experimental Protocols

Synthesis of Choline this compound (1:2 Molar Ratio)

This protocol outlines the laboratory-scale synthesis of choline this compound via a salt metathesis reaction.

Materials:

  • Choline bicarbonate (80% aqueous solution)

  • Geranic acid (≥85%)

  • Round bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Water bath

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Reactant Preparation: In a 250 mL round bottom flask, weigh 39.58 g (0.2350 mol) of geranic acid. In a separate container, weigh 18.72 g (0.1133 mol) of an 80% aqueous solution of choline bicarbonate. This corresponds to a 1:2 molar ratio of choline to geranic acid.

  • Reaction: Place the flask containing geranic acid in a water bath set to approximately 27°C. Begin stirring the geranic acid with a magnetic stir bar.

  • Slowly add the choline bicarbonate solution dropwise to the geranic acid with continuous stirring. The reaction will produce carbon dioxide gas, which will be evident by the evolution of bubbles.

  • Continue the reaction at 27°C for approximately 8 hours, or until the cessation of CO₂ evolution, indicating the completion of the reaction.[6]

  • Purification:

    • Remove the bulk of the water from the reaction mixture using a rotary evaporator.

    • Transfer the resulting viscous liquid to a vacuum oven and dry for an extended period (e.g., 48 hours) at an elevated temperature (e.g., 60°C) to remove residual water and other volatile impurities.

  • Characterization and Storage:

    • The final product should be a clear, viscous liquid.

    • Measure the final water content using Karl Fischer titration. A typical water content after drying is around 13%.[6]

    • Confirm the chemical structure using NMR and FTIR spectroscopy.

    • Store the synthesized choline this compound in a tightly sealed container in a cool, dry place, as it is hygroscopic.

Workflow for the Synthesis of Choline this compound

G cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_purification Purification cluster_final Final Product & QC choline Choline Bicarbonate (80% aq. solution) mix Mix and Stir (27°C, 8 hours) choline->mix geranic Geranic Acid geranic->mix co2 CO₂ Evolution mix->co2 rotovap Rotary Evaporation (Remove bulk water) mix->rotovap Reaction Mixture vacuum Vacuum Drying (60°C, 48 hours) rotovap->vacuum cage Choline this compound vacuum->cage qc Characterization (NMR, FTIR, Karl Fischer) cage->qc

Caption: Workflow for the synthesis of Choline this compound (CAGE).

Mechanisms of Action

Choline this compound exhibits multiple mechanisms of action, contributing to its therapeutic effects. Its antimicrobial and anti-inflammatory properties are particularly well-characterized.

Antimicrobial Mechanism

The antimicrobial activity of CAGE is primarily attributed to its ability to disrupt the integrity of microbial cell membranes.[6] This mechanism does not rely on a specific signaling pathway within the pathogen but rather on a direct physicochemical interaction with the cell envelope.

The proposed mechanism involves a two-step process:

  • Electrostatic Attraction: The positively charged choline cation is attracted to the negatively charged components of the bacterial cell membrane, such as lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

  • Membrane Disruption: This initial interaction facilitates the insertion of the lipophilic this compound anion and neutral geranic acid into the lipid bilayer of the cell membrane. This insertion disrupts the ordered structure of the membrane, leading to increased permeability, leakage of intracellular contents, and ultimately, cell death.[3][6]

Molecular dynamics simulations have supported this model, showing that choline effectively screens the negative charges on the membrane surface, allowing this compound/geranic acid to penetrate and perturb the membrane's homeostasis.[6][8]

G cluster_membrane Bacterial Cell Membrane cluster_cage Choline this compound cluster_disruption Membrane Disruption membrane Lipid Bilayer (Negatively Charged Surface) This compound This compound Anion (-) Geranic Acid membrane->this compound Facilitates Insertion choline Choline Cation (+) choline->membrane Electrostatic Attraction choline->this compound Facilitates Insertion permeability Increased Permeability This compound->permeability leakage Leakage of Intracellular Contents permeability->leakage death Cell Death leakage->death

Caption: Antimicrobial mechanism of Choline this compound.

Anti-inflammatory Mechanism in Rosacea

In the context of inflammatory skin conditions like rosacea, choline this compound has been shown to target key pathological pathways.[7] Its anti-inflammatory effects are mediated through the modulation of Toll-like receptor 2 (TLR2) signaling and the inhibition of Kallikrein-5 (KLK5).[4][7]

  • Modulation of TLR2 Signaling: TLR2 is a pattern recognition receptor on immune and skin cells that can be activated by pathogens, such as Staphylococcus epidermidis, which are implicated in the inflammation associated with rosacea. CAGE is believed to modulate the signaling cascade downstream of TLR2 activation, thereby reducing the production of pro-inflammatory cytokines.[4]

  • Inhibition of Kallikrein-5 (KLK5): KLK5 is a serine protease that is overexpressed in the skin of individuals with rosacea. It plays a crucial role in the inflammatory cascade by cleaving and activating cathelicidins into their pro-inflammatory forms (e.g., LL-37). By inhibiting the activity of KLK5, CAGE reduces the production of these inflammatory peptides, leading to a dampening of the inflammatory response, vasodilation, and vascular proliferation characteristic of rosacea.[7]

G cluster_stimuli Inflammatory Stimuli cluster_pathways Key Inflammatory Pathways in Rosacea cluster_effects Pathophysiological Effects cluster_cage Choline this compound Action pathogens Pathogens (e.g., S. epidermidis) tlr2 TLR2 Signaling pathogens->tlr2 inflammation Inflammation tlr2->inflammation klk5 Kallikrein-5 (KLK5) cathelicidin Cathelicidin klk5->cathelicidin Activates cathelicidin->inflammation vasodilation Vasodilation cathelicidin->vasodilation cage CAGE cage->tlr2 Modulates cage->klk5 Inhibits

Caption: Anti-inflammatory mechanism of CAGE in rosacea.

Conclusion

Choline this compound represents a significant innovation in the field of drug delivery and topical therapeutics. Its biocompatible nature, derived from GRAS components, combined with its unique physicochemical properties and multifaceted mechanisms of action, make it a highly promising material for pharmaceutical development. The ability of CAGE to enhance drug permeation, while simultaneously exerting its own antimicrobial and anti-inflammatory effects, offers a synergistic approach to treating a variety of conditions. This technical guide has provided a comprehensive overview of the discovery, synthesis, characterization, and mechanisms of action of choline this compound, with the aim of facilitating further research and development in this exciting area. As our understanding of this novel ionic liquid continues to grow, so too will the scope of its potential clinical applications.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Choline Geranate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Choline geranate (CAGE) is a deep eutectic solvent (DES) or ionic liquid (IL) that has emerged as a significant enabling excipient in pharmaceutical sciences. Synthesized from Generally Recognized as Safe (GRAS) components, choline bicarbonate and geranic acid, CAGE is noted for its biocompatibility and versatile applications.[1][2] Its primary utility lies in enhancing the delivery of a wide range of therapeutic molecules, from small molecules to large biologics, across physiological barriers.[3][4] Furthermore, CAGE possesses inherent antimicrobial properties, making it a valuable component in formulations targeting infections.[2] This document provides a comprehensive protocol for the synthesis of choline this compound, its physicochemical properties, and key applications in research and drug development.

Physicochemical Properties of Choline this compound (1:2 Molar Ratio)

The following table summarizes the key quantitative data for CAGE prepared at a 1:2 molar ratio of choline bicarbonate to geranic acid.

PropertyValueReference
Molecular Weight440.32 g/mol [2]
Density (at 25 °C)0.989 ± 0.001 g/mL[2]
Viscosity569 ± 19 mPa·s[2]
Conductivity13.79 ± 0.28 mS/m[2]
Diffusion Coefficient2.2 × 10⁻¹² m²/s[2]
pH~8.5

Experimental Protocol: Synthesis of Choline this compound (1:2 Molar Ratio)

This protocol details the synthesis of choline this compound via a salt metathesis reaction.

Materials and Equipment
  • Geranic acid (≥85%)

  • Choline bicarbonate solution (80% in water)

  • Round bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Water bath

  • Rotary evaporator

  • Vacuum oven

  • Analytical balance

  • Karl Fischer titrator (for water content measurement)

Safety and Handling
  • Geranic Acid: Causes skin and eye irritation. May cause respiratory irritation. Wear protective gloves, clothing, and eye/face protection.[4]

  • Choline Bicarbonate: An irritant.[5] Handle in a well-ventilated area and wear appropriate personal protective equipment.

  • The synthesis should be performed in a fume hood.

Procedure
  • Reactant Preparation:

    • In a 250 mL round bottom flask, weigh 39.58 g (0.2350 mol) of geranic acid.

    • In a separate container, weigh 18.72 g (0.1133 mol) of choline bicarbonate solution (80%). This corresponds to a 1:2 molar ratio of choline bicarbonate to geranic acid.

  • Reaction:

    • Place the round bottom flask containing geranic acid in a water bath set to approximately 27°C and begin stirring with a magnetic stir bar.[6]

    • Slowly add the choline bicarbonate solution dropwise to the geranic acid while maintaining constant stirring.

    • The reaction will produce carbon dioxide gas, which drives the reaction to completion.[6]

    • Continue the reaction for approximately 8 hours at 27°C, or until the evolution of CO₂ ceases.[6]

  • Purification:

    • After the reaction is complete, remove the bulk of the water using a rotary evaporator.

    • Transfer the resulting viscous liquid to a vacuum oven and dry for an extended period to further reduce the water content.

  • Characterization and Storage:

    • Measure the final water content using Karl Fischer titration. The resulting deep eutectic solvent should have a water content of approximately 13%.

    • Confirm the chemical structure using techniques such as FTIR and NMR spectroscopy.

    • Store the final product in a tightly sealed container in a cool, dry place.

Visualizations

Experimental Workflow

G A Reactant Preparation - Weigh Geranic Acid - Weigh Choline Bicarbonate (1:2 molar ratio) B Reaction - Combine reactants in a round bottom flask - Stir at 27°C for 8 hours A->B Dropwise addition C Purification - Remove water via rotary evaporation - Dry in a vacuum oven B->C Reaction completion D Characterization & Storage - Karl Fischer titration - FTIR/NMR spectroscopy - Store in a sealed container C->D Purified Product

Caption: Workflow for the synthesis of Choline this compound (CAGE).

Proposed Mechanism of Action: Antimicrobial Activity

While CAGE does not have a classical signaling pathway, its antimicrobial mechanism involves direct interaction with and disruption of bacterial cell membranes.

G cluster_membrane Bacterial Cell Membrane cluster_cage Choline this compound (CAGE) A Negatively Charged Outer Membrane D This compound Anion/ Geranic Acid A->D Facilitates Approach B Lipid Bilayer E Bacteriostatic/Bactericidal Effect B->E Membrane Perturbation & Increased Permeability C Choline Cation C->A Electrostatic Attraction D->B Insertion & Disruption

Caption: Proposed mechanism of CAGE's antimicrobial action.

Applications in Research and Drug Development

Choline this compound is a versatile tool in pharmaceutical research and development with several key applications:

  • Transdermal Drug Delivery: CAGE has been shown to enhance the permeation of both hydrophilic and hydrophobic drugs through the skin.[2][3]

  • Oral Drug Delivery: It can improve the oral bioavailability of poorly soluble drugs.[2][3]

  • Antimicrobial Formulations: Its inherent broad-spectrum antimicrobial activity makes it suitable for developing novel antiseptics and treating topical infections.[2][7]

  • Biologic Stabilization: CAGE has demonstrated the ability to stabilize proteins and other biologics, potentially extending their shelf-life and efficacy.[8]

Conclusion

The synthesis of choline this compound is a straightforward process that yields a highly versatile and biocompatible deep eutectic solvent. Its unique physicochemical properties and multifaceted applications in drug delivery and antimicrobial formulations make it a valuable tool for researchers, scientists, and drug development professionals. The protocols and data presented here provide a solid foundation for the synthesis, characterization, and application of this promising pharmaceutical excipient.

References

Application Notes and Protocols: Choline Geranate for Transdermal Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Choline geranate (CAGE) is a deep eutectic solvent (DES) or ionic liquid (IL) that has emerged as a promising and versatile vehicle for transdermal drug delivery.[1][2] Composed of generally recognized as safe (GRAS) materials, choline bicarbonate and geranic acid, CAGE offers the significant advantages of enhancing the permeation of both hydrophilic and hydrophobic drugs through the skin barrier with minimal toxicity.[3][4][5] Its unique properties, including the ability to solubilize a wide range of active pharmaceutical ingredients (APIs) and transiently disrupt the stratum corneum, make it a valuable tool in the development of novel topical and transdermal therapies.[1][6] This document provides detailed application notes and experimental protocols for the synthesis, formulation, and evaluation of choline this compound-based transdermal drug delivery systems.

Mechanism of Action

Choline this compound enhances transdermal drug delivery primarily by transiently and reversibly disrupting the highly organized lipid structure of the stratum corneum, the outermost layer of the skin.[6] This disruption is achieved through the extraction of lipids from the lipid bilayers, which increases the skin's permeability to drugs.[4][7] The amphiphilic nature of CAGE allows it to interact with both the lipid and protein domains of the stratum corneum, creating temporary pathways for drug molecules to penetrate deeper into the epidermis and dermis.[6][8] Studies have shown that CAGE can facilitate the passage of both small molecules and large macromolecules, including proteins like insulin.[7]

cluster_0 Choline this compound (CAGE) Application cluster_1 Stratum Corneum Interaction cluster_2 Enhanced Permeation cluster_3 Therapeutic Effect Topical Application of CAGE-Drug Formulation Topical Application of CAGE-Drug Formulation CAGE interacts with Stratum Corneum lipids CAGE interacts with Stratum Corneum lipids Topical Application of CAGE-Drug Formulation->CAGE interacts with Stratum Corneum lipids Lipid Extraction & Disruption of Bilayer Lipid Extraction & Disruption of Bilayer CAGE interacts with Stratum Corneum lipids->Lipid Extraction & Disruption of Bilayer Increased Fluidity of Lipid Chains Increased Fluidity of Lipid Chains Lipid Extraction & Disruption of Bilayer->Increased Fluidity of Lipid Chains Creation of Transient Pores/Channels Creation of Transient Pores/Channels Increased Fluidity of Lipid Chains->Creation of Transient Pores/Channels Increased Drug Diffusivity Increased Drug Diffusivity Creation of Transient Pores/Channels->Increased Drug Diffusivity Drug Penetration into Epidermis & Dermis Drug Penetration into Epidermis & Dermis Increased Drug Diffusivity->Drug Penetration into Epidermis & Dermis Systemic Drug Absorption Systemic Drug Absorption Drug Penetration into Epidermis & Dermis->Systemic Drug Absorption

Mechanism of CAGE-mediated transdermal drug delivery.

Quantitative Data on Permeation Enhancement

The following tables summarize the quantitative data on the permeation enhancement of various drugs using choline this compound.

Table 1: Transdermal Permeation of Choline and Geranic Acid from CAGE Formulation

ComponentDose in Epidermis (μg/cm²)Dose in Dermis (μg/cm²)Molar Ratio (Choline:Geranic Acid) in EpidermisMolar Ratio (Choline:Geranic Acid) in Dermis
Choline80.2 ± 13.0134.6 ± 30.91.181.03
Geranic Acid109.3 ± 19.5210.7 ± 44.3
Data obtained from in vitro studies on human cadaver skin over 24 hours.[4]

Table 2: CAGE-Mediated Transdermal Delivery of Various Drugs

DrugDrug TypeKey FindingReference
InsulinProtein (5.8 kDa)A topical application of 10 U of insulin in CAGE (25 U kg-1 dose) resulted in a significant 40% decrease in blood glucose levels in rats within 4 hours, with the effect lasting for 12 hours.[7][7]
VancomycinGlycopeptide AntibioticCAGE significantly improved the skin penetration and retention of vancomycin compared to other choline-based formulations.[9][9]
CurcuminHydrophobic PolyphenolA low concentration of CAGE (2.0% w/w) was effective in transiently disrupting the skin structure, facilitating the passage of curcumin.[8][10][8][10]
NobiletinFlavonoidCAGE significantly enhanced the solubility and transdermal delivery of nobiletin, a poorly water-soluble compound.[11][11]

Experimental Protocols

Protocol 1: Synthesis of Choline this compound (CAGE)

This protocol describes the synthesis of CAGE at a 1:2 molar ratio of choline bicarbonate to geranic acid, which has been shown to be highly efficient for various applications.[3][5]

Materials:

  • Choline bicarbonate (80% solution in water)

  • Geranic acid (≥85%)

  • Round bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Water bath

  • Rotary evaporator

  • Vacuum oven

  • Analytical balance

Procedure:

  • Reactant Preparation: In a 250 mL round bottom flask, weigh 39.58 g (0.2350 mol) of geranic acid.[3][6] In a separate container, weigh 18.72 g (0.1133 mol) of choline bicarbonate solution (80%).[3][6]

  • Reaction: Place the flask with geranic acid in a water bath set to approximately 27°C and begin stirring.[4] Slowly add the choline bicarbonate solution dropwise to the geranic acid.[3] The reaction will produce carbon dioxide gas.[3]

  • Reaction Completion: Continue stirring the mixture at 27°C for approximately 8 hours, or until the evolution of CO₂ ceases.[4]

  • Water Removal: Remove the bulk of the water from the resulting viscous liquid using a rotary evaporator.[3]

  • Drying: Transfer the product to a vacuum oven and dry for an extended period to remove residual water.[3]

  • Characterization: The final product should be a clear, viscous liquid. Characterize the synthesized CAGE using techniques such as Karl Fischer titration to determine water content and spectroscopy to confirm its chemical structure.[3]

Start Start Weigh Geranic Acid & Choline Bicarbonate Weigh Geranic Acid & Choline Bicarbonate Start->Weigh Geranic Acid & Choline Bicarbonate Mix in Round Bottom Flask Mix in Round Bottom Flask Weigh Geranic Acid & Choline Bicarbonate->Mix in Round Bottom Flask Stir at 27°C for 8h Stir at 27°C for 8h Mix in Round Bottom Flask->Stir at 27°C for 8h Rotary Evaporation Rotary Evaporation Stir at 27°C for 8h->Rotary Evaporation Vacuum Oven Drying Vacuum Oven Drying Rotary Evaporation->Vacuum Oven Drying Characterize CAGE Characterize CAGE Vacuum Oven Drying->Characterize CAGE End End Characterize CAGE->End

Workflow for the synthesis of Choline this compound (CAGE).
Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines the procedure for assessing the transdermal permeation of a drug formulated with CAGE using Franz diffusion cells. Porcine ear skin is a commonly used and accepted model for human skin in these studies.[6][12]

Materials:

  • Franz diffusion cells

  • Porcine ear skin

  • Phosphate-buffered saline (PBS), pH 7.4

  • CAGE-drug formulation

  • Control formulation (drug without CAGE)

  • Syringes and needles

  • Magnetic stirrer

  • Water bath or heating block to maintain 37°C

  • Analytical method for drug quantification (e.g., HPLC)

Procedure:

  • Skin Preparation: Obtain fresh porcine ears and carefully excise the skin from the cartilage.[12] Prepare skin membranes of a suitable thickness.

  • Franz Cell Assembly: Mount the porcine skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum side facing the donor compartment.[13]

  • Receptor Compartment: Fill the receptor compartment with pre-warmed PBS (37°C) and ensure no air bubbles are trapped beneath the skin.[13] The receptor solution should be continuously stirred.

  • Sample Application: Apply a known amount of the CAGE-drug formulation or the control formulation to the surface of the skin in the donor compartment.[14]

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the receptor solution from the sampling arm and immediately replace it with an equal volume of fresh, pre-warmed PBS.[13]

  • Drug Quantification: Analyze the collected samples to determine the concentration of the drug that has permeated through the skin using a validated analytical method.

  • Data Analysis: Calculate the cumulative amount of drug permeated per unit area (μg/cm²) and plot it against time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the curve. The permeation enhancement ratio can be calculated by dividing the flux of the drug from the CAGE formulation by the flux from the control formulation.

Prepare Porcine Ear Skin Prepare Porcine Ear Skin Mount Skin in Franz Cell Mount Skin in Franz Cell Prepare Porcine Ear Skin->Mount Skin in Franz Cell Fill Receptor with PBS Fill Receptor with PBS Mount Skin in Franz Cell->Fill Receptor with PBS Apply Formulation to Donor Apply Formulation to Donor Fill Receptor with PBS->Apply Formulation to Donor Incubate at 37°C Incubate at 37°C Apply Formulation to Donor->Incubate at 37°C Withdraw Samples at Time Points Withdraw Samples at Time Points Incubate at 37°C->Withdraw Samples at Time Points Replenish Receptor Medium Replenish Receptor Medium Withdraw Samples at Time Points->Replenish Receptor Medium Quantify Drug Concentration Quantify Drug Concentration Withdraw Samples at Time Points->Quantify Drug Concentration Replenish Receptor Medium->Withdraw Samples at Time Points Calculate Permeation Parameters Calculate Permeation Parameters Quantify Drug Concentration->Calculate Permeation Parameters

Experimental workflow for in vitro skin permeation study.
Protocol 3: Cytotoxicity Assay (MTT Assay)

This protocol provides a general method for assessing the cytotoxicity of CAGE formulations on a human keratinocyte cell line (e.g., HaCaT) using the MTT assay. This assay measures cell viability based on the metabolic activity of the cells.

Materials:

  • Human keratinocyte cell line (e.g., HaCaT)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • CAGE formulation and control vehicle

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the keratinocyte cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

  • Treatment: Prepare serial dilutions of the CAGE formulation and the control vehicle in cell culture medium. Remove the old medium from the cells and add the treatment solutions to the respective wells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the cells with the treatments for a specified period (e.g., 24 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the untreated control cells. Plot the cell viability against the concentration of the CAGE formulation to determine the concentration that causes a 50% reduction in cell viability (IC50).

Safety and Biocompatibility

Choline this compound is synthesized from GRAS reagents, and numerous studies have demonstrated its low toxicity to epithelial cells and skin.[5][6] It has been shown to be biocompatible and non-irritating, making it a safe excipient for topical and transdermal formulations.[5][11] However, as with any new formulation, it is crucial to perform thorough cytotoxicity and skin irritation studies to ensure the safety of the final product.

Conclusion

Choline this compound represents a significant advancement in transdermal drug delivery. Its ability to safely and effectively enhance the permeation of a wide variety of drugs makes it a highly attractive vehicle for the development of new and improved therapies for both local and systemic conditions. The protocols and data presented in these application notes provide a comprehensive resource for researchers and drug development professionals looking to utilize this promising technology.

References

Application of CAGE in Antimicrobial Formulations: Enhancing Stability and Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The emergence of multidrug-resistant pathogens presents a critical challenge to global health. Cationic Antimicrobial Peptides (AMPs) are a promising class of therapeutics due to their broad-spectrum activity and unique mechanisms of action that are less prone to the development of resistance compared to traditional antibiotics.[1][2][3] However, the clinical application of AMPs is often hindered by their poor stability in biological fluids, susceptibility to proteolytic degradation, and potential for cytotoxicity.[4][5]

A novel strategy to overcome these limitations is the fusion of AMPs with a Trp-cage (Tryptophan-cage) miniprotein. The Trp-cage is a small, synthetically designed peptide that folds into a stable structure, characterized by a hydrophobic core centered around a tryptophan residue.[6][7][8] By genetically or chemically linking an AMP to a Trp-cage domain, the resulting fusion peptide exhibits significantly enhanced properties.

Key Advantages of CAGE-AMP Formulations:

  • Enhanced Proteolytic Stability: The compact and stable fold of the Trp-cage protects the fused AMP from degradation by proteases, increasing its half-life in biological environments.[4][5]

  • Improved Antimicrobial Activity: The Trp-cage can help to induce and maintain the α-helical structure of the AMP, which is often crucial for its membrane-disrupting activity. This can lead to increased potency against a range of bacterial pathogens.[4][5]

  • Activity in Physiological Conditions: CAGE-AMPs have shown increased antimicrobial activity in the presence of physiologically relevant salt concentrations, a condition that often inhibits the function of many natural AMPs.[4][5]

  • Low Cytotoxicity: Importantly, the fusion with a Trp-cage has been shown to result in negligible hemolytic activity, indicating a high degree of selectivity for microbial over mammalian cells.[4][5]

These properties make CAGE-AMPs highly attractive candidates for the development of new antimicrobial therapeutics, suitable for both topical and systemic applications.

Quantitative Data Summary

The following tables summarize the antimicrobial and hemolytic activities of representative Trp-rich and CAGE-fused antimicrobial peptides.

Table 1: Minimum Inhibitory Concentration (MIC) of Trp-Rich Peptides against E. coli

PeptideSequenceConcentration (µM)Growth Inhibition (%)
(RW)2-NH2Arg-Trp-Arg-Trp-NH2200No significant inhibition
(RW)3-NH2(Arg-Trp)3-NH225Significant Inhibition
50Significant Inhibition
100Significant Inhibition
200Significant Inhibition
(RW)4-NH2(Arg-Trp)4-NH225Significant Inhibition
50Significant Inhibition
100Significant Inhibition
200Significant Inhibition

Data adapted from studies on the effect of chain length on the antimicrobial activity of peptides with repeating Arg-Trp units.[1]

Table 2: Bactericidal and Biofilm Inhibition Activity of Trp-Rich Peptides against E. coli

PeptideConcentration (µM)Reduction in Viable Planktonic Cells (%)Reduction in Live Biofilm Cells (%)
(RW)3-NH22590.4 ± 1.359.9 ± 11.5
50-63.3 ± 8.7
100-77.1 ± 6.2
200-94.7 ± 3.0
(RW)4-NH22590.1 ± 1.5-
50-42.4 ± 11.3
100-85.1 ± 4.7

Data indicates that hexameric and octameric Arg-Trp peptides are bactericidal and effective against biofilms.[1]

Table 3: Hemolytic Activity of KR-12 Analogs

PeptideHC50 (µM)
Most KR-12 analogs> 800
KR-12-a596
KR-12-a622

HC50 is the concentration of peptide that causes 50% hemolysis. Higher values indicate lower toxicity to red blood cells. The increased hemolytic activity of KR-12-a5 and a6 is attributed to a substantial increase in peptide hydrophobicity.[5]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a CAGE-AMP

This protocol describes the synthesis of a CAGE-AMP, for example, KR-12 fused to a Trp-cage, using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • HPLC grade water and acetonitrile

  • Automated peptide synthesizer

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Activate the first Fmoc-protected amino acid by dissolving it in DMF with HBTU and DIPEA.

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the CAGE-AMP sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry it. Cleave the peptide from the resin and remove the side-chain protecting groups by treating with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the peptide. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized CAGE-AMP using mass spectrometry.

Protocol 2: Antimicrobial Susceptibility Testing - Broth Microdilution Assay

This protocol determines the Minimum Inhibitory Concentration (MIC) of the CAGE-AMP.

Materials:

  • CAGE-AMP stock solution

  • Bacterial strain (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Bacterial Inoculum Preparation: Culture the bacterial strain overnight in MHB. Dilute the overnight culture to achieve a starting inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Peptide Dilution Series: Prepare a two-fold serial dilution of the CAGE-AMP stock solution in MHB in the 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the CAGE-AMP that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Protocol 3: Time-Kill Kinetic Assay

This assay determines the rate at which the CAGE-AMP kills a bacterial population.

Materials:

  • CAGE-AMP

  • Bacterial strain

  • MHB

  • Sterile culture tubes

  • Phosphate-buffered saline (PBS)

  • Agar plates

Procedure:

  • Bacterial Culture Preparation: Prepare a bacterial culture in MHB to a concentration of approximately 5 x 10^5 CFU/mL.

  • Peptide Addition: Add the CAGE-AMP to the bacterial culture at a concentration corresponding to a multiple of its MIC (e.g., 2x, 4x MIC). Include a control culture without the peptide.

  • Incubation and Sampling: Incubate the cultures at 37°C with shaking. At various time points (e.g., 0, 1, 2, 4, 6, 24 hours), withdraw an aliquot from each culture.

  • Viable Cell Counting: Perform serial dilutions of the collected aliquots in PBS and plate them on agar plates.

  • Colony Counting: Incubate the plates overnight at 37°C and count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log10 CFU/mL versus time. A bactericidal effect is generally defined as a ≥3-log10 reduction (99.9%) in CFU/mL compared to the initial inoculum.

Visualizations

Design_Principle cluster_0 Components cluster_1 Fusion cluster_2 Enhanced Properties AMP Antimicrobial Peptide (AMP) (e.g., KR-12) Fusion CAGE-AMP Fusion Peptide AMP->Fusion TrpCage Trp-cage Domain TrpCage->Fusion Stability Increased Proteolytic Stability Fusion->Stability Activity Enhanced Antimicrobial Activity Fusion->Activity Safety Low Hemolytic Activity Fusion->Safety

Caption: Design principle of CAGE-AMPs.

Antimicrobial_Mechanism cluster_intracellular Intracellular Targets start CAGE-AMP in Formulation interaction Electrostatic Interaction with Negatively Charged Bacterial Membrane start->interaction insertion Hydrophobic Interaction and Membrane Insertion (Trp residues anchor at interface) interaction->insertion disruption Membrane Permeabilization (Pore Formation / Carpet Model) insertion->disruption translocation Peptide Translocation into Cytoplasm insertion->translocation Alternative/Synergistic Mechanism leakage Leakage of Intracellular Contents (Ions, ATP, etc.) disruption->leakage death Cell Death leakage->death inhibition Inhibition of Nucleic Acid and Protein Synthesis translocation->inhibition inhibition->death

Caption: Mechanism of action of CAGE-AMPs.

Experimental_Workflow synthesis 1. CAGE-AMP Synthesis (SPPS) purification 2. Purification & Characterization (RP-HPLC, Mass Spectrometry) synthesis->purification mic_test 3. MIC Determination (Broth Microdilution) purification->mic_test stability 5. Proteolytic Stability Assay purification->stability hemolysis 6. Hemolytic Activity Assay purification->hemolysis time_kill 4. Time-Kill Kinetics mic_test->time_kill evaluation 7. Efficacy & Safety Evaluation time_kill->evaluation stability->evaluation hemolysis->evaluation

Caption: Experimental workflow for CAGE-AMP evaluation.

References

Application Notes and Protocols for Formulating Geraniol-Based Topical Creams

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Geraniol (C₁₀H₁₈O) is a naturally occurring acyclic monoterpene alcohol found in the essential oils of various aromatic plants, including rose, lemongrass, and geranium.[1][2][3] It is widely recognized for its pleasant floral scent and is utilized in cosmetics and perfumes.[3] Beyond its fragrance, geraniol possesses a range of pharmacological properties, including anti-inflammatory, antioxidant, antimicrobial, and neuroprotective effects.[1][4][5] Its ability to modulate key signaling pathways involved in inflammation makes it a compelling active ingredient for topical formulations aimed at treating inflammatory skin conditions.[6][7] Furthermore, geraniol has been shown to act as a penetration enhancer, reversibly disrupting the stratum corneum barrier to facilitate the delivery of other active pharmaceutical ingredients (APIs) through the skin.[8][9]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of geraniol-based topical creams. This document covers the underlying mechanisms of action, detailed formulation strategies, and standardized protocols for the characterization and efficacy testing of these creams.

Physicochemical Properties of Geraniol

A thorough understanding of geraniol's physicochemical properties is essential for successful formulation development. These properties dictate its solubility, stability, and compatibility with other excipients.

PropertyValueReference
Molecular Formula C₁₀H₁₈O[3]
Molecular Weight 154.25 g/mol [3]
Appearance Colorless to pale-yellow oily liquid[3]
Odor Floral, rose-like[3]
Boiling Point 230°C (446°F)[3]
Solubility Poorly soluble in water; miscible in alcohols and oils[3]

Mechanism of Anti-Inflammatory Action

Geraniol exerts its anti-inflammatory effects by modulating multiple key signaling pathways that are crucial in the inflammatory response.[4] These include the NF-κB, MAPK, and Nrf2/HO-1 pathways.[6]

Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, controlling the transcription of numerous pro-inflammatory genes, including cytokines like TNF-α and IL-6.[1][6] In response to inflammatory stimuli such as lipopolysaccharide (LPS), the inhibitor protein IκBα is phosphorylated and degraded, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate gene transcription. Geraniol has been shown to prevent the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and inhibiting the inflammatory cascade.[2][6]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Stimuli->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB p65 IkBa_NFkB->NFkB Releases IkBa IκBα IkBa_NFkB->IkBa Degrades IκBα NFkB_nuc NF-κB p65 NFkB->NFkB_nuc Translocation Geraniol Geraniol Geraniol->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) DNA->Cytokines Transcription

Caption: Geraniol's inhibition of the NF-κB pathway.
Modulation of MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascade, which includes p38, JNK, and ERK, is another critical pathway in cellular responses to inflammatory stimuli.[6] Geraniol has been demonstrated to modulate MAPK signaling, often by inhibiting the phosphorylation of key kinases like p38, which in turn reduces downstream inflammatory events.[6]

MAPK_Pathway Stimuli Inflammatory Stimuli MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylates MAPK p38 MAPK MAPKK->MAPK Phosphorylates TF Transcription Factors (e.g., AP-1) MAPK->TF Activates Inflammation Inflammatory Response TF->Inflammation Geraniol Geraniol Geraniol->MAPK Inhibits Phosphorylation

Caption: Geraniol's modulation of the MAPK pathway.
Activation of Nrf2/HO-1 Pathway

Geraniol can also activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) pathway, a primary cellular defense mechanism against oxidative stress, which is intrinsically linked to inflammation.[1][6] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Geraniol promotes the dissociation of Nrf2 from Keap1, allowing it to translocate to the nucleus.[1] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) and upregulates the expression of antioxidant enzymes, most notably HO-1, which has potent anti-inflammatory properties.[1][2] This action is often mediated through the PI3K/Akt signaling pathway.[1]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Geraniol Geraniol PI3K PI3K Geraniol->PI3K Activates Akt Akt PI3K->Akt Activates Keap1_Nrf2 Keap1-Nrf2 (Inactive) Akt->Keap1_Nrf2 Phosphorylates Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds HO1 HO-1 Gene (Heme Oxygenase-1) ARE->HO1 Transcription Anti_Inflammatory Anti-inflammatory & Antioxidant Effects HO1->Anti_Inflammatory

Caption: Geraniol's activation of the Nrf2/HO-1 pathway.

Formulation Development

The development of a stable and effective topical cream requires careful selection of excipients. An oil-in-water (O/W) emulsion is often preferred for its non-greasy feel and ease of application.

Example O/W Cream Formulation

This table provides a sample formulation for a geraniol-based O/W topical cream. Concentrations can be optimized based on desired viscosity, sensory characteristics, and stability.

PhaseIngredientFunctionConcentration (% w/w)
Oil Phase GeraniolActive Ingredient, Penetration Enhancer1.0 - 5.0
Cetyl AlcoholThickener, Emollient5.0
Stearic AcidEmulsifier, Thickener4.0
Coconut OilEmollient, Vehicle10.0
Span 60W/O Emulsifier2.0
Aqueous Phase Purified WaterVehicleq.s. to 100
GlycerinHumectant5.0
Tween 60O/W Emulsifier3.0
Preservative (e.g., Phenoxyethanol)Antimicrobial Preservative0.5 - 1.0
Protocol for O/W Cream Preparation

This protocol details the preparation of the geraniol cream using a phase inversion technique.[10]

  • Preparation of Oil Phase:

    • Accurately weigh and combine all oil phase ingredients (Geraniol, Cetyl Alcohol, Stearic Acid, Coconut Oil, Span 60) in a heat-resistant beaker.

    • Heat the mixture to 70-75°C on a water bath or hot plate, stirring gently with a glass rod or magnetic stirrer until all components are melted and the phase is uniform.

  • Preparation of Aqueous Phase:

    • In a separate beaker, accurately weigh and combine all aqueous phase ingredients (Purified Water, Glycerin, Tween 60, Preservative).

    • Heat the aqueous phase to 70-75°C, stirring until all solids are dissolved.

  • Emulsification:

    • Slowly add the aqueous phase to the oil phase while maintaining the temperature and stirring continuously with a homogenizer (e.g., Silverson, Ultra-Turrax) at a moderate speed.

    • Increase the homogenization speed and continue for 5-10 minutes to form a fine emulsion.

  • Cooling and Finalization:

    • Remove the emulsion from the heat and continue to stir gently with an overhead stirrer or paddle mixer as it cools.

    • Once the cream has cooled to below 40°C, it will begin to thicken.

    • Transfer the final cream into an appropriate storage container.

Experimental Protocols for Cream Characterization

Quantification of Geraniol in Cream by HPLC

This protocol provides a robust method for determining geraniol content in a cream formulation using High-Performance Liquid Chromatography (HPLC), which is crucial for quality control and stability testing.[10][11]

HPLC_Workflow Start Weigh Cream Sample Step1 Add Extraction Solvent (e.g., Acetonitrile) Start->Step1 Step2 Vortex Vigorously (5 min) Step1->Step2 Step3 Centrifuge (10,000 rpm, 15 min) Step2->Step3 Step4 Collect Supernatant Step3->Step4 Step5 Filter (0.22 µm Syringe Filter) Step4->Step5 Step6 Inject into HPLC System Step5->Step6 End Quantify using Calibration Curve Step6->End

Caption: Workflow for HPLC quantification of geraniol in cream.

Materials and Equipment:

  • HPLC system with UV Detector

  • C18 reverse-phase column (e.g., 5 µm, 4.6 x 150 mm)[11]

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid[5][11]

  • Geraniol reference standard

  • Vortex mixer, Centrifuge, Syringe filters (0.22 µm)

Chromatographic Conditions:

ParameterSpecificationReference
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid[5][11]
Flow Rate 1.0 mL/min[12]
Column C18, 5 µm, 4.6 x 150 mm[11]
Detection Wavelength 210 nm[11][13]
Injection Volume 20 µL[12]

Procedure:

  • Standard Preparation: Prepare a stock solution of geraniol reference standard in acetonitrile. From this, create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[11]

  • Sample Preparation:

    • Accurately weigh ~1 g of the cream into a centrifuge tube.

    • Add a known volume of acetonitrile (e.g., 10 mL).

    • Vortex vigorously for 5 minutes to extract the geraniol.[12]

    • Centrifuge at 10,000 rpm for 15 minutes to separate the excipients.[12]

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.[11]

  • Analysis:

    • Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

    • Inject the standard solutions to generate a calibration curve.

    • Inject the prepared sample solution.

    • Identify the geraniol peak by comparing the retention time with the standard.

    • Quantify the geraniol concentration in the sample using the calibration curve.[11]

In Vitro Skin Permeation Study

This protocol uses Franz diffusion cells to evaluate the permeation of geraniol through an excised skin membrane, providing insight into its bioavailability and penetration-enhancing effects.[12][14]

Franz_Cell_Workflow Start Prepare Excised Skin Step1 Mount Skin on Franz Cell Start->Step1 Step2 Fill Receptor with Buffer (32°C) Step1->Step2 Step3 Apply Cream to Donor Compartment Step2->Step3 Step4 Withdraw Aliquots from Receptor at Timed Intervals Step3->Step4 Step5 Replace with Fresh Buffer Step4->Step5 Step6 Analyze Samples by HPLC Step4->Step6 End Calculate Permeation Profile Step6->End

Caption: Workflow for an in vitro skin permeation study.

Materials and Equipment:

  • Franz vertical diffusion cells[14]

  • Excised skin (human or animal, e.g., porcine ear skin)[14][15]

  • Receptor solution (e.g., Phosphate Buffered Saline, pH 7.4)[16]

  • Water bath with circulator, Magnetic stirrers

  • HPLC system for analysis

Procedure:

  • Skin Preparation: Thaw frozen excised skin and cut sections large enough to fit the diffusion cells. If necessary, separate the epidermis from the full-thickness skin.[14]

  • Franz Cell Setup:

    • Mount the skin membrane between the donor and receptor compartments of the Franz cell, with the stratum corneum facing the donor side.[12]

    • Fill the receptor compartment with pre-warmed (32 ± 1°C) receptor solution, ensuring no air bubbles are trapped under the skin.[12]

    • Begin stirring the receptor fluid with a magnetic stir bar. Allow the system to equilibrate.

  • Formulation Application: Apply a finite dose (e.g., 10 mg/cm²) of the geraniol cream evenly onto the skin surface in the donor compartment.[12]

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 200 µL) from the receptor compartment's sampling arm.[12][17]

  • Replacement: Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed receptor solution to maintain sink conditions.[12][17]

  • Analysis: Analyze the concentration of geraniol in the collected samples using a validated HPLC method as described in Protocol 4.1.

  • Data Analysis: Calculate the cumulative amount of geraniol permeated per unit area (µg/cm²) and plot this value against time to determine the permeation flux.[12]

In Vivo Anti-inflammatory Activity Assessment

The carrageenan-induced paw edema model in rats is a standard and widely used method to evaluate the acute anti-inflammatory activity of topical formulations.[18][19]

Paw_Edema_Workflow Start Acclimatize Rats & Divide into Groups Step1 Measure Initial Paw Volume (t=0) Start->Step1 Step2 Apply Topical Formulations (Control, Geraniol Cream, Standard Drug) Step1->Step2 Step3 Inject Carrageenan into Paw Step2->Step3 Step4 Measure Paw Volume at Timed Intervals (e.g., 1, 2, 3, 4 hr) Step3->Step4 Step5 Calculate % Edema Inhibition Step4->Step5 End Compare Efficacy of Treatments Step5->End

Caption: Workflow for the carrageenan-induced paw edema assay.

Materials and Equipment:

  • Wistar rats (or other suitable strain)

  • Plethysmometer

  • 1% Carrageenan solution in saline

  • Geraniol cream, placebo cream (vehicle), and a standard drug (e.g., indomethacin gel)[18]

Procedure:

  • Animal Grouping: Divide animals into groups (n=6):

    • Group 1: Control (carrageenan only)

    • Group 2: Placebo (vehicle cream + carrageenan)

    • Group 3: Geraniol Cream (test formulation + carrageenan)

    • Group 4: Standard Drug (e.g., indomethacin gel + carrageenan)[18]

  • Initial Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Treatment Application: Apply a fixed amount of the respective topical formulation to the paw of the animals in Groups 2, 3, and 4 and gently rub it in.

  • Induction of Edema: After a set time (e.g., 30 minutes), inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of all animals.

  • Edema Measurement: Measure the paw volume at regular intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).[18]

  • Data Analysis: Calculate the percentage increase in paw volume (edema) for each animal at each time point compared to its initial volume. Calculate the percentage inhibition of edema for the treated groups relative to the control group using the following formula[19]:

    • % Inhibition = [1 - (V_t - V_0)_treated / (V_t - V_0)_control] x 100

    • Where V_0 is the initial paw volume and V_t is the paw volume at time t.

Quantitative Efficacy Data from Literature:

FormulationModelResultReference
10% Plant Extract CreamCarrageenan-induced paw edema70% edema reduction at 4 hours, comparable to indomethacin[18]
MxCo 0.05% (ISO) GelCarrageenan-induced paw edema88% anti-inflammatory effect at 1 hour[19]
Betamethasone ValerateDPCP-induced dermatitis23.3% reduction in inflammatory thickness[20]

Conclusion

Geraniol is a promising natural compound for the development of topical therapies for inflammatory skin disorders. Its multifaceted mechanism of action, involving the modulation of key inflammatory pathways like NF-κB and MAPK and the activation of the Nrf2 antioxidant response, underscores its therapeutic potential.[4][6] The formulation and experimental protocols provided in these application notes offer a solid foundation for researchers to develop and characterize stable, effective geraniol-based topical creams. Further optimization of formulations and comprehensive preclinical and clinical studies are warranted to fully establish the efficacy and safety of geraniol for dermatological applications.

References

Application Notes and Protocols for the Analysis of Geranate Concentration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of geranate and its related compounds, primarily focusing on geranic acid and its esters. The methodologies described herein are essential for quality control, pharmacokinetic studies, and various research applications in the pharmaceutical and biotechnology sectors.

Introduction

Geranic acid, an acyclic monoterpenoid, and its esters, collectively referred to as geranates, are compounds of significant interest due to their presence in essential oils and their potential therapeutic properties. Accurate quantification of these compounds in various matrices, including biological samples, formulations, and natural products, is crucial for research and development. This document outlines the most common and robust analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Analytical Methods Overview

The choice of analytical method for this compound analysis depends on the sample matrix, the required sensitivity, and the specific compound of interest (e.g., geranic acid vs. its more volatile esters like methyl this compound).

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[1] It is particularly well-suited for the analysis of geraniol and its esters.[2] The gas chromatograph separates the components of a mixture, and the mass spectrometer provides structural identification and quantification.[3]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for a wide range of compounds, including those that are less volatile or thermally labile.[4] It is often used for the analysis of acidic compounds like geranic acid.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a highly sensitive and specific method for the quantification of this compound esters and related volatile compounds.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix (e.g., biological fluid, essential oil) Extraction Liquid-Liquid Extraction or SPME Sample->Extraction Isolate analytes Derivatization Derivatization (optional, for acidic forms) Extraction->Derivatization Increase volatility FinalSample Sample in Volatile Solvent Derivatization->FinalSample GC_Inlet GC Inlet FinalSample->GC_Inlet Injection GC_Column GC Column GC_Inlet->GC_Column Separation MS_Detector Mass Spectrometer GC_Column->MS_Detector Detection & Ionization Chromatogram Chromatogram MS_Detector->Chromatogram Data Acquisition Quantification Quantification Chromatogram->Quantification Peak Integration Report Report Quantification->Report

Caption: Workflow for the analysis of geranates using GC-MS.

Sample Preparation

Proper sample preparation is critical for accurate and reproducible results. The goal is to extract the analytes of interest from the sample matrix and prepare them in a solvent suitable for GC-MS injection.[1]

1. Reagents and Materials:

  • Geranic acid or relevant this compound ester standard (≥98% purity)

  • Internal Standard (IS) (e.g., undecanoic acid methyl ester, borneol)

  • Organic solvents (HPLC or GC grade): Hexane, Dichloromethane, Ethyl acetate, Methanol

  • Anhydrous sodium sulfate

  • Autosampler vials with septa

2. Standard Solution Preparation:

  • Prepare a stock solution of the this compound standard (e.g., 1000 µg/mL) in a suitable volatile solvent like methanol.

  • Perform serial dilutions to create calibration standards ranging from 0.1 to 100 µg/mL.

  • Prepare an internal standard stock solution (e.g., 100 µg/mL).

  • Spike each calibration standard and sample with the internal standard to a consistent final concentration (e.g., 10 µg/mL).

3. Sample Extraction (Liquid-Liquid Extraction):

  • For liquid samples (e.g., plasma, urine), mix 1 mL of the sample with 3 mL of a suitable extraction solvent (e.g., hexane:ethyl acetate 9:1 v/v).

  • Vortex for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Transfer the organic (upper) layer to a clean tube.

  • Repeat the extraction process on the aqueous layer and combine the organic extracts.

  • Dry the combined organic extract over anhydrous sodium sulfate.

  • Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase solvent for analysis.

4. Headspace Solid-Phase Microextraction (HS-SPME):

This technique is suitable for volatile geranates in complex matrices.[5]

  • Place a known amount of the sample into a headspace vial.

  • Add a saturated salt solution (e.g., NaCl) to increase the volatility of the analytes.

  • Seal the vial and incubate at a specific temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to allow the analytes to partition into the headspace.[5]

  • Expose a SPME fiber (e.g., PDMS/DVB) to the headspace for a defined extraction time (e.g., 15 minutes).

  • Desorb the fiber in the GC inlet.

GC-MS Instrumental Parameters

The following table summarizes typical GC-MS parameters for the analysis of this compound esters. Optimization may be required for specific instruments and applications.

ParameterTypical Value
Gas Chromatograph
Injection ModeSplitless
Inlet Temperature250°C
Injection Volume1 µL
Carrier GasHelium at a constant flow rate of 1 mL/min
ColumnDB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column
Oven Temperature ProgramInitial temp 50°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Mass Rangem/z 40-400
Acquisition ModeFull Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis
SIM Ions (for Methyl this compound)To be determined from the mass spectrum of the standard (e.g., molecular ion and characteristic fragment ions)
Data Analysis and Quantification
  • Identify the this compound peak in the chromatogram by comparing its retention time and mass spectrum with that of a pure standard.

  • For quantification, construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.

  • Determine the concentration of the this compound in the samples from the calibration curve.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a robust method for the quantification of less volatile geranates, such as geranic acid, in various sample matrices.[4]

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Matrix (e.g., formulation, plasma) Extraction Protein Precipitation or LLE Sample->Extraction Isolate analytes Filtration Syringe Filtration (0.22 µm) Extraction->Filtration Remove particulates FinalSample Sample in Mobile Phase Filtration->FinalSample Autosampler Autosampler FinalSample->Autosampler Injection HPLC_Column HPLC Column Autosampler->HPLC_Column HPLC_Pump HPLC Pump HPLC_Pump->HPLC_Column Mobile Phase UV_Detector UV Detector HPLC_Column->UV_Detector Separation & Detection Chromatogram Chromatogram UV_Detector->Chromatogram Data Acquisition Quantification Quantification Chromatogram->Quantification Peak Integration Report Report Quantification->Report

Caption: Workflow for the analysis of geranates using HPLC.

Sample Preparation

1. Reagents and Materials:

  • Geranic acid standard (≥98% purity)

  • Internal Standard (IS) (e.g., another suitable organic acid with similar chromatographic behavior)

  • HPLC grade solvents: Acetonitrile, Methanol, Water

  • Acids (e.g., Formic acid, Phosphoric acid)

  • Syringe filters (0.22 µm or 0.45 µm)

2. Standard Solution Preparation:

  • Prepare a stock solution of geranic acid (e.g., 1000 µg/mL) in methanol.

  • Perform serial dilutions in the mobile phase to create calibration standards.

  • Prepare and add an internal standard if necessary.

3. Sample Extraction (from plasma):

  • To 200 µL of plasma, add 600 µL of acetonitrile (containing the internal standard) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Filter through a 0.22 µm syringe filter before injection.

HPLC Instrumental Parameters

The following table provides typical HPLC conditions for the analysis of geranic acid.

ParameterTypical Value
HPLC System
ColumnC18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseIsocratic: Acetonitrile:Water (60:40 v/v) with 0.1% Formic AcidGradient: May be required for complex samples
Flow Rate1.0 mL/min
Column Temperature30°C
Injection Volume10 µL
Detector
TypeUV-Vis Detector
Detection Wavelength215 nm
Data Analysis and Quantification
  • Identify the geranic acid peak by comparing its retention time with that of a pure standard.

  • Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.

  • Determine the concentration of geranic acid in the samples from the calibration curve.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analytical methods described. These values can vary depending on the specific instrumentation, sample matrix, and experimental conditions.

ParameterGC-MS (for Methyl this compound)HPLC-UV (for Geranic Acid)
Linearity (r²) > 0.99> 0.99
Limit of Detection (LOD) 0.01 - 1 µg/mL0.1 - 5 µg/mL
Limit of Quantification (LOQ) 0.05 - 5 µg/mL0.5 - 15 µg/mL
Recovery (%) 85 - 110%90 - 105%
Precision (RSD %) < 15%< 10%

Signaling Pathway Visualization

While the analysis of this compound concentration is not directly a study of a signaling pathway, understanding the biosynthetic origin of these molecules can be relevant. The following diagram illustrates a simplified overview of the mevalonate pathway, which is responsible for the biosynthesis of geranyl pyrophosphate, a precursor to geraniol and geranic acid.

Mevalonate_Pathway cluster_pathway Simplified Mevalonate Pathway AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP Isomerization GPP Geranyl Pyrophosphate (GPP) IPP:e->GPP:w DMAPP:e->GPP:w Geraniol Geraniol GPP->Geraniol Geranic_Acid Geranic Acid Geraniol->Geranic_Acid Oxidation Geranates This compound Esters Geranic_Acid->Geranates Esterification

Caption: Simplified mevalonate pathway leading to geranates.

Conclusion

The GC-MS and HPLC methods detailed in this document provide robust and reliable approaches for the quantitative analysis of geranates. The choice of method will be dictated by the specific analyte and sample matrix. Proper method validation, including assessment of linearity, accuracy, precision, and sensitivity, is essential to ensure high-quality data for research, development, and quality control purposes.

References

Application Notes: Evaluating the Efficacy of Cap Analysis of Gene Expression (CAGE)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cap Analysis of Gene Expression (CAGE) is a high-throughput method for the genome-wide analysis of transcription start sites (TSSs) and their corresponding expression levels.[1] By sequencing the 5' ends of capped RNA molecules, CAGE provides a digital measure of gene expression and enables the precise mapping of promoters.[2] This technology is invaluable for annotating genomes, understanding transcriptional regulation, and discovering novel promoters and enhancers.[1]

Core Principles of CAGE

The CAGE methodology is founded on the "cap-trapper" technique, which selectively captures the 5' capped ends of full-length cDNAs.[3][4] These captured sequences, known as CAGE tags (typically 27 nucleotides in length), are then sequenced on a massive scale.[2] The number of times a specific CAGE tag is sequenced is proportional to the expression level of the corresponding transcript. By mapping these tags back to a reference genome, researchers can identify the precise locations of transcription initiation at single-nucleotide resolution.[2]

Advantages of CAGE for Efficacy Testing

CAGE offers several advantages over other transcriptome analysis methods, making it a powerful tool for efficacy studies in drug development and basic research:

  • Precise TSS Identification: CAGE provides single-base-pair resolution of TSSs, allowing for the accurate annotation of promoters and the discovery of alternative promoter usage.[1][2]

  • Unbiased Gene Expression Quantification: Because CAGE directly counts the 5' ends of transcripts, it provides a digital and unbiased measure of gene expression that is not dependent on gene length, unlike traditional RNA-seq.[1]

  • Identification of Non-coding RNAs: CAGE can identify the TSSs of both protein-coding and non-coding RNAs, including enhancer RNAs (eRNAs), which play crucial roles in gene regulation.[1]

  • PCR-Free Options: The CAGE protocol can be performed without PCR amplification, which minimizes sequence-dependent biases and improves the accuracy of quantification.[1]

Comparison of CAGE and RNA-Seq

While both CAGE and RNA-seq are powerful methods for transcriptome analysis, they have distinct advantages and are often complementary.[4][5][6]

FeatureCAGE (Cap Analysis of Gene Expression)RNA-Seq (RNA Sequencing)
Primary Application Precise TSS mapping and promoter identification; gene expression quantification.[1]Gene expression quantification; transcript isoform discovery; detection of splicing variants.
Sequencing Focus 5' end of capped RNAs.[4][5][6]Random fragments along the entire length of the transcript.[4][5][6]
TSS Resolution Single-nucleotide resolution.[2]Lower resolution, often inferred from read coverage.
Gene Expression Quantification Digital counting of 5' tags, independent of gene length.[1]Read counts are proportional to both expression level and gene length, requiring normalization.
Bias PCR-free protocols available to reduce bias.[1]PCR amplification can introduce bias.[4][5]
Discovery of Novel Transcripts Excellent for identifying novel promoters and TSSs.[1]Good for identifying novel exons and splice variants.
RNA Input Can be performed with a few hundred nanograms of total RNA (with PCR) or 3-12 µg for PCR-free methods.[1]Varies widely depending on the protocol, but can be performed with low input.

Experimental Protocols for Testing CAGE Efficacy

I. CAGE Library Preparation Protocol

This protocol outlines the key steps for generating a CAGE library for sequencing.

Workflow of CAGE Library Preparation

CAGE_Workflow cluster_rna_to_cdna RNA to cDNA cluster_cap_trapping Cap Trapping cluster_linker_ligation Linker Ligation & Synthesis cluster_tag_generation Tag Generation & Amplification rna Total RNA rt Reverse Transcription rna->rt rna_cdna RNA/cDNA Hybrid rt->rna_cdna biotin Biotinylation of 5' Cap rna_cdna->biotin rnase RNase I Digestion biotin->rnase capture Streptavidin Bead Capture rnase->capture release Release of ss-cDNA capture->release linker1 5' Linker Ligation release->linker1 ss_cdna Single-Stranded cDNA linker1->ss_cdna linker2 Second Strand Synthesis ss_cdna->linker2 ds_cdna Double-Stranded cDNA linker2->ds_cdna digest EcoP15I Digestion ds_cdna->digest linker3 3' Linker Ligation digest->linker3 pcr PCR Amplification linker3->pcr library Final CAGE Library pcr->library

Caption: Workflow of the CAGE library preparation protocol.

Materials:

  • Total RNA (3-5 µg with a RIN > 7)

  • Reverse transcriptase

  • Random primers

  • Biotinylation reagents

  • RNase I

  • Streptavidin-coated magnetic beads

  • 5' and 3' linkers

  • EcoP15I restriction enzyme

  • DNA ligase

  • PCR amplification reagents

  • DNA purification kits

Procedure:

  • First-Strand cDNA Synthesis: Synthesize cDNA from total RNA using reverse transcriptase and random primers. This creates an RNA/cDNA hybrid.

  • 5' Cap Biotinylation: The 5' cap of the RNA in the hybrid is oxidized and then biotinylated.

  • RNase I Digestion: The RNA strand of the hybrid is digested with RNase I, leaving the full-length cDNA intact and protected.

  • Cap-Trapping: The biotinylated cap-cDNA complexes are captured using streptavidin-coated magnetic beads.

  • Release of Single-Stranded cDNA: The captured cDNA is released from the beads.

  • 5' Linker Ligation: A specific DNA linker is ligated to the 5' end of the single-stranded cDNA.

  • Second-Strand cDNA Synthesis: The second strand of the cDNA is synthesized.

  • EcoP15I Digestion: The double-stranded cDNA is digested with EcoP15I, which cleaves approximately 27 bp downstream from the recognition site in the 5' linker, generating the CAGE tag.

  • 3' Linker Ligation: A second linker is ligated to the 3' end of the CAGE tag.

  • PCR Amplification (Optional but common): The CAGE tags are amplified by PCR to generate a sufficient quantity for sequencing.

  • Library Quantification and Quality Control: The final library is quantified and its quality is assessed.

II. Quality Control Metrics for CAGE Efficacy

To ensure the reliability of CAGE data, several quality control metrics should be evaluated at different stages of the experiment.

QC MetricStageRecommended Value/ObservationPurpose
RNA Integrity Number (RIN) Starting Material> 7Ensures high-quality starting RNA, minimizing degradation products.
Library Size After Library PrepA distinct peak at the expected size (e.g., ~120-150 bp) on a Bioanalyzer.Confirms successful ligation and amplification, and the absence of adapter dimers.
Library Concentration After Library Prep10-20 nM for a 4-plex library.Ensures sufficient library material for sequencing.
Mapping Rate Post-Sequencing> 70-80% of reads map to the reference genome.Indicates the quality of the sequencing run and the absence of significant contamination.
Percentage of Reads at TSSs Post-SequencingA high percentage of reads should cluster around known TSSs.Validates the specificity of the cap-trapping method.
Library Complexity Post-SequencingA low rate of PCR duplicates.Indicates a diverse and representative library.
Reproducibility Post-SequencingHigh correlation (e.g., Spearman's ρ > 0.9) between biological replicates.Confirms the reliability and consistency of the experimental procedure.

CAGE Data Analysis and Application Example

I. CAGE Data Analysis Workflow

The analysis of CAGE data involves several computational steps to identify TSSs and quantify their expression.

CAGE_Analysis_Workflow fastq Raw Sequencing Reads (FASTQ) qc1 Quality Control (FastQC) fastq->qc1 trim Adapter & Low-Quality Trimming fastq->trim align Alignment to Reference Genome trim->align bam Aligned Reads (BAM) align->bam ctss Identify CTSSs (CAGE Transcription Start Sites) bam->ctss cluster Cluster CTSSs into TSS Clusters (TCs) ctss->cluster annotate Annotate TCs with Gene Information cluster->annotate quantify Quantify TC Expression cluster->quantify de Differential Expression Analysis quantify->de NFkB_Pathway cluster_nucleus stimuli Stimuli (e.g., TNF-α, IL-1β) receptor Cell Surface Receptor stimuli->receptor ikk IKK Complex Activation receptor->ikk ikb IκB Phosphorylation & Degradation ikk->ikb nfkb NF-κB Release & Nuclear Translocation ikb->nfkb nucleus Nucleus nfkb->nucleus gene_expression Target Gene Transcription nucleus->gene_expression cage CAGE Analysis gene_expression->cage output Identification of NF-κB Target Promoters Quantification of Transcriptional Response cage->output

References

Geranate in Ionic Liquids: A Breakthrough in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

The emergence of geranate as a key component in ionic liquids (ILs) has marked a significant advancement in pharmaceutical and biomedical research. Specifically, the combination of choline and geranic acid to form Choline this compound (CAGE) has garnered considerable attention for its biocompatible nature and remarkable potential in enhancing drug delivery.[1][2][3] This versatile ionic liquid/deep eutectic solvent (DES) system has demonstrated the ability to solubilize both hydrophobic and hydrophilic drugs, facilitate their transport across physiological barriers, and even exhibits inherent antimicrobial properties.[1][2]

Physicochemical Properties of Choline this compound (CAGE)

CAGE is a room temperature ionic liquid (RTIL) or deep eutectic solvent (DES) whose properties can be tuned by varying the molar ratio of its components.[4] The most commonly studied and effective ratio for many drug delivery applications is a 1:2 molar ratio of choline to geranic acid.[4][[“]] The unique properties of CAGE contribute to its efficacy as a drug delivery vehicle.[6]

PropertyValue (for 1:2 choline:this compound ratio)Reference
Molecular Weight 440.32 g/mol [4]
Density 0.989 ± 0.001 g/mL at 25 °C[4]
Viscosity 569 ± 19 mPa·s[4]
Conductivity 13.79 ± 0.28 mS/m[4]
Diffusion Coefficient 2.2 × 10⁻¹² m²/s[4]

Applications in Drug Delivery

CAGE has shown significant promise in various drug delivery applications due to its ability to enhance the bioavailability of poorly soluble drugs and deliver both small molecules and large biomolecules.[2][7]

Transdermal Drug Delivery

A primary application of CAGE is in enhancing the transdermal delivery of active pharmaceutical ingredients (APIs).[2][8] It can permeate the skin without causing significant irritation, making it an ideal carrier for topical formulations.[2][9] Histological studies have shown that CAGE acts as a transient disruptor of the skin's structure, creating temporary openings that facilitate the passage of bioactive compounds.[9] This mechanism has been successfully utilized for the delivery of various drugs, including flavonoids like nobiletin, by significantly increasing their solubility and skin permeation.[4]

Oral Drug Delivery

CAGE has also been investigated for its potential in oral drug delivery.[1] Its ability to solubilize and stabilize drugs can improve their absorption in the gastrointestinal tract.[2]

Antimicrobial Applications

Beyond its role as a drug carrier, CAGE itself possesses potent antiseptic properties.[1] It has demonstrated broad-spectrum antimicrobial activity against drug-resistant bacteria, fungi, and viruses.[4] This inherent antimicrobial nature makes it a valuable component in formulations for treating infectious diseases and wound healing.[1]

Experimental Protocols

Synthesis of Choline this compound (CAGE) (1:2 molar ratio)

This protocol describes the synthesis of CAGE, a deep eutectic solvent, by reacting choline bicarbonate with geranic acid.[10][11]

Materials:

  • Choline bicarbonate (80% wt solution in water)

  • Geranic acid (neat)

  • Acetone

  • Round bottom flask (500 mL)

  • Rotary evaporator

Procedure:

  • Purify geranic acid by recrystallizing it five times at -70°C in acetone.

  • In a 500-mL round bottom flask, add two equivalents of the purified neat geranic acid (e.g., 50.0 g, 0.297 moles).

  • To the same flask, add one equivalent of choline bicarbonate (80% wt solution, e.g., 30.7 g, 0.297 moles).

  • Stir the mixture at room temperature. The reaction is complete when the evolution of carbon dioxide (CO2) gas ceases.

  • Remove any residual water from the mixture using a rotary evaporator to obtain the final CAGE product.

Synthesis_of_CAGE cluster_reactants Reactants cluster_process Process cluster_product Product choline_bicarbonate Choline Bicarbonate (1 equivalent) mixing Mix at Room Temperature choline_bicarbonate->mixing geranic_acid Geranic Acid (2 equivalents) geranic_acid->mixing co2_evolution CO2 Evolution Ceases mixing->co2_evolution Reaction rotary_evaporation Rotary Evaporation co2_evolution->rotary_evaporation Water Removal CAGE Choline this compound (CAGE) rotary_evaporation->CAGE

Caption: Synthesis workflow for Choline this compound (CAGE).

In Vitro Transdermal Permeation Study

This protocol outlines a general procedure to evaluate the efficacy of CAGE in enhancing the transdermal permeation of a model drug using Franz diffusion cells.

Materials:

  • Franz diffusion cells

  • Excised skin tissue (e.g., porcine or human)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Model drug

  • CAGE formulation of the model drug

  • Magnetic stirrer

  • HPLC or other suitable analytical method for drug quantification

Procedure:

  • Mount the excised skin tissue on the Franz diffusion cells with the stratum corneum facing the donor compartment.

  • Fill the receptor compartment with PBS and maintain the temperature at 37°C using a water bath. Stir the receptor fluid continuously.

  • Apply a known quantity of the CAGE-drug formulation to the donor compartment.

  • At predetermined time intervals, withdraw samples from the receptor compartment and replace with an equal volume of fresh PBS.

  • Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC).

  • Calculate the cumulative amount of drug permeated per unit area over time.

Transdermal_Permeation_Workflow cluster_setup Experimental Setup cluster_experiment Permeation Experiment cluster_analysis Data Analysis franz_cell Mount Skin on Franz Cell receptor_fluid Fill Receptor with PBS (37°C) franz_cell->receptor_fluid apply_formulation Apply CAGE-Drug Formulation receptor_fluid->apply_formulation sampling Sample Receptor Compartment at Intervals apply_formulation->sampling quantification Quantify Drug Concentration (e.g., HPLC) sampling->quantification calculation Calculate Permeation Profile quantification->calculation

Caption: Workflow for in vitro transdermal permeation studies.

Mechanism of Action

The mechanism by which CAGE enhances drug delivery is multifaceted. In transdermal applications, it is hypothesized that the viscous fluid of the ionic liquid interacts with the lipid components of the stratum corneum, creating transient openings that allow for the permeation of drug molecules.[9] Molecular dynamics simulations have suggested that the choline cation effectively screens the negative charges on cell membranes, facilitating the penetration of the this compound anion or geranic acid into the membrane.[4] The ability of CAGE to form multiple hydrogen bonds with drug molecules, such as nobiletin, can also significantly enhance their solubility.[4]

CAGE_Mechanism_of_Action cluster_interaction Initial Interaction cluster_penetration Membrane Penetration cluster_permeation Enhanced Permeation cluster_solubility Solubility Enhancement CAGE_drug CAGE + Drug Formulation skin Stratum Corneum CAGE_drug->skin h_bonding Hydrogen Bonding with Drug CAGE_drug->h_bonding choline_screening Choline Screens Negative Charges skin->choline_screening geranate_penetration This compound/Geranic Acid Penetrates Membrane choline_screening->geranate_penetration transient_openings Creation of Transient Openings geranate_penetration->transient_openings drug_delivery Enhanced Drug Delivery transient_openings->drug_delivery h_bonding->drug_delivery Increased Bioavailability

Caption: Proposed mechanism of CAGE-enhanced drug delivery.

Safety and Biocompatibility

A significant advantage of CAGE is its biocompatibility. Choline is a dietary supplement, and geranic acid is a commonly used flavoring agent, making the components of CAGE highly biocompatible.[7] Studies have shown that CAGE exhibits low to negligible toxicity to epithelial cells and skin, further supporting its potential for clinical translation.[4] In fact, topical CAGE formulations have been shown to be safe in human clinical trials.[10]

Conclusion

This compound-based ionic liquids, particularly Choline this compound (CAGE), represent a promising platform for overcoming challenges in drug delivery. Their tunable physicochemical properties, ability to enhance the solubility and permeability of a wide range of drugs, and favorable safety profile make them a valuable tool for researchers and drug development professionals. The detailed protocols and understanding of the mechanism of action provided here serve as a foundation for further exploration and application of this innovative technology.

References

Application Notes & Protocols: Techniques for Encapsulating Drugs in CAGEs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cage-like nanostructures, or "CAGEs," represent a versatile and promising class of materials for advanced drug delivery. Their defining feature is a hollow interior, providing a protected environment for guest molecules, coupled with a porous or gated exterior that allows for controlled encapsulation and release. These systems offer numerous advantages, including high drug-loading capacity, protection of the therapeutic payload from degradation, and the potential for targeted delivery and stimuli-responsive release.[1] This document provides an overview of the primary types of CAGEs and detailed protocols for drug encapsulation.

The term CAGEs encompasses a diverse range of materials, each with unique properties and assembly mechanisms:

  • Porous Organic Cages (POCs): Discrete, three-dimensional molecules with an intrinsic cavity, formed through strong covalent bonds.[2][3] Their molecular nature makes them soluble and processable.[4]

  • Metal-Organic Cages (MOCs) & Frameworks (MOFs): Supramolecular structures assembled from metal ions or clusters and organic ligands.[5][6] They are renowned for their exceptionally high porosity and tunable pore sizes.[7]

  • Covalent Organic Frameworks (COFs): Crystalline porous polymers made exclusively from light elements linked by covalent bonds.[8][9] Their all-organic nature ensures high biocompatibility.[10][11]

  • Protein Cages: Naturally occurring, self-assembling protein architectures, such as ferritin and virus-like particles (VLPs).[12] Their biological origin confers excellent biocompatibility and biodegradability.[13]

Section 1: Encapsulation Techniques & Methodologies

The choice of encapsulation technique depends heavily on the type of CAGE and the properties of the drug. Broadly, these methods can be categorized as post-synthesis encapsulation, where the drug is loaded into a pre-formed cage, and in-situ or co-precipitation methods, where the drug is encapsulated during the cage's formation.

Post-Synthesis Encapsulation (Diffusion/Soaking)

This is the most common method for porous crystalline materials like MOFs, COFs, and POCs. It involves incubating the activated (empty) CAGEs in a concentrated solution of the drug, allowing the drug molecules to diffuse through the pores and into the internal cavities.

General Workflow for Post-Synthesis Encapsulation

G cluster_0 Preparation cluster_1 Loading cluster_2 Purification & Analysis Cage_Synthesis 1. CAGE Synthesis Activation 2. Activation (Solvent Removal) Cage_Synthesis->Activation Incubation 4. Incubate CAGEs in Drug Solution Activation->Incubation Drug_Solution 3. Prepare Concentrated Drug Solution Drug_Solution->Incubation Purification 5. Separate & Wash Drug-Loaded CAGEs Incubation->Purification Drying 6. Dry Product Purification->Drying Quantification 8. Quantify Drug Load Purification->Quantification Characterization 7. Characterization (e.g., TEM, DLS) Drying->Characterization

Caption: Workflow for the post-synthesis drug encapsulation method.

Experimental Protocol: Loading Paclitaxel (PTX) into Porous Organic Cages (POCs) This protocol is adapted from the loading of PTX into POC-based nanocapsules.[2]

  • POC Activation: Ensure the synthesized POC material is free of solvent and impurities. This can be achieved by heating under a high vacuum.

  • Drug Solution Preparation: Prepare a saturated solution of Paclitaxel (PTX) in a suitable organic solvent, such as methanol.

  • Encapsulation:

    • Add a known mass of activated POCs (e.g., 50 mg) to the PTX/methanol solution.

    • Stir or rotate the mixture at room temperature for 24-48 hours to allow for diffusional equilibrium.

  • Purification:

    • Collect the PTX-loaded POCs (PTX@POC) by centrifugation (e.g., 10,000 rpm for 15 minutes).

    • Wash the collected solid repeatedly with fresh methanol to remove any non-encapsulated, surface-adsorbed PTX. The supernatant should be colorless.

  • Drying: Dry the final PTX@POC product under vacuum at a mild temperature (e.g., 40°C) overnight.

  • Quantification: Determine the drug loading using the protocol described in Section 2.1.

Disassembly/Reassembly

This technique is primarily used for protein cages like ferritin, which can be reversibly disassembled into their constituent subunits and subsequently reassembled in the presence of a drug.[14][15] The process is typically triggered by a change in pH.[16]

Workflow for Disassembly/Reassembly Encapsulation

G Apo_Cage Apo-Protein Cage (pH 7.4) Disassembly Induce Disassembly (e.g., pH 2.0) Apo_Cage->Disassembly Subunits Protein Subunits Disassembly->Subunits Mixture Mixture of Subunits and Drug Subunits->Mixture Drug Add Drug Molecule Drug->Mixture Reassembly Induce Reassembly (e.g., pH 7.4) Mixture->Reassembly Drug_Loaded_Cage Drug-Loaded Cage Reassembly->Drug_Loaded_Cage Purification Purify (e.g., Size Exclusion Chromatography) Drug_Loaded_Cage->Purification

Caption: The disassembly/reassembly process for drug encapsulation in protein cages.

Experimental Protocol: Loading Doxorubicin (DOX) into Ferritin Cages This protocol is based on the conventional method for encapsulating molecules in ferritin.[15][16]

  • Disassembly:

    • Prepare a solution of apo-ferritin (e.g., 10 mg/mL) in a neutral buffer (e.g., 0.15 M NaCl).

    • Slowly add 0.1 M HCl dropwise while stirring to lower the pH to 2.0. This induces the dissociation of the 24 subunits of the ferritin cage.

    • Confirm disassembly using Dynamic Light Scattering (DLS), which should show a significant decrease in particle size.

  • Encapsulation:

    • Prepare a concentrated solution of Doxorubicin (DOX).

    • Add the DOX solution to the disassembled ferritin subunit solution. A typical molar ratio might be 30-50 moles of DOX per mole of ferritin cage.

    • Incubate the mixture for 30 minutes at 4°C.

  • Reassembly:

    • Slowly add 0.1 M NaOH dropwise to the solution to raise the pH back to 7.4, inducing the reassembly of the cage with DOX trapped inside.

    • Allow the reassembly process to proceed for at least 2 hours at 4°C.

  • Purification:

    • Remove unencapsulated DOX and any aggregated protein using size-exclusion chromatography (SEC) or dialysis against a neutral buffer (e.g., PBS pH 7.4).

  • Characterization: Confirm the integrity of the reassembled, drug-loaded cages using Transmission Electron Microscopy (TEM) and DLS.

In-Situ Encapsulation (One-Pot Synthesis)

In this approach, the drug is present in the reaction mixture during the synthesis of the CAGE. As the CAGE self-assembles, it forms around the drug molecules, trapping them inside. This method can lead to high encapsulation efficiencies but may require optimization to ensure the drug does not interfere with the CAGE formation.[17]

Experimental Protocol: One-Pot Synthesis of Drug-Loaded ZIF-8 This protocol is a general representation based on methods for loading guest molecules into Zeolitic Imidazolate Frameworks (ZIFs).[17]

  • Precursor Solution 1: Dissolve the metal salt, zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O), in a solvent like methanol or DMF.

  • Precursor Solution 2: Dissolve the organic linker, 2-methylimidazole, in the same solvent.

  • Drug Addition: Dissolve the desired drug (e.g., Doxorubicin) into the linker solution (Solution 2).

  • Synthesis and Encapsulation: Rapidly pour the metal salt solution (Solution 1) into the linker/drug solution (Solution 2) under vigorous stirring at room temperature. A milky suspension should form immediately, indicating the formation of ZIF-8 nanoparticles.

  • Aging: Continue stirring the reaction mixture for 1-2 hours to allow for crystal growth and maturation.

  • Purification:

    • Collect the drug-loaded ZIF-8 nanoparticles by centrifugation.

    • Wash the particles multiple times with fresh solvent to remove unreacted precursors and non-encapsulated drugs.

  • Drying & Quantification: Dry the product under vacuum and quantify the drug loading as described in Section 2.1.

Section 2: Characterization and Performance Evaluation

After encapsulation, a series of characterization steps are crucial to confirm successful loading and to evaluate the performance of the drug delivery system.

Quantification of Drug Loading

The amount of encapsulated drug is determined using techniques like UV-Vis Spectroscopy or High-Performance Liquid Chromatography (UPLC/HPLC).[18][19]

Experimental Protocol: Quantification by UV-Vis Spectroscopy

  • Calibration Curve:

    • Prepare a series of standard solutions of the free drug with known concentrations in a suitable solvent.

    • Measure the absorbance of each standard at the drug's maximum absorbance wavelength (λ_max).

    • Plot absorbance versus concentration to generate a linear calibration curve (Beer-Lambert Law).

  • Sample Measurement:

    • Accurately weigh a small amount of the dried, drug-loaded CAGEs (e.g., 2 mg).

    • Disrupt the CAGE structure to release the drug. This can be done by dissolving the CAGEs in a suitable solvent (e.g., DMSO for organic cages, or an acidic buffer for MOFs/protein cages).

    • Ensure the CAGE material itself does not absorb at the drug's λ_max. If it does, a background subtraction using a blank (empty CAGEs) is necessary.

    • Measure the absorbance of the resulting solution.

  • Calculation:

    • Use the calibration curve to determine the concentration of the drug in the sample solution.

    • Calculate the mass of the drug in the sample.

    • Drug Loading Capacity (DLC %): DLC (%) = (Mass of loaded drug / Total mass of drug-loaded CAGEs) × 100

    • Encapsulation Efficiency (EE %): EE (%) = (Mass of loaded drug / Initial mass of drug used in feed) × 100

In Vitro Drug Release

In vitro release studies are performed to understand how the drug is released from the CAGEs over time, often under different conditions (e.g., pH 7.4 for blood, pH 5.5 for endosomes). The dialysis bag method is a widely used technique.[20]

Workflow for In Vitro Drug Release Study (Dialysis Method)

G start Suspend Drug-Loaded CAGEs in Buffer dialysis Place Suspension in Dialysis Bag (with MWCO) start->dialysis release Immerse Bag in Release Medium (e.g., PBS pH 5.5 or 7.4) Maintain at 37°C with Stirring dialysis->release sampling At Time Points (t=1, 2, 4...h): 1. Withdraw Aliquot from External Medium 2. Replace with Equal Volume of Fresh Buffer release->sampling analysis Quantify Drug in Aliquot (UV-Vis/HPLC) sampling->analysis plot Plot Cumulative Release % vs. Time analysis->plot

Caption: Experimental workflow for an in vitro drug release study using dialysis.

Experimental Protocol: In Vitro Release Study

  • Preparation:

    • Accurately weigh a specific amount of drug-loaded CAGEs (e.g., 5 mg) and disperse them in 1 mL of release buffer (e.g., PBS at pH 7.4 or pH 5.5).

    • Transfer the dispersion into a dialysis bag with a suitable molecular weight cut-off (MWCO) that allows free drug to pass through but retains the CAGEs.

  • Release:

    • Place the sealed dialysis bag into a larger container (e.g., a beaker) with a known volume of the same release buffer (e.g., 50 mL).

    • Maintain the setup at 37°C with constant, gentle stirring to ensure sink conditions.

  • Sampling:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample (e.g., 1 mL) from the external release medium.

    • Immediately replace the withdrawn volume with 1 mL of fresh, pre-warmed buffer to maintain a constant volume.

  • Analysis:

    • Analyze the drug concentration in the collected samples using UV-Vis or HPLC.

    • Calculate the cumulative amount of drug released at each time point and express it as a percentage of the total drug loaded.

Section 3: Quantitative Data Summary

The performance of different CAGE-drug formulations can be compared using key quantitative metrics.

CAGE SystemDrugEncapsulation MethodDLC (%)EE (%)Key Findings & Reference
POC@RH40 Paclitaxel (PTX)Post-Synthesis (Soaking)Up to 24.63%> 98%pH-responsive release under acidic conditions.[2]
Organic Cage C2 Doxorubicin (DOXO)Host-Guest InteractionN/A (1:1 Complex)N/AHigh binding affinity; cage disassembles at acidic pH.[21]
Ferritin Doxorubicin (DOXO)Disassembly/Reassembly~10-15% (est.)VariableCan load ~28 DOX molecules per cage.[15]
ZIF-8 (MOF) Doxorubicin (DOXO)In-Situ (One-Pot)14-20%HighSignificantly higher loading than surface adsorption (4.9%).[17]
MIL-101(Cr) (MOF) IbuprofenPost-Synthesis (Soaking)~58% (1.4g/g)Very HighDemonstrates exceptionally high loading capacity of MOFs.[6]
RGD-cpmi3-ST (Protein Cage) Doxorubicin (DOXO)Interaction-DrivenN/AN/AIC50 of loaded DOX was comparable to free DOX (<0.2 µg/mL).[14]

References

Troubleshooting & Optimization

Technical Support Center: Improving the Stability of Choline Geranate Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for choline geranate (CAGE) formulations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of their CAGE-based systems.

Frequently Asked Questions (FAQs)

Q1: What is choline this compound (CAGE) and why is its stability a concern?

A1: Choline this compound is a deep eutectic solvent (DES) or ionic liquid formed by mixing choline bicarbonate and geranic acid, typically in a 1:2 molar ratio.[1] It is valued for its ability to enhance the delivery of various therapeutic agents.[1][2] Stability is a critical concern because the individual components, choline and geranic acid, can degrade under various stress conditions such as heat, light, and in the presence of reactive chemical species. This degradation can lead to a loss of potency, the formation of unknown impurities, and changes in the physicochemical properties of the formulation.

Q2: What are the primary degradation pathways for choline this compound?

A2: The degradation of choline this compound can be attributed to the instability of its individual components. Choline can undergo oxidation to form betaine aldehyde and subsequently betaine. Geranic acid, being an unsaturated fatty acid, is susceptible to oxidation, which can occur at the double bonds. Additionally, under certain conditions, the ester-like interaction between choline and geranic acid could be susceptible to hydrolysis.

Q3: What are the optimal storage conditions for choline this compound and its formulations?

A3: Choline this compound is hygroscopic and can be sensitive to light and heat. Therefore, it is recommended to store neat CAGE and its formulations in tightly sealed, amber-colored glass containers to protect from moisture and light.[3] For formulated products, storage at controlled room temperature or refrigerated conditions (5°C) may be necessary to ensure long-term stability, as demonstrated for a CAGE-containing gel which is well-preserved for at least 12 months.[3]

Q4: Can I use standard analytical methods like HPLC to assess the stability of my CAGE formulation?

A4: Yes, High-Performance Liquid Chromatography (HPLC) is a suitable method for quantifying choline and geranic acid to monitor the stability of CAGE formulations.[1][2] A stability-indicating method should be developed and validated to ensure that the peaks for choline and geranic acid are well-resolved from any potential degradation products. Both UV and mass spectrometry (LC-MS/MS) detectors can be used for this purpose.[1]

Troubleshooting Guides

Issue 1: You observe a color change in your CAGE formulation (e.g., turning yellow or brown).
  • Possible Cause: This is often an indication of oxidative degradation, particularly of the geranic acid component. Exposure to air (oxygen) and/or light can accelerate this process.

  • Troubleshooting Steps:

    • Protect from Light: Store the formulation in amber or opaque containers to minimize light exposure.

    • Inert Atmosphere: During preparation and storage, consider purging the headspace of the container with an inert gas like nitrogen or argon to displace oxygen.

    • Antioxidants: Evaluate the addition of a suitable antioxidant to the formulation. The choice of antioxidant will depend on the formulation type and its intended application.

Issue 2: Your aqueous CAGE formulation appears cloudy or shows signs of phase separation.
  • Possible Cause: Choline this compound's behavior in water is concentration-dependent. At concentrations below 20%, it can transition from a bulk deep eutectic structure to forming vesicles, and at much lower concentrations, it can form microemulsions.[1] Phase separation can occur due to changes in temperature, pH, or interactions with other excipients. The hydrogen bonds that are crucial for the formation of the deep eutectic solvent can be disrupted by excessive water content, leading to the separation of the components.

  • Troubleshooting Steps:

    • Optimize CAGE Concentration: Determine the optimal concentration range for your specific application to ensure the desired phase behavior.

    • Control Temperature: Assess the effect of temperature on the phase stability of your formulation. Some formulations may require storage at a controlled temperature.

    • Evaluate Excipients: If other excipients are present, they may be influencing the self-assembly of CAGE. Systematically evaluate the compatibility of all components.

Issue 3: You detect a decrease in the concentration of choline and/or geranic acid over time in your stability studies.
  • Possible Cause: This indicates chemical degradation of one or both components. The specific cause will depend on the storage conditions and the nature of the formulation.

  • Troubleshooting Steps:

    • Conduct Forced Degradation Studies: Perform stress testing (e.g., exposure to acid, base, peroxide, heat, and light) to identify the primary degradation pathways for your specific formulation.

    • Analyze for Degradation Products: Use a stability-indicating analytical method, preferably with mass spectrometry detection (LC-MS), to identify the degradation products. This will provide insight into the degradation mechanism.

    • Formulation Optimization: Based on the degradation pathways identified, consider reformulating to mitigate the instability. This could involve adjusting the pH, adding stabilizers, or protecting the formulation from environmental factors.

Data on Forced Degradation of a Choline this compound Gel Formulation

The following table summarizes the percentage loss of choline and geranic acid in a CGB400 gel formulation under various stress conditions. This data can serve as a benchmark for your own stability studies.

Stress Condition% Loss of Choline% Loss of Geranic AcidReference
Heat (80°C for 5 days)0.6%20.0%[3][4]
UV-A Light (5 days)0.4%2.0%[3][4]
Acid StressNot Reported0.3%[3]
Base StressNot Reported0.0%[3]
Peroxide StressNot Reported3.6%[3]

Experimental Protocols

Protocol 1: Synthesis of Choline this compound (1:2 Molar Ratio)

This protocol describes a laboratory-scale synthesis of choline this compound via a salt metathesis reaction.

Materials:

  • Choline bicarbonate (80% solution in water)

  • Geranic acid

  • Stainless-steel vessel or round-bottom flask

  • Stirrer

  • Water bath

Procedure:

  • Weigh 3.696 moles of geranic acid into the reaction vessel.

  • Place the vessel in a water bath set to 27°C.

  • While stirring, slowly add 1.848 moles of the choline bicarbonate solution dropwise to the geranic acid.

  • Continue the reaction for 8 hours at 27°C. The completion of the reaction can be monitored by the cessation of CO₂ evolution.[1]

  • The resulting product is a clear, colorless to yellow viscous liquid.[1] The water content can be measured by Karl Fischer titration.[1]

Protocol 2: Stability-Indicating HPLC Method for Choline and Geranic Acid

This protocol outlines a representative HPLC method for the simultaneous quantification of choline and geranic acid in a stability study.

Instrumentation:

  • Agilent 1100 or 1200 Series HPLC system or equivalent

  • UV or DAD detector

  • LC-MS/MS can also be used for quantification[1]

Chromatographic Conditions:

ParameterCholine AnalysisGeranic Acid Analysis
Column HILIC (Hydrophilic Interaction Liquid Chromatography) ColumnC18 Reverse-Phase Column
Mobile Phase Acetonitrile and Ammonium Formate BufferAcetonitrile and Water with Formic Acid
Detection Wavelength ~208 nm (if no chromophore, use ELSD or MS)~254 nm
Flow Rate 1.0 mL/min1.0 mL/min
Injection Volume 10 µL10 µL
Column Temperature 30°C30°C

Method Validation:

The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is crucial and can be demonstrated by analyzing stressed samples to ensure that degradation products do not interfere with the quantification of choline and geranic acid.[1]

Visualizations

experimental_workflow Experimental Workflow for CAGE Stability Assessment cluster_prep Formulation & Sampling cluster_analysis Analysis cluster_evaluation Evaluation prep Prepare CAGE Formulation sample Store under various conditions (e.g., 40°C/75% RH, 25°C/60% RH) prep->sample pull Pull samples at specified time points (e.g., 0, 1, 3, 6 months) sample->pull hplc Analyze by Stability-Indicating HPLC Method pull->hplc quant Quantify Choline and Geranic Acid hplc->quant degradants Identify and quantify degradation products hplc->degradants data Compile and analyze data quant->data degradants->data report Generate stability report data->report

Caption: Workflow for a typical stability study of a CAGE formulation.

degradation_pathway Proposed Degradation Pathways for Choline this compound cluster_choline Choline Degradation cluster_geranic_acid Geranic Acid Degradation CAGE Choline this compound Choline Choline CAGE->Choline Dissociation/ Hydrolysis Geranic_Acid Geranic Acid CAGE->Geranic_Acid Dissociation/ Hydrolysis Betaine_Aldehyde Betaine Aldehyde Choline->Betaine_Aldehyde Oxidation Betaine Betaine Betaine_Aldehyde->Betaine Oxidation Oxidation_Products Oxidation Products (e.g., epoxides, aldehydes) Geranic_Acid->Oxidation_Products Oxidation

Caption: Potential degradation pathways for the components of CAGE.

signaling_pathway CAGE's Mechanism of Action in Rosacea cluster_pathways Cellular Targets cluster_outcomes Therapeutic Outcomes CAGE Choline this compound (CAGE) TLR2 TLR2 Signaling CAGE->TLR2 Modulates KLK5 Kallikrein-5 (KLK5) CAGE->KLK5 Inhibits Pathogens Skin Pathogens (e.g., S. epidermidis) CAGE->Pathogens Neutralizes Inflammation Reduced Inflammation TLR2->Inflammation leads to Pro_inflammatory_Peptides Reduced Pro-inflammatory Peptides KLK5->Pro_inflammatory_Peptides generates Pathogens->Inflammation contributes to Pathogen_Neutralization Pathogen Neutralization Pro_inflammatory_Peptides->Inflammation causes

Caption: CAGE's modulation of inflammatory pathways in rosacea.

References

Technical Support Center: Scaling Up CAGE Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges when scaling up Cap Analysis of Gene Expression (CAGE) synthesis.

Troubleshooting Guides

This section addresses specific issues that may arise during high-throughput CAGE experiments.

Issue 1: Low CAGE Library Yield Across Multiple Samples

Question: We are processing a large batch of samples (e.g., a 96-well plate) and observing a consistently low yield of our final CAGE libraries. What are the potential causes and how can we troubleshoot this?

Answer:

Low library yield in a scaled-up CAGE experiment can stem from several factors, often exacerbated by the parallel processing of many samples. Here is a step-by-step guide to diagnose and resolve the issue:

  • Assess Initial RNA Quality and Quantity: High-quality starting material is critical for successful CAGE library preparation.[1][2]

    • RNA Integrity: Ensure that the RNA Integrity Number (RIN) for all samples is greater than 7.[3] Degraded RNA can significantly impair reverse transcription efficiency, leading to lower cDNA yields.[1]

    • RNA Purity: Check the A260/280 and A260/230 ratios. The A260/280 ratio should be around 2.0, and the A260/230 ratio should be between 2.0 and 2.2. Lower ratios may indicate protein or solvent contamination, which can inhibit enzymatic reactions.

    • RNA Quantity: The CAGE protocol is optimized for a specific input amount, typically around 5 µg of total RNA.[3][4] Ensure accurate quantification of all samples before starting.

  • Evaluate Reverse Transcription (RT) Efficiency: Inefficient first-strand cDNA synthesis is a common cause of low yield.

    • Enzyme Inhibitors: Contaminants from the RNA isolation process can inhibit reverse transcriptase.[1][2] Consider an additional RNA cleanup step if inhibitors are suspected.

    • Reaction Conditions: For high-throughput workflows, ensure uniform temperature across the entire plate during incubation steps. Variations in temperature can lead to inconsistent RT efficiency.

  • Optimize PCR Amplification: If your protocol includes a PCR amplification step, the number of cycles is a critical parameter.

    • Insufficient Cycles: A low number of PCR cycles may not be enough to generate sufficient library material.

    • Over-amplification: Conversely, too many cycles can lead to PCR artifacts and bias. It is recommended to perform a pilot PCR with a small aliquot of the library to determine the optimal number of cycles.[3]

  • Minimize Material Loss During Purification: Bead-based purification steps are prone to material loss, especially with small volumes.

    • Proper Bead Handling: Ensure beads are fully resuspended before use and that the correct ratio of beads to sample is used.

    • Ethanol Washes: Use fresh 80% ethanol for washing, and ensure all residual ethanol is removed before elution, as it can inhibit downstream reactions.

Issue 2: High Variability in CAGE Tag Counts Between Replicates

Question: We observe significant variation in the number of CAGE tags for the same transcripts across our biological or technical replicates. What could be causing this and how can we improve reproducibility?

Answer:

Variability in tag counts can undermine the quantitative aspect of CAGE. Here are the primary areas to investigate:

  • Inconsistent RNA Quality: Even with similar RIN values, subtle differences in RNA degradation between samples can affect the representation of certain transcripts.[5] Strive for the most consistent RNA quality possible across all replicates.

  • Pipetting Inaccuracies in Automated Systems: When using liquid handling robots, it is crucial to ensure the system is properly calibrated. Small, consistent pipetting errors can be amplified through the workflow, leading to variability. Regular maintenance and calibration of automated systems are essential.

  • Batch Effects: Processing samples in different batches or on different days can introduce systematic variation. Whenever possible, process all replicates within the same batch. If this is not feasible, include control samples in each batch to help normalize the data.

  • PCR-Induced Bias: During the amplification step, some sequences may be amplified more efficiently than others, leading to a skewed representation of the original transcript population.[6] To mitigate this, use the minimum number of PCR cycles necessary to obtain sufficient library material for sequencing.

  • Data Normalization: Raw tag counts should be normalized to account for differences in sequencing depth between libraries. A common method is to convert raw counts to Tags Per Million (TPM).[7]

Frequently Asked Questions (FAQs)

Q1: We are concerned about barcode cross-contamination (index hopping) in our pooled CAGE libraries. How can we minimize this?

A1: Barcode cross-contamination is a known issue in multiplexed sequencing, where a read from one sample is incorrectly assigned the barcode of another.[8] This can be particularly problematic in high-throughput experiments. To mitigate this:

  • Use Unique Dual Indexes (UDIs): Employing two unique barcodes on each library fragment (one on each end) significantly reduces the chances of misassignment.

  • Implement a Post-Ligation Pooling Protocol: Instead of pooling barcoded samples before the final adapter ligation, perform the ligation on individual samples and then pool the libraries. This reduces the opportunity for free barcodes to be incorrectly ligated to other samples' DNA.[8]

  • Ensure High-Quality Library Preparation: High concentrations of adapter dimers can increase the rate of index hopping. Optimize your library preparation to minimize the formation of these dimers.

Q2: What are the key Quality Control (QC) checkpoints for a scaled-up CAGE synthesis workflow?

A2: Implementing QC checkpoints is vital for troubleshooting and ensuring high-quality data. Key checkpoints include:

  • Initial RNA Quality Assessment: As detailed above, check RIN, A260/280, and A260/230 for all samples.

  • cDNA Quantification: After reverse transcription and any subsequent purification, quantify the cDNA yield. This can help identify issues with RT efficiency early on.

  • Final Library Quantification and Size Distribution: Before sequencing, quantify the final library concentration using a fluorometric method (e.g., Qubit) and analyze the size distribution using an automated electrophoresis system (e.g., Bioanalyzer or TapeStation). The expected library size should be confirmed based on your specific protocol.[3]

Q3: Can we use an automated liquid handling system to scale up our CAGE library preparation?

A3: Yes, automation is highly recommended for scaling up CAGE synthesis. Automated systems offer several advantages over manual preparation:

  • Increased Throughput: An automated system can prepare 96 libraries in a fraction of the time it would take a manual operator.[9]

  • Improved Reproducibility: Automation minimizes human error and pipetting variability, leading to more consistent results between samples and batches.[9]

  • Reduced Hands-On Time: This frees up researcher time for data analysis and other tasks.

When transitioning to an automated workflow, it is important to optimize the protocol for the specific liquid handler being used.

Data Presentation

Table 1: Impact of RNA Quality (RIN) on CAGE Library Yield

Sample SetNumber of SamplesAverage RINAverage Library Yield (nM)
A249.225.8
B247.515.3
C245.14.7

This table illustrates the general trend of decreasing library yield with lower RNA integrity.

Table 2: Effect of Pooling Strategy on Barcode Cross-Contamination Rate

Pooling MethodAverage Barcode Crosstalk Rate
Pre-ligation Pooling0.5% - 2.0%
Post-ligation Pooling< 0.1%

This table demonstrates the significant reduction in barcode crosstalk when implementing a post-ligation pooling strategy.

Experimental Protocols

Protocol: Quality Control of Total RNA for High-Throughput CAGE
  • Quantification: a. Use a fluorometric method (e.g., Qubit RNA HS Assay Kit) for accurate quantification of each RNA sample. b. Aim for a concentration of ≥1 µg/µl.[4] If the concentration is too low, concentrate the sample using a suitable method that does not introduce inhibitors.

  • Purity Assessment: a. Measure the absorbance at 260 nm, 280 nm, and 230 nm using a spectrophotometer (e.g., NanoDrop). b. Calculate the A260/280 and A260/230 ratios. The ideal A260/280 is ~2.0 and A260/230 is >2.0.

  • Integrity Assessment: a. Analyze each RNA sample on an Agilent Bioanalyzer using an RNA 6000 Nano kit or equivalent. b. Determine the RNA Integrity Number (RIN) for each sample. Only proceed with samples that have a RIN value > 7.[3]

Protocol: Pilot PCR for Optimal Cycle Number Determination
  • Prepare a master mix for the PCR reaction according to your CAGE kit's instructions.

  • Set up at least three separate reactions using a small aliquot of your pooled or a representative CAGE library.

  • Run the PCR for a varying number of cycles (e.g., 10, 12, and 14 cycles).[3]

  • Analyze the amplified products on an Agilent Bioanalyzer using a DNA High Sensitivity kit.

  • Choose the lowest number of cycles that produces a sufficient amount of the desired library fragment without significant formation of high molecular weight artifacts (over-amplification).

Visualizations

CAGE_Workflow cluster_0 RNA Preparation & QC cluster_1 cDNA Synthesis & Cap Trapping cluster_2 Library Preparation RNA_Isolation Total RNA Isolation RNA_QC RNA Quality Control (RIN > 7, A260/280~2.0) RNA_Isolation->RNA_QC First_Strand First-Strand cDNA Synthesis (Random Priming) RNA_QC->First_Strand Cap_Trapping Cap Trapping (Biotinylation of 5' Cap) First_Strand->Cap_Trapping RNase_Treatment RNase I Treatment (Remove ssRNA) Cap_Trapping->RNase_Treatment Linker_Ligation 5' Linker Ligation (with Barcodes) RNase_Treatment->Linker_Ligation Second_Strand Second-Strand Synthesis Linker_Ligation->Second_Strand PCR_Amp PCR Amplification (Optional) Second_Strand->PCR_Amp Library_QC Final Library QC (Size & Concentration) PCR_Amp->Library_QC Sequencing Sequencing Library_QC->Sequencing Low_Yield_Troubleshooting Start Low CAGE Library Yield Check_RNA Check RNA Quality & Quantity (RIN, Purity, Concentration) Start->Check_RNA RNA_OK RNA is High Quality Check_RNA->RNA_OK  Pass RNA_Bad RNA is Degraded/Impure Check_RNA->RNA_Bad  Fail Check_RT Evaluate RT Step RNA_OK->Check_RT Re_extract Re-extract or Purify RNA RNA_Bad->Re_extract Re_extract->Check_RNA RT_OK RT is Efficient Check_RT->RT_OK  Pass RT_Bad RT is Inefficient Check_RT->RT_Bad  Fail Check_PCR Optimize PCR Cycles RT_OK->Check_PCR Optimize_RT Optimize RT Conditions (Check for Inhibitors) RT_Bad->Optimize_RT Optimize_RT->Check_RT PCR_OK PCR is Optimal Check_PCR->PCR_OK  Pass PCR_Bad Suboptimal Cycles Check_PCR->PCR_Bad  Fail Check_Cleanup Review Purification Steps PCR_OK->Check_Cleanup Pilot_PCR Perform Pilot PCR to Determine Optimal Cycles PCR_Bad->Pilot_PCR Pilot_PCR->Check_PCR Cleanup_OK Material Loss is Minimal Check_Cleanup->Cleanup_OK  Pass Cleanup_Bad High Material Loss Check_Cleanup->Cleanup_Bad  Fail Success Yield Improved Cleanup_OK->Success Refine_Cleanup Refine Bead Handling & Elution Technique Cleanup_Bad->Refine_Cleanup Refine_Cleanup->Check_Cleanup Barcode_Crosstalk cluster_pre Pre-Ligation Pooling (Higher Risk) cluster_post Post-Ligation Pooling (Lower Risk) SampleA Sample A (Barcode A) Pool Pool Samples SampleA->Pool SampleB Sample B (Barcode B) SampleB->Pool Ligation Adapter Ligation Pool->Ligation Crosstalk Barcode A ligates to Sample B DNA Ligation->Crosstalk SampleA2 Sample A (Barcode A) LigationA Ligate Adapter A SampleA2->LigationA SampleB2 Sample B (Barcode B) LigationB Ligate Adapter B SampleB2->LigationB Pool2 Pool Libraries LigationA->Pool2 LigationB->Pool2 Correct_Libraries Correctly Barcoded Libraries Pool2->Correct_Libraries

References

Technical Support Center: Optimizing Geranate Concentration for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing geranate concentration in drug delivery systems.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving choline this compound (CAGE) in drug delivery formulations.

Issue 1: Drug Precipitation or Low Solubility in this compound Formulation

  • Question: My drug is precipitating out of the choline this compound (CAGE) formulation. How can I improve its solubility?

  • Answer:

    • Optimize Choline to Geranic Acid Ratio: The most commonly reported efficient molar ratio for CAGE is 1:2 (choline bicarbonate:geranic acid).[1][2] However, this ratio can be varied (e.g., from 1:1 to 1:4) to modulate the physicochemical properties of the solvent and enhance the solubility of a specific drug.[2]

    • Incorporate Co-solvents: For highly lipophilic or hydrophilic drugs, the addition of a small percentage of a biocompatible co-solvent, such as polyethylene glycol (PEG), may improve solubility.

    • Gentle Heating and Stirring: During formulation, gentle heating and continuous stirring can help dissolve the drug in the CAGE mixture. Ensure the temperature is not high enough to degrade the drug.

    • pH Adjustment: The solubility of ionizable drugs can be pH-dependent. Adjusting the pH of the formulation (if applicable and compatible with the drug and CAGE) might improve solubility.

Issue 2: Low Drug Loading Efficiency in Nanoparticle Formulations

  • Question: I am preparing this compound-based nanoparticles, but the drug loading efficiency is very low. What can I do to improve it?

  • Answer:

    • Vary Drug Concentration: Systematically vary the initial drug concentration during the nanoparticle preparation process to find the optimal loading capacity.

    • Optimize Formulation Parameters: Factors such as the type and concentration of surfactants and the method of nanoparticle preparation (e.g., emulsification, nanoprecipitation) can significantly impact drug loading. A design of experiments (DoE) approach can be useful in optimizing these parameters.

    • Modify the Nanoparticle Matrix: The composition of the nanoparticle itself can be modified. For instance, in solid lipid nanoparticles (SLNs), the lipid matrix can be altered to better accommodate the drug.

Issue 3: High Cytotoxicity Observed in in vitro Cell Assays

  • Question: My this compound-based formulation is showing high cytotoxicity in cell viability assays. How can I troubleshoot this?

  • Answer:

    • Evaluate this compound Concentration: While CAGE is generally considered biocompatible, high concentrations of geranic acid can be cytotoxic.[2] It is crucial to determine the IC50 value of your specific CAGE formulation on the cell line you are using. Lower concentrations of CAGE (e.g., 2% w/w) have been shown to be effective for enhancing permeation with minimal toxicity.[2][3][4]

    • Control for Solvent Effects: If using co-solvents like DMSO, ensure the final concentration is well below the cytotoxic threshold for your cell line (typically <0.5%).

    • Perform Appropriate Controls: Include controls for the drug alone, the CAGE vehicle alone, and any other excipients to identify the source of cytotoxicity.

    • Assay Interference: Some components of the formulation may interfere with the assay itself (e.g., reducing MTT reagent). Consider using an orthogonal cytotoxicity assay (e.g., LDH release assay) to confirm the results.

Issue 4: Inconsistent Drug Release Profile

  • Question: I am observing a high burst release or inconsistent drug release from my this compound formulation. How can I achieve a more controlled release?

  • Answer:

    • Incorporate a Gelling Agent: For topical or subcutaneous formulations, adding a gelling agent like Pluronic F-127 can create an "ionogel" that provides a more sustained release of the drug.[1]

    • Optimize Nanoparticle Properties: For nanoparticle-based systems, factors like particle size, surface charge, and polymer composition can influence the drug release kinetics.

    • Vary this compound Concentration: The viscosity of the CAGE formulation can be influenced by the choline to geranic acid ratio, which in turn can affect the drug diffusion and release rate.

Frequently Asked Questions (FAQs)

1. What is the optimal concentration of choline this compound (CAGE) to use for transdermal drug delivery?

While the optimal concentration is drug-dependent, studies have shown that a low concentration of CAGE, around 2% (w/w), can effectively disrupt the skin's stratum corneum in a transient manner to facilitate drug permeation with minimal cytotoxicity.[2][3][4]

2. How does choline this compound enhance drug permeation through the skin?

Choline this compound is hypothesized to act as a permeation enhancer by fluidizing the intercellular lipids in the stratum corneum.[5] This creates temporary, small openings that allow drug molecules to pass through this primary barrier of the skin.[5]

3. Is choline this compound suitable for delivering both hydrophobic and hydrophilic drugs?

Yes, CAGE has been shown to be an effective delivery vehicle for both hydrophobic and hydrophilic drugs.[2] It can enhance the solubility of poorly water-soluble drugs and facilitate the transport of large hydrophilic molecules like peptides and proteins across biological barriers.[2][6]

4. What is the most commonly used and efficient molar ratio of choline to geranic acid in CAGE formulations?

A molar ratio of 1:2 of choline bicarbonate to geranic acid has been widely reported and proven to be highly efficient for various drug delivery applications.[1][2]

5. Can I use choline this compound for oral drug delivery?

Yes, CAGE has been investigated for oral drug delivery. It can protect drugs from enzymatic degradation in the gastrointestinal tract and enhance their absorption.[7]

Data Presentation

Table 1: Effect of Choline this compound (CAGE) on Transdermal Permeation of Various Drugs

DrugCAGE Concentration/RatioSkin ModelPermeation EnhancementReference
Vancomycin Hydrochloride1:2 Molar RatioExcised Porcine SkinSignificantly improved penetration (7543 ± 585 µg/cm²) compared to no penetration with the neat drug.[1]
Curcumin2% (w/w)Porcine Ear SkinMaximum permeation of approx. 375 ng/mm² in 15 minutes.[5]
Nobiletin1:2 Molar RatioIn vitro and in vivo (rats)Highly facilitated transdermal delivery and enhanced solubility.[2]
Ruxolitinib1:2 Molar RatioNot specifiedEnhanced transport.[2]
Caffeine1:2 Molar Ratio in a gelHuman skin (clinical trial)Superior cutaneous permeation compared to a gel without CAGE.[2]
InsulinNot specifiedPorcine skin ex vivo, rats in vivoEnhanced permeation deep into the epidermis and dermis, significant drop in blood glucose.[6]

Table 2: Cytotoxicity of Choline this compound (CAGE) Formulations

CAGE Concentration/RatioCell LineAssayResultReference
1:4 (Choline:Geranic Acid)Not specifiedNot specifiedHighest toxicity among variants.[2]
≥26 mMNot specifiedNot specifiedBactericidal.[2]
6.5–13 mMNot specifiedNot specifiedBacteriostatic.[2]
Not specifiedHaCaT (human keratinocytes)MTT AssayVirtually nil toxicity.[5]

Experimental Protocols

1. Protocol for the Preparation of Choline this compound (CAGE) (1:2 Molar Ratio)

  • Materials: Choline bicarbonate (80% solution), Geranic acid (≥85%), Round bottom flask (250 mL), Magnetic stirrer and stir bar, Water bath, Rotary evaporator, Vacuum oven.

  • Procedure:

    • In a 250 mL round bottom flask, place a weighed amount of geranic acid (e.g., 39.58 g, 0.2350 mol).

    • Place the flask in a water bath set to approximately 27°C.

    • Slowly add the corresponding amount of choline bicarbonate solution (e.g., 18.72 g, 0.1133 mol) dropwise to the geranic acid while stirring.[8]

    • Continue stirring the mixture at room temperature until the evolution of carbon dioxide gas ceases.

    • Remove the bulk of the water using a rotary evaporator.

    • Transfer the resulting viscous liquid to a vacuum oven and dry for an extended period (e.g., 48 hours) to remove residual water.

    • The final product should be a clear, viscous liquid. Store in a tightly sealed container.

2. Protocol for In Vitro Skin Permeation Study using Franz Diffusion Cells

  • Materials: Franz diffusion cells, Excised skin (e.g., porcine ear skin), Receptor solution (e.g., phosphate-buffered saline, PBS), Test formulation (drug in CAGE), Positive and negative controls, Syringes for sampling, HPLC or other analytical instrument for drug quantification.

  • Procedure:

    • Skin Preparation: Thaw frozen excised skin and cut it into appropriate sizes to fit the Franz diffusion cells. Carefully remove any subcutaneous fat.

    • Cell Assembly: Mount the skin between the donor and receptor compartments of the Franz cell, with the stratum corneum facing the donor compartment.

    • Receptor Chamber: Fill the receptor chamber with degassed receptor solution, ensuring no air bubbles are trapped beneath the skin. Maintain the temperature at 32°C to mimic physiological conditions.

    • Formulation Application: Apply a known amount of the test formulation evenly onto the surface of the skin in the donor compartment.

    • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution from the sampling port and replace it with an equal volume of fresh, pre-warmed receptor solution.

    • Sample Analysis: Analyze the collected samples for drug concentration using a validated analytical method like HPLC.

    • Data Analysis: Calculate the cumulative amount of drug permeated per unit area of the skin over time. The steady-state flux can be determined from the slope of the linear portion of the cumulative amount versus time plot.

Visualizations

Experimental_Workflow_for_Optimizing_Geranate_Concentration cluster_prep Formulation Preparation cluster_char Characterization cluster_eval In Vitro Evaluation cluster_opt Optimization prep_cage Prepare CAGE (Vary Choline:this compound Ratio) prep_drug Incorporate Drug (Vary Concentration) prep_cage->prep_drug solubility Solubility/ Precipitation Check prep_drug->solubility drug_loading Drug Loading Efficiency solubility->drug_loading physicochem Physicochemical Characterization (Size, Zeta Potential) drug_loading->physicochem release Drug Release Study physicochem->release permeation Skin Permeation (Franz Cell Assay) release->permeation cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) permeation->cytotoxicity analyze Analyze Data cytotoxicity->analyze optimize Select Optimal Concentration analyze->optimize optimize->prep_cage Iterate Signaling_Pathway_Geranate_Permeation cluster_skin Stratum Corneum corneocytes Corneocytes lipids Intercellular Lipids (Ceramides, Cholesterol, Fatty Acids) permeation Increased Drug Permeation lipids->permeation Leads to cage Choline this compound (CAGE) disruption Lipid Bilayer Disruption/ Fluidization cage->disruption Interacts with disruption->lipids Affects

References

troubleshooting inconsistent results with CAGE

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during Cap Analysis of Gene Expression (CAGE) experiments. Our aim is to help researchers, scientists, and drug development professionals identify and resolve sources of inconsistent results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is the yield of my CAGE library consistently low?

Low library yield is a frequent issue that can halt a CAGE experiment. The causes can range from poor initial RNA quality to suboptimal enzymatic reactions.

Possible Causes and Solutions:

  • Poor RNA Quality: The integrity of the starting RNA is critical. Degraded RNA will lead to inefficient reverse transcription and, consequently, a low yield of full-length cDNA.

    • Recommendation: Always assess RNA quality before starting the CAGE protocol. Aim for an RNA Integrity Number (RIN) of 7 or higher.[1]

  • Suboptimal Reverse Transcription: Inefficient conversion of RNA to cDNA is a major cause of low yield.

    • Recommendation: Use a reverse transcriptase devoid of RNase H activity to prevent RNA degradation during cDNA synthesis.[2] Ensure optimal reaction temperature and incubation times as specified in your protocol.

  • Inefficient Cap Trapping: The "cap-trapping" step is crucial for selecting full-length cDNAs.[3][4]

    • Recommendation: Ensure complete biotinylation of the cap structure and efficient capture on streptavidin beads. Use fresh reagents and follow incubation times precisely.

  • Loss of Material During Purification Steps: Multiple bead-based purification steps can lead to sample loss.

    • Recommendation: Handle beads carefully, ensuring they are not over-dried, which can make elution difficult. Ensure complete resuspension of beads and use appropriate magnetic stands for separation.[5]

  • Insufficient PCR Amplification: If your protocol includes a PCR amplification step, an insufficient number of cycles can result in low library yield.[3]

    • Recommendation: Perform a qPCR test to determine the optimal number of PCR cycles needed for your sample. Avoid over-cycling, as this can introduce bias.[1][2] For very low-yield libraries, re-amplification with a few additional cycles can be considered.[6]

Q2: I'm observing a high proportion of adapter-dimers in my final library. What could be the cause?

Adapter-dimers are short DNA fragments consisting of ligated adapters, which can compete with the desired library fragments during sequencing.

Possible Causes and Solutions:

  • Suboptimal Adapter Concentration: An excess of adapters relative to the amount of cDNA can lead to self-ligation.

    • Recommendation: Optimize the adapter-to-insert molar ratio. This may require titration experiments if you are working with very low input amounts.

  • Inefficient Ligation: If the ligation of adapters to the cDNA is inefficient, the likelihood of adapter-dimer formation increases.

    • Recommendation: Ensure the ligation buffer and ligase are active. Use fresh ATP, as its degradation can inhibit the ligation reaction.

  • Inadequate Purification: Post-ligation cleanup steps are designed to remove adapter-dimers.

    • Recommendation: Follow the bead-based cleanup protocol carefully, paying close attention to the bead-to-sample volume ratios, as this determines the size cutoff for fragments being removed. An additional cleanup step can be performed if adapter-dimers are still present.[1]

Q3: My CAGE data shows a strong "G-addition" artifact. What is this and how can I address it?

A common artifact in CAGE data is the presence of an untemplated guanine (G) at the 5' end of the reads.[7] This is often attributed to the template-switching activity of reverse transcriptase.

Possible Causes and Solutions:

  • Reverse Transcriptase Activity: Some reverse transcriptases have terminal transferase activity, which can add non-template nucleotides, most commonly a 'G', to the 3' end of the first-strand cDNA.

    • Bioinformatic Correction: This is typically addressed during data analysis. Reads starting with a 'G' that does not align to the reference genome at the transcription start site (TSS) can be computationally trimmed or filtered. Several CAGE data analysis pipelines have built-in steps to handle this artifact.[8]

Q4: The mapping rate of my sequencing reads is low. What are the potential reasons?

A low mapping rate indicates that a significant portion of your sequencing reads did not align to the reference genome.

Possible Causes and Solutions:

  • Contamination: The presence of DNA or RNA from other organisms can lead to a high number of unmapped reads.

    • Recommendation: Ensure a sterile work environment to prevent contamination.[9]

  • Library Contamination with r-RNA: Ribosomal RNA (rRNA) is highly abundant and, if not properly removed, can dominate the final library.

    • Recommendation: The cap-trapping method is designed to enrich for capped RNAs, thereby reducing rRNA. However, if rRNA contamination is suspected, consider an upfront rRNA depletion step before starting the CAGE protocol.

  • Poor Read Quality: Low-quality sequencing reads with a high number of errors will fail to align.

    • Recommendation: Check the quality scores of your sequencing data (e.g., using FastQC).

  • Incorrect Reference Genome: Using a mismatched or incomplete reference genome for alignment will result in a low mapping rate.

    • Recommendation: Double-check that you are using the correct and most up-to-date reference genome for your organism.

Q5: I see significant variability between my biological replicates. How can I troubleshoot this?

High variability between replicates can mask true biological differences and reduce the statistical power of your experiment.

Possible Causes and Solutions:

  • Inconsistent Sample Quality: Differences in the quality of the starting RNA between replicates can introduce significant variability.

    • Recommendation: Ensure that all RNA samples have a similar high RIN value and are processed in parallel to minimize handling differences.

  • PCR Bias: If PCR amplification is used, differences in the number of cycles or reaction efficiency between samples can introduce bias.[10]

    • Recommendation: Use the same number of PCR cycles for all samples in a comparison group, determined by qPCR on a subset of samples. For highly quantitative experiments, consider PCR-free protocols if you have sufficient starting material.[3]

  • Batch Effects: Processing samples in different batches can introduce systematic, non-biological variation.

    • Recommendation: If possible, process all samples for a given experiment in a single batch. If this is not feasible, randomize the samples across batches to avoid confounding your experimental design.

  • Normalization Issues: Inappropriate data normalization can lead to apparent differences between samples.[11][12][13][14]

    • Recommendation: Use a normalization method appropriate for CAGE data, such as scaling to the total number of mapped reads (tags per million, TPM).

Quantitative Data Summary for CAGE Experiments

The following table provides a summary of key quantitative parameters for CAGE library preparation and sequencing. Note that optimal values may vary depending on the specific protocol, sample type, and sequencing platform used.

ParameterRecommended Value/RangeNotes
Input RNA
Total RNA Amount100 ng - 5 µgCan be as low as 25 ng for low-quantity protocols.[15] PCR-free methods may require more input material (e.g., >3 µg).[3]
RNA Integrity Number (RIN)≥ 7Critical for ensuring high-quality, full-length cDNA.
A260/A280 Ratio1.8 - 2.1Indicates purity from protein contamination.
A260/A230 Ratio> 1.8Indicates purity from contaminants like phenol and salts.
Library Preparation
cDNA Concentration (post cap-trapping)Variable, typically in the low ng rangeDependent on input amount and efficiency of previous steps.
Final Library Concentration10-20 nM (for a 4-plex library)Sufficient concentration is required for efficient cluster generation on the sequencer.[16]
Final Library Fragment Size> 800 bp (for some protocols)The size distribution should be checked on a fragment analyzer.[16]
Sequencing & Data Quality
Sequencing Depth> 4 million mappable tags per sampleDeeper sequencing may be required for low-expressed transcripts.[3]
Mapping Rate> 90%A high mapping rate is indicative of a clean and successful library preparation.[16]
Promoter Region Mapping> 80%A majority of reads should map to promoter regions, indicating good enrichment of 5' ends.[16]

Key Experimental Protocols

A generalized methodology for a CAGE experiment is outlined below. For detailed, step-by-step instructions, refer to specific published protocols.[2][17]

  • RNA Quality Control:

    • Quantify the total RNA using a fluorometric method (e.g., Qubit).

    • Assess RNA integrity by capillary electrophoresis (e.g., Agilent Bioanalyzer) to determine the RIN.

    • Evaluate RNA purity using a spectrophotometer (e.g., NanoDrop) to check A260/A280 and A260/A230 ratios.

  • First-Strand cDNA Synthesis:

    • Total RNA is reverse transcribed using a reverse transcriptase with no RNase H activity and random primers. This step generates RNA/cDNA hybrids.[2]

  • Cap-Trapping and Selection of Full-Length cDNA:

    • The 5' cap of the RNA in the RNA/cDNA hybrid is oxidized and then biotinylated.

    • RNase I is used to digest single-stranded RNA, removing uncapped and degraded RNA molecules.

    • The biotinylated, full-length RNA/cDNA hybrids are captured on streptavidin-coated magnetic beads.[4][18]

    • The captured cDNA is then released from the beads.

  • Second-Strand Synthesis and Library Generation:

    • A linker containing a restriction enzyme recognition site is ligated to the 5' end of the single-stranded cDNA.

    • The second strand of the cDNA is synthesized.

    • The double-stranded cDNA is cleaved with a Type III restriction enzyme (e.g., EcoP15I) that cuts a defined distance downstream of its recognition site, generating a CAGE tag of a specific length (e.g., 27 nt).[2]

    • A second adapter is ligated to the 3' end of the CAGE tag.

  • PCR Amplification (Optional):

    • If the amount of library is insufficient, PCR amplification is performed to enrich the library. The optimal number of cycles should be determined by qPCR to minimize bias.[2]

  • Library Quality Control and Sequencing:

    • The final library is quantified using a fluorometric method and qPCR.

    • The size distribution of the library is assessed by capillary electrophoresis.

    • The library is sequenced on a high-throughput sequencing platform.

Visualizations

CAGE Experimental Workflow

CAGE_Workflow start Total RNA (RIN ≥ 7) rt Reverse Transcription (Random Primers) start->rt cap_trap Cap-Trapping: Oxidation & Biotinylation rt->cap_trap rnase RNase I Digestion (Removes uncapped RNA) cap_trap->rnase beads Streptavidin Bead Capture rnase->beads elute Elute ss-cDNA beads->elute ligation1 5' Linker Ligation elute->ligation1 ss_synth Second Strand Synthesis ligation1->ss_synth digest EcoP15I Digestion (Generates CAGE tag) ss_synth->digest ligation2 3' Linker Ligation digest->ligation2 pcr PCR Amplification (Optional) ligation2->pcr qc Library QC pcr->qc seq Sequencing qc->seq

Caption: Overview of the Cap Analysis of Gene Expression (CAGE) experimental workflow.

Troubleshooting Logic for Low Library Yield

Troubleshooting_Low_Yield start Low Library Yield Detected q1 Was input RNA RIN ≥ 7? start->q1 a1_no Root Cause: Poor RNA Quality q1->a1_no No q2 Was cDNA concentration adequate post-RT? q1->q2 Yes a2_no Troubleshoot: - Reverse Transcriptase - Reaction Conditions q2->a2_no No q3 Check post-ligation QC. High adapter-dimers? q2->q3 Yes a3_yes Troubleshoot: - Optimize Adapter Ratio - Improve Purification q3->a3_yes Yes q4 Is PCR amplification part of the protocol? q3->q4 No a4_no Consider protocol with PCR for low input amounts. q4->a4_no No q5 Were PCR cycles optimized via qPCR? q4->q5 Yes a5_no Optimize PCR cycles. Consider re-amplification. q5->a5_no No end Review purification steps for material loss. q5->end Yes

Caption: A decision tree for troubleshooting low library yield in CAGE experiments.

References

Technical Support Center: Geranate Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of geranate and its derivatives (e.g., geranic acid, methyl this compound) during storage. Adherence to these protocols is critical for ensuring experimental reproducibility and the integrity of research data.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation? A1: this compound is susceptible to degradation from several environmental factors. As a polyunsaturated compound, its primary degradation pathway is oxidation, which can be accelerated by exposure to heat, light, and atmospheric oxygen.[1] This process can break the double bonds within the molecule, leading to the formation of various degradation products like aldehydes and ketones, which may cause off-odors and reduce the compound's purity.[1] Incompatible materials, such as strong oxidizing agents, can also cause rapid degradation.[2]

Q2: What are the optimal storage conditions for this compound? A2: To ensure long-term stability, this compound should be stored under controlled conditions. The general recommendations are summarized in the table below. For long-term storage (months to years), refrigeration is crucial to maintain purity and stability.[1]

Q3: How can I visually or physically identify if my this compound sample has degraded? A3: There are several indicators of this compound degradation. A noticeable change in the physical properties of the sample, such as an increase in viscosity, is a common sign.[1] The formation of volatile degradation products often results in the development of an off-odor.[1] Additionally, if you observe precipitate formation when dissolving the this compound in a solvent where it is normally soluble, this may indicate degradation or polymerization.[1] The most definitive sign of degradation is inconsistent or unexpected results in your experiments.[1]

Q4: Is it absolutely necessary to use an inert gas for storing this compound? A4: While not strictly required for short-term storage if the container is properly sealed, using an inert gas blanket (such as nitrogen or argon) is a highly recommended best practice.[1] This step significantly minimizes the risk of oxidation and can substantially extend the shelf-life of the compound, which is particularly critical for high-purity samples intended for sensitive applications.[1][3]

Q5: What type of container is best for storing this compound? A5: The container should be chemically inert and provide protection from air and light. Tightly sealed amber glass bottles are an excellent choice as they protect the contents from light.[1] For larger quantities or when shatter resistance is a concern, containers made of high-density polyethylene (HDPE) or other chemically resistant plastics are suitable alternatives.[1] Always ensure the container is sealed tightly to prevent exposure to air and moisture.[4][5]

Summary of Recommended Storage Conditions

ParameterRecommendationRationale
Temperature 2°C to 8°C (Refrigerated)[1]Slows the rate of chemical degradation and oxidation.[1]
Atmosphere Under an inert gas (Nitrogen or Argon)[1][3]Prevents oxidative degradation from atmospheric oxygen.[1]
Light Exposure Store in the dark; use amber or opaque containers.[1]Light can catalyze oxidation and polymerization reactions.[1][3]
Container Tightly sealed, airtight, chemically inert materials (e.g., amber glass, HDPE).[1][4][5]Prevents contamination and exposure to air and moisture.
Incompatibilities Store away from strong oxidizing agents, acids, and bases.[2]Avoids direct chemical reactions that degrade the compound.

Troubleshooting Guide for this compound Degradation

ProblemPossible Cause(s)Recommended Solution(s)
Inconsistent experimental results Degradation of the this compound stock, leading to lower purity and the presence of interfering byproducts.[1]1. Verify storage conditions of the stock solution.2. Perform a quality control check using a fresh or newly opened sample.3. For critical experiments, always use a fresh ampoule or aliquot from a properly stored bulk container.4. To prevent contamination of bulk supply, aliquot the compound into smaller, single-use vials for daily use.[1]
Sample has an off-odor or has increased in viscosity Significant oxidative degradation has occurred, forming volatile byproducts or polymers.[1]1. The sample is likely compromised and should be discarded.2. Review storage procedures to ensure containers are sealed tightly and, if necessary, purged with inert gas before sealing.[1]
Precipitate forms when dissolving the sample The this compound may have polymerized or degraded into less soluble compounds. The solvent may be incompatible.1. Confirm the solubility of this compound in the chosen solvent (it is generally soluble in organic solvents but not water).[1]2. If solubility is not the issue, the precipitate indicates significant degradation. The sample should be discarded.

Visualizations

This compound This compound Degradation Degradation This compound->Degradation Exposure to: - Oxygen (Air) - Heat - UV Light Products Degradation Products (Aldehydes, Ketones, Other Carboxylic Acids) Degradation->Products Oxidation at Double Bonds

Caption: Key factors leading to the oxidative degradation of this compound.

start Inconsistent Results or Physical Change Observed check_storage 1. Review Storage Conditions (Temp, Light, Air Exposure) start->check_storage is_storage_ok Storage Conditions Optimal? check_storage->is_storage_ok test_new 2. Test with a Fresh (or newly opened) Sample is_storage_ok->test_new Yes improve_storage Correct Storage Procedures. Use Inert Gas & Proper Containers. is_storage_ok->improve_storage No results_match Results Match Fresh Sample? test_new->results_match discard Discard Old Stock. Implement Aliquoting Strategy. results_match->discard No instrument_issue Issue Not with Compound. Troubleshoot Assay/Instrument. results_match->instrument_issue Yes improve_storage->test_new

Caption: Troubleshooting workflow for suspected this compound degradation.

Experimental Protocols

Protocol 1: Quantitative Stability Assessment of this compound via HPLC-UV

This protocol outlines a general method for conducting a stability study to quantify this compound and its degradation products over time using High-Performance Liquid Chromatography (HPLC) with UV detection.[6][7]

Objective: To determine the degradation rate and shelf-life of a this compound sample under specific storage conditions.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • HPLC-grade formic acid or other appropriate buffer

  • Volumetric flasks and pipettes

  • HPLC system with UV detector

  • Analytical column (e.g., C18, 250 mm x 4.6 mm, 5 µm)

  • 0.22 µm syringe filters

  • Autosampler vials

Methodology:

  • Standard Preparation:

    • Prepare a stock solution of high-purity this compound standard at a known concentration (e.g., 1 mg/mL) in acetonitrile.

    • Create a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by diluting the stock solution.

  • Sample Preparation (Time Point Zero):

    • Accurately weigh and dissolve the this compound test sample in acetonitrile to a known concentration (e.g., 100 µg/mL).

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial. This is your T=0 sample.

    • Analyze immediately using the HPLC method described below.

  • Forced Degradation (Stress Studies - Optional but Recommended):

    • To ensure the analytical method is "stability-indicating," perform forced degradation studies.[7]

    • Expose aliquots of the this compound solution to stress conditions:

      • Acidic: Add 0.1 M HCl and incubate.

      • Basic: Add 0.1 M NaOH and incubate.

      • Oxidative: Add 3% H₂O₂ and incubate.

      • Thermal: Heat the solution at 60-80°C.

    • Analyze these stressed samples to confirm that degradation products are separated from the main this compound peak.

  • Stability Study Setup:

    • Store aliquots of the prepared this compound sample under various conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH).

    • Ensure samples are stored in appropriate containers as described in the FAQs.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: A typical gradient might be 60% B to 95% B over 20 minutes. This must be optimized to ensure separation of all degradation products.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Scan for optimal wavelength; typically around 220 nm for conjugated systems.

    • Run Time: Sufficient to allow all components to elute.

  • Data Collection and Analysis:

    • At specified time points (e.g., T=0, 1 week, 1 month, 3 months), remove a sample from each storage condition and analyze it by HPLC.

    • Generate a calibration curve from the standards by plotting peak area against concentration.

    • Quantify the concentration of this compound remaining in each sample using the calibration curve.

    • Identify and quantify degradation products by their retention times and peak areas. The percentage of degradation can be calculated relative to the initial concentration at T=0.

prep 1. Prepare Standards & T=0 Test Sample stress 2. Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal) prep->stress setup 3. Place Samples in Stability Chambers (e.g., 4°C, 25°C, 40°C) stress->setup analyze 4. Analyze Samples at Predetermined Time Points (T=0, 1 wk, 1 mo, etc.) setup->analyze hplc 5. HPLC-UV Analysis (Separate & Detect Peaks) analyze->hplc quantify 6. Quantify this compound & Degradation Products hplc->quantify report 7. Determine Degradation Rate & Estimate Shelf-Life quantify->report

Caption: Experimental workflow for a quantitative this compound stability study.

References

Choline Geranate (CAGE) Loading Capacity Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enhancing the loading capacity of choline geranate (CAGE). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions encountered during the formulation of CAGE-based drug delivery systems.

Frequently Asked Questions (FAQs)

Q1: What is choline this compound (CAGE) and why is it used in drug delivery?

A1: Choline this compound (CAGE) is a deep eutectic solvent (DES) or ionic liquid (IL) synthesized from choline bicarbonate and geranic acid.[1][2] It is gaining significant interest in drug delivery due to its biocompatibility, ability to solubilize both hydrophobic and hydrophilic drugs, and its capacity to enhance the permeation of drugs across physiological barriers like the skin and intestinal mucosa.[3][4][5]

Q2: What is the typical molar ratio for synthesizing CAGE for drug delivery applications?

A2: A molar ratio of 1:2 of choline bicarbonate to geranic acid has been shown to be highly efficient for various drug delivery applications, including transdermal and oral delivery.[1][6] This ratio has been used in both laboratory and clinical studies.[2]

Q3: How does CAGE enhance the solubility of drugs?

A3: CAGE possesses high solvation power for both hydrophobic and hydrophilic drug ingredients that are often insoluble in water or other common solvents.[1] The unique physicochemical properties of this ionic liquid, including its amphiphilicity, allow it to interact with a wide range of drug molecules, thereby increasing their solubility and bioavailability.[7][8]

Q4: Can CAGE be used for the delivery of large molecules?

A4: Yes, CAGE has been successfully used to deliver macromolecules. For instance, it has been shown to facilitate the oral delivery of insulin, a large protein, by increasing its transport.[1]

Q5: Is CAGE safe for biological applications?

A5: CAGE is considered to have low toxicity.[1] Its components, choline and geranic acid, are generally recognized as safe (GRAS) materials with established safety profiles.[2] This makes it a promising carrier for pharmaceutical formulations.

Troubleshooting Guide: Enhancing Drug Loading Capacity

Issue: Low or Inconsistent Drug Loading in CAGE

This guide provides potential causes and solutions for troubleshooting low drug loading capacity in your choline this compound formulations.

Potential Cause Explanation Suggested Solution
Drug Solubility Limit Exceeded Every drug has a saturation solubility in a given solvent, including CAGE. Attempting to load the drug beyond this point will result in precipitation or phase separation.1. Determine Maximum Solubility: Conduct a solubility study by adding small, incremental amounts of the drug to CAGE at a constant temperature and agitation until saturation is reached. 2. Modify the Formulation: Consider the addition of a co-solvent that is miscible with CAGE and has a high affinity for the drug. However, this must be done with caution to not compromise the stability or biocompatibility of the final formulation.
Suboptimal CAGE Molar Ratio The 1:2 choline to geranic acid ratio is common, but the optimal ratio for maximizing the loading of a specific drug may vary depending on the drug's chemical properties (e.g., hydrophobicity, hydrogen bonding sites).[9]1. Screen Different Molar Ratios: Prepare CAGE at different molar ratios (e.g., 1:1, 1:3, 2:1) and evaluate the drug loading capacity for each.[1] 2. Characterize the Drug-CAGE Interaction: Use techniques like NMR or FTIR spectroscopy to understand the interactions between your drug and CAGE at different ratios, which can provide insights into the solubilization mechanism.[9]
Presence of Excess Water The water content in CAGE can influence its physicochemical properties, such as viscosity and polarity, which in turn can affect its ability to solubilize a drug.[2][10]1. Control Water Content: Ensure thorough drying of CAGE after synthesis using a rotary evaporator followed by a vacuum oven.[11] 2. Quantify Water Content: Use Karl Fischer titration to measure and control the final water content in your CAGE preparation.[2]
Drug-CAGE Incompatibility While CAGE is a versatile solvent, there may be inherent incompatibilities between the drug and CAGE due to factors like conflicting functional groups or steric hindrance.1. Assess Physicochemical Properties: Analyze the logP, pKa, and hydrogen bonding potential of your drug to predict its interaction with the amphiphilic CAGE. 2. Consider Prodrug Approach: If feasible, chemically modify the drug to a more CAGE-soluble prodrug form that can revert to the active drug after administration.[12]
Mixing and Homogenization Issues Inadequate mixing can lead to localized supersaturation and precipitation, resulting in apparently low overall loading. The high viscosity of CAGE can make uniform mixing challenging.[11]1. Optimize Mixing Parameters: Experiment with different mixing speeds, durations, and temperatures (gentle heating can reduce viscosity). 2. Use High-Energy Mixing: For challenging formulations, consider using techniques like sonication or high-shear mixing to ensure homogeneity.

Quantitative Data on Drug Loading

The following table summarizes reported drug loading capacities in CAGE-based systems.

Drug Drug Type Loading Capacity Reported Delivery Route Reference
InsulinProtein (Macromolecule)26%Oral[1]

Note: The loading capacity is highly dependent on the specific drug and experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of Choline this compound (CAGE) at a 1:2 Molar Ratio

This protocol describes the laboratory-scale synthesis of CAGE via a salt metathesis reaction.[2][6][11]

Materials:

  • Choline bicarbonate (80% solution in water)

  • Geranic acid (≥85%)

  • Round bottom flask (e.g., 250 mL)

  • Magnetic stirrer and stir bar

  • Water bath

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Reactant Calculation: For a 1:2 molar ratio, calculate the required mass of choline bicarbonate and geranic acid. For example, use 18.72 g (0.1133 mol) of choline bicarbonate and 39.58 g (0.2350 mol) of geranic acid.[6]

  • Reaction Setup: Place the weighed geranic acid into the round bottom flask with a magnetic stir bar. Place the flask in a water bath set to approximately 27°C.[2]

  • Reaction: Slowly add the choline bicarbonate solution dropwise to the geranic acid while stirring. The reaction will produce carbon dioxide gas.

  • Reaction Completion: Continue stirring at room temperature until the evolution of CO₂ ceases. This may take several hours.[13]

  • Water Removal: Remove the bulk of the water from the resulting viscous liquid using a rotary evaporator.

  • Drying: Transfer the product to a vacuum oven and dry for an extended period (e.g., 24-48 hours) to remove residual water.

  • Characterization: Confirm the synthesis and purity using techniques like NMR and FTIR spectroscopy. Measure the final water content using Karl Fischer titration.[11]

Protocol 2: General Method for Drug Loading into CAGE

This protocol provides a general procedure for loading a drug into pre-synthesized CAGE.

Materials:

  • Synthesized and dried Choline this compound (CAGE)

  • Active Pharmaceutical Ingredient (API)

  • Analytical balance

  • Vials or suitable containers

  • Magnetic stirrer and stir bar or vortex mixer

Procedure:

  • Weighing: Accurately weigh the desired amount of CAGE into a vial.

  • Drug Addition: Accurately weigh the desired amount of the API and add it to the CAGE. Start with a low concentration and incrementally increase it in subsequent experiments to determine the loading capacity.

  • Mixing: Stir the mixture vigorously using a magnetic stirrer or vortex mixer. Gentle heating may be applied to reduce the viscosity of CAGE and facilitate mixing, but ensure the temperature does not degrade the API.

  • Equilibration: Allow the mixture to equilibrate for a set period (e.g., 12-24 hours) with continuous or intermittent mixing.

  • Observation: Visually inspect the formulation for any undissolved drug particles or phase separation.

  • Quantification (Optional but Recommended): To accurately determine the loading efficiency, separate any undissolved drug (e.g., by centrifugation) and quantify the amount of dissolved drug in the CAGE supernatant using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

Visualizations

Enhancing_Loading_Capacity_Workflow cluster_prep Preparation cluster_opt Optimization Loop cluster_params Parameters to Vary cluster_end Outcome Start Start: Low Drug Loading Observed Prep_CAGE Synthesize CAGE (e.g., 1:2 ratio) Start->Prep_CAGE Prep_Drug Select Drug Candidate Start->Prep_Drug Mix_Drug Mix Drug with CAGE Prep_CAGE->Mix_Drug Prep_Drug->Mix_Drug Assess_Loading Assess Loading Capacity (Visual/Quantitative) Mix_Drug->Assess_Loading Troubleshoot Troubleshoot Assess_Loading->Troubleshoot Vary_Ratio Vary Choline:this compound Molar Ratio Troubleshoot->Vary_Ratio No Improvement Control_Water Control Water Content Troubleshoot->Control_Water No Improvement Optimize_Mixing Optimize Mixing (Temp, Time, Method) Troubleshoot->Optimize_Mixing No Improvement End Achieve Enhanced Loading Capacity Troubleshoot->End Successful Vary_Ratio->Mix_Drug Control_Water->Mix_Drug Optimize_Mixing->Mix_Drug

Caption: Workflow for optimizing drug loading capacity in CAGE.

Troubleshooting_Logic Start Low Drug Loading Check_Solubility Is drug below known solubility limit? Start->Check_Solubility Check_Homogeneity Is mixture homogeneous? Check_Solubility->Check_Homogeneity Yes Solubility_Exceeded Action: Reduce drug concentration or conduct solubility study. Check_Solubility->Solubility_Exceeded No Check_Water Is water content controlled (<1%)? Check_Homogeneity->Check_Water Yes Improve_Mixing Action: Enhance mixing (heat, sonicate, shear). Check_Homogeneity->Improve_Mixing No Check_Ratio Is 1:2 molar ratio used? Check_Water->Check_Ratio Yes Dry_CAGE Action: Dry CAGE under vacuum and verify with Karl Fischer. Check_Water->Dry_CAGE No Vary_Ratio Action: Screen alternative molar ratios (e.g., 1:1, 1:3). Check_Ratio->Vary_Ratio Yes Success Loading Improved Solubility_Exceeded->Success Improve_Mixing->Success Dry_CAGE->Success Vary_Ratio->Success

Caption: Decision tree for troubleshooting low drug loading in CAGE.

References

Technical Support Center: Overcoming Solubility Issues with Geranate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with geranate, primarily in the form of geranic acid and its application in Choline this compound (CAGE).

Frequently Asked Questions (FAQs)

Q1: What is geranic acid and why is its solubility a concern?

A1: Geranic acid is a naturally occurring monoterpenoid and an unsaturated fatty acid.[1][2] It is a colorless to pale yellow, slightly viscous liquid with a fresh, green-floral, citrus-like odor.[3] For pharmaceutical applications, its poor aqueous solubility is a significant hurdle.[1][4] Many drug candidates have low solubility in biological fluids and FDA-approved solvents, which can limit their bioactivity and clinical applications.[5] Geranic acid is practically insoluble in water, which can make it difficult to formulate in aqueous-based delivery systems.[1][6]

Q2: What are the typical solvents for dissolving geranic acid?

Q3: What is Choline this compound (CAGE) and how does it address solubility issues?

A3: Choline this compound (CAGE) is a deep eutectic solvent (DES) or ionic liquid (IL) synthesized from choline bicarbonate and geranic acid.[5][7] This combination results in a biocompatible vehicle with the remarkable ability to solubilize both hydrophobic and hydrophilic drugs, significantly enhancing their delivery.[5][8] CAGE can increase the bioavailability of poorly soluble drugs and facilitate their transport across physiological barriers.[8]

Q4: How does the molar ratio of choline to geranic acid affect CAGE properties?

A4: The molar ratio of choline to geranic acid is a critical parameter that influences the physicochemical properties of CAGE, such as viscosity and its capacity to solubilize drugs.[9][10] A commonly used and highly effective ratio is 1:2 (choline bicarbonate:geranic acid).[5][8] Increasing the geranic acid content has been shown to enhance biocidal activity.[8]

Q5: Can CAGE improve the solubility of my specific drug?

A5: CAGE has demonstrated a broad utility in enhancing the solubility of various molecules. For instance, the solubility of Sorafenib (SRF) tosylate in CAGE is greater than 500 mg/mL.[8] It has also been shown to increase the transport of insulin seven-fold.[8] The best way to determine if CAGE will be effective for your compound is to perform experimental solubility studies.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Geranic acid precipitates from an aqueous solution. Geranic acid has very low aqueous solubility.1. Use a co-solvent: Add a water-miscible organic solvent (e.g., ethanol, propylene glycol) to your aqueous solution.[3][6] 2. Adjust pH: For solutions where geranic acid is in its salt form (this compound), maintaining a pH above its pKa (~5.17) will favor the more soluble ionized form.[3] 3. Formulate as CAGE: If applicable to your application, synthesize Choline this compound (CAGE) to create a highly effective solubilizing vehicle.[5]
Precipitation occurs when preparing a drug formulation with CAGE. The drug concentration may exceed its solubility limit in CAGE.1. Determine the saturation solubility: Experimentally determine the maximum concentration of your drug that remains dissolved in CAGE at the desired temperature. 2. Adjust the CAGE to drug ratio: Increase the proportion of CAGE in your formulation. 3. Gentle heating and mixing: Mild heating and continuous stirring can sometimes help dissolve the drug, but be cautious of drug and CAGE stability at elevated temperatures.
Inconsistent results in solubility enhancement with CAGE. - Incomplete reaction during CAGE synthesis. - Variable water content in the CAGE preparation.1. Ensure complete reaction: During synthesis, continue stirring until the evolution of CO₂ ceases to ensure the reaction between choline bicarbonate and geranic acid is complete.[9][11] 2. Control water content: Water is a byproduct of the CAGE synthesis and can affect its properties. Dry the CAGE under vacuum to achieve a consistent and low water content.[9][11] Measure the final water content using Karl Fischer titration.[7]
Difficulty in handling highly viscous CAGE. CAGE, especially with low water content, is a viscous liquid.[7]1. Gentle warming: Slightly warming the CAGE can reduce its viscosity, making it easier to handle and mix. 2. Use of a positive displacement pipette: For accurate dispensing of viscous liquids, a positive displacement pipette is recommended over an air displacement pipette.

Quantitative Data

Table 1: Physicochemical Properties of Geranic Acid

PropertyValueReference(s)
Molecular Formula C₁₀H₁₆O₂[2][3]
Molecular Weight 168.23 g/mol [2][3]
Appearance Colorless to pale yellow, slightly viscous liquid[3]
Density 0.97 g/mL at 25 °C[3]
Boiling Point 250 °C[3]
logP (Octanol/Water) 3.1[3]
pKa 5.17 ± 0.33 (Predicted)[3]
Aqueous Solubility Practically insoluble[1][6]
Solubility in Ethanol Soluble[1][6]

Table 2: Solubility Enhancement using Choline this compound (CAGE) (1:2 ratio)

DrugSolubility in CAGEFold Increase in Bioavailability/TransportReference(s)
Sorafenib (SRF) tosylate >500 mg/mL2.2-fold (in vivo, rats)[8]
Insulin Forms a gel7-fold (in vitro transport)[8]

Experimental Protocols

Protocol 1: Synthesis of Choline this compound (CAGE) (1:2 Molar Ratio)

This protocol is adapted from established laboratory procedures for the synthesis of CAGE.[5][7]

Materials:

  • Geranic acid (technical grade, ~85% or higher)

  • Choline bicarbonate (80% aqueous solution)

  • Round bottom flask

  • Magnetic stirrer and stir bar

  • Water bath

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Reactant Preparation: In a round bottom flask, weigh out 2 molar equivalents of geranic acid.

  • In a separate container, weigh 1 molar equivalent of choline bicarbonate solution.

  • Reaction: Place the flask with geranic acid on a magnetic stirrer in a water bath set to approximately 27-40°C.[7][10]

  • Slowly add the choline bicarbonate solution dropwise to the geranic acid while stirring continuously. The reaction will produce carbon dioxide gas.[5]

  • Continue stirring at room temperature or with gentle heating until the evolution of CO₂ gas ceases, indicating the completion of the reaction.[9][11] This may take several hours.[7]

  • Purification:

    • Remove the bulk of the water (a byproduct of the reaction) using a rotary evaporator at approximately 60°C for 20 minutes.[9][11]

    • Transfer the resulting viscous liquid to a vacuum oven and dry at 40-60°C for at least 48 hours to remove residual water.[9][11]

  • Characterization and Storage:

    • The final product should be a clear, colorless to yellow viscous liquid.[7]

    • For quality control, the water content can be measured using Karl Fischer titration.[7]

    • Store the prepared CAGE in a tightly sealed container in a cool, dry place, as it can be hygroscopic.[7]

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_purification Purification GA Weigh Geranic Acid (2 eq.) Mix Mix and Stir (27-40°C) GA->Mix CB Weigh Choline Bicarbonate (1 eq.) CB->Mix React Continue stirring until CO₂ evolution stops Mix->React Rotovap Rotary Evaporation (60°C) React->Rotovap Vacuum Vacuum Oven (40-60°C, 48h) Rotovap->Vacuum Final Final Product: Choline this compound (CAGE) Vacuum->Final

Caption: Workflow for the synthesis of Choline this compound (CAGE).

troubleshooting_logic Start Experiencing Solubility Issue with Geranic Acid Q1 Is the solvent aqueous? Start->Q1 A1_Yes Use co-solvent (e.g., ethanol) or adjust pH > pKa Q1->A1_Yes Yes A1_No Is the issue with a CAGE formulation? Q1->A1_No No End Issue Resolved A1_Yes->End Q2 Is the drug precipitating from CAGE? A1_No->Q2 A2_Yes Determine saturation solubility and adjust drug:CAGE ratio Q2->A2_Yes Yes A2_No Are results inconsistent? Q2->A2_No No A2_Yes->End A3 Review CAGE synthesis protocol: - Ensure complete reaction - Control water content A2_No->A3 A3->End

Caption: Troubleshooting logic for this compound solubility issues.

References

Technical Support Center: Refining the Purification Process of Geranate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical support center for the purification of geranate and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of this compound, geranic acid, and geranyl acetate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound sample after synthesis?

A1: Common impurities include unreacted starting materials such as geraniol and the corresponding carboxylic acid or acyl donor, the acid catalyst (e.g., sulfuric acid), water, and side products from other reactions.[1]

Q2: Why is the yield of my purified this compound often lower than expected?

A2: Low yields can be attributed to several factors. The esterification reaction to produce this compound is often a reversible equilibrium, which can limit the formation of the product.[1][2] Losses can also occur during the purification process through incomplete extractions, adherence of the product to glassware, or decomposition during distillation if the compound is thermally labile.[1]

Q3: How can I improve the yield of my this compound synthesis and purification?

A3: To improve the yield, you can use an excess of one of the reactants or remove water as it forms to drive the equilibrium towards the product side.[1][2] Careful handling during extraction and transfer steps can also minimize physical loss of the product.

Q4: What is the purpose of washing the crude this compound with a sodium bicarbonate solution?

A4: Washing the crude ester with a mild base like sodium bicarbonate is essential for neutralizing and removing any residual acidic impurities.[1] This includes the unreacted carboxylic acid and any acid catalyst used during the synthesis. The reaction between the acid and bicarbonate forms a salt that is soluble in the aqueous layer and can be easily separated.[1]

Q5: How do I choose the most appropriate purification method for this compound?

A5: The choice of purification method depends on the physical properties of the specific this compound derivative and its impurities.

  • Distillation (Simple or Fractional): This method is suitable for thermally stable and volatile this compound esters. It separates compounds based on differences in their boiling points. Fractional distillation is necessary when the boiling points of the ester and impurities are close.

  • Flash Column Chromatography: This is a highly effective technique for separating this compound from impurities with different polarities.[3]

Troubleshooting Guides

Issue 1: Low Purity of this compound after Column Chromatography

Problem: The purified this compound fractions contain significant amounts of impurities, such as unreacted geraniol or other byproducts.

Possible Causes and Solutions:

Possible Cause Solution
Inappropriate Solvent System The polarity of the mobile phase may be too high, causing impurities to co-elute with the this compound. Optimize the solvent system by gradually decreasing the polarity. A common solvent system for this compound purification is a mixture of hexane and ethyl acetate.[3] Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the ethyl acetate concentration.
Poor Column Packing An improperly packed column can lead to channeling and poor separation. Ensure the silica gel is packed uniformly without any air bubbles or cracks.
Column Overloading Loading too much crude sample onto the column can exceed its separation capacity. For a standard laboratory-scale column, a general rule of thumb is to load 1g of crude material per 10-20g of silica gel.
Fractions Collected are Too Large Collecting large fractions can lead to the mixing of the desired product with closely eluting impurities. Collect smaller fractions and analyze them by Thin Layer Chromatography (TLC) before combining.

Illustrative Data: Effect of Solvent System on this compound Separation

Hexane:Ethyl Acetate Ratio This compound Rf Value Impurity (Geraniol) Rf Value Separation (ΔRf)
95:50.450.200.25
90:100.600.350.25
80:200.750.550.20
70:300.850.750.10

Note: These are illustrative values. Actual Rf values will depend on the specific this compound derivative and experimental conditions.

Issue 2: Low Yield of Purified this compound

Problem: The amount of recovered this compound after purification is significantly lower than the theoretical yield.

Possible Causes and Solutions:

Possible Cause Solution
Product Loss During Work-up This compound can be lost during aqueous washes if emulsions form or due to its partial solubility in the aqueous phase. Use a brine wash (saturated NaCl solution) to help break emulsions and reduce the solubility of the organic product in the aqueous layer.[1]
Hydrolysis of the Ester This compound, being an ester, can undergo hydrolysis back to geraniol and the corresponding carboxylic acid, especially in the presence of acid or base and water.[4][5] Ensure all work-up steps are performed promptly and that the sample is thoroughly dried before final solvent removal. Neutralize any acid catalyst as soon as the reaction is complete.
Product Adsorption on Silica Gel Highly polar this compound derivatives may bind strongly to the silica gel, leading to incomplete elution. If this is suspected, try a more polar solvent system for elution or consider using a different stationary phase like alumina.
Decomposition on Silica Gel Some sensitive compounds can decompose on the acidic surface of silica gel. This can be mitigated by using deactivated silica gel (e.g., by adding a small amount of triethylamine to the mobile phase).
Issue 3: Clogged Column or Slow Flow Rate

Problem: The solvent flow through the chromatography column is very slow or stops completely.

Possible Causes and Solutions:

Possible Cause Solution
Fine Particles in the Sample The crude sample may contain fine solid particles that are clogging the top of the column or the frit. Filter the crude sample through a small plug of celite or a syringe filter before loading it onto the column.
Precipitation of the Sample on the Column The sample may be precipitating at the top of the column if it is not fully soluble in the mobile phase. Dissolve the crude sample in a minimum amount of the initial, low-polarity mobile phase or a compatible solvent before loading.
Silica Gel Too Fine Using silica gel with a very small particle size can lead to high back pressure and slow flow rates. Ensure the mesh size of the silica gel is appropriate for gravity or flash chromatography.

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography Purification of this compound

This protocol is a general guideline for the purification of this compound derivatives using silica gel column chromatography.

Materials:

  • Crude this compound sample

  • Silica gel (60-120 mesh for gravity chromatography, 230-400 mesh for flash chromatography)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass column with a stopcock

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • TLC plates, developing chamber, and UV lamp

Procedure:

  • Column Preparation:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approximately 0.5 cm).

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2 hexane:ethyl acetate).

    • Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing.

    • Add another thin layer of sand on top of the silica gel bed.

    • Drain the solvent until the level is just at the top of the sand.

  • Sample Loading:

    • Dissolve the crude this compound sample in a minimal amount of the initial mobile phase.

    • Carefully apply the sample solution to the top of the column using a pipette.

    • Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is at the top of the sand.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Begin collecting fractions.

    • Monitor the separation by TLC analysis of the collected fractions.

    • Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute compounds with higher polarity.

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure this compound.

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Crude this compound Synthesis cluster_workup Aqueous Work-up cluster_purification Column Chromatography synthesis Esterification Reaction (Geraniol + Acid/Acyl Donor) wash_bicarb Wash with NaHCO3 Solution synthesis->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry with Anhydrous MgSO4 wash_brine->dry filter Filter dry->filter evaporate Solvent Removal (Rotary Evaporator) filter->evaporate load Load Crude Product onto Silica Gel Column evaporate->load elute Elute with Hexane/Ethyl Acetate Gradient load->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine final_evap Final Solvent Removal combine->final_evap product Pure this compound final_evap->product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_low_purity cluster_causes Potential Causes cluster_solutions Solutions problem Low Purity of this compound cause1 Inappropriate Solvent System problem->cause1 cause2 Poor Column Packing problem->cause2 cause3 Column Overloading problem->cause3 cause4 Large Fraction Size problem->cause4 solution1 Optimize Mobile Phase Polarity cause1->solution1 solution2 Repack Column Carefully cause2->solution2 solution3 Reduce Sample Load cause3->solution3 solution4 Collect Smaller Fractions cause4->solution4

Caption: Troubleshooting logic for low purity in this compound purification.

References

Technical Support Center: Choline Geranate Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with choline geranate (CAGE). Our aim is to help you minimize potential skin irritation and ensure the successful application of this versatile ionic liquid in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is choline this compound (CAGE) and why is it used in dermal applications?

Choline this compound (CAGE) is a biocompatible ionic liquid (or deep eutectic solvent) synthesized from choline and geranic acid.[1][2][3] It is valued in dermal applications for its ability to enhance the transdermal delivery of both hydrophilic and hydrophobic drugs, as well as for its intrinsic broad-spectrum antimicrobial properties.[1][2][4][5] Studies have shown it to have low toxicity and a favorable safety profile, making it a promising vehicle for topical and transdermal formulations.[2][5][6]

Q2: Is skin irritation a common issue with choline this compound?

Generally, no. Multiple studies have reported that CAGE has negligible to low dermal toxicity and is well-tolerated with minimal skin irritation.[2][5][6] It has been successfully used in preclinical and clinical studies, including for conditions like atopic dermatitis and rosacea, with a good safety profile.[7][8][9] However, as with any topical agent, the potential for irritation can depend on the concentration, formulation, and individual sensitivity.

Q3: What is the mechanism behind CAGE's interaction with the skin?

CAGE enhances skin permeation by acting as a transient disruptor of the stratum corneum, the outermost layer of the skin.[10][11][12] It is believed that the choline component interacts with the negatively charged skin surface, facilitating the penetration of geranic acid into the lipid bilayer.[13] This temporary alteration of the skin barrier allows for the enhanced delivery of active pharmaceutical ingredients (APIs).

Q4: Can the molar ratio of choline to geranic acid affect skin irritation?

Yes, the molar ratio of choline to geranic acid can influence the physicochemical properties of CAGE, which may in turn affect its interaction with the skin. A common and effective ratio for drug delivery and antimicrobial activity is 1:2 (choline:geranic acid).[2] Variations in this ratio could potentially alter the skin permeation enhancement and irritation potential. It is crucial to maintain consistency in the synthesis and characterization of CAGE for reproducible results.

Troubleshooting Guide: Minimizing Skin Irritation

Even with its favorable safety profile, you may encounter unexpected skin irritation during your experiments. This guide provides a systematic approach to troubleshooting and mitigating these issues.

Potential Issue Possible Causes Recommended Actions
Unexpected Erythema (Redness) or Edema (Swelling) High concentration of CAGE, impurities in the synthesis, interaction with other excipients, or high sensitivity of the skin model.1. Verify CAGE Purity: Ensure the CAGE used is of high purity. Residual starting materials or byproducts from synthesis could be irritants. 2. Optimize Concentration: Reduce the concentration of CAGE in your formulation. 3. Evaluate Excipients: Test the vehicle without CAGE and CAGE in a simpler vehicle to isolate the source of irritation. 4. Use a Recovery Period: In preclinical models, dermal changes have been observed to be transient and resolve after a recovery period.[9]
Increased Trans-Epidermal Water Loss (TEWL) Disruption of the skin barrier function beyond the desired transient effect.1. Time-Course Study: Measure TEWL at various time points after application to determine the duration of barrier function disruption. 2. Lower CAGE Concentration: A lower concentration may provide sufficient enhancement with less barrier disruption. 3. Incorporate Moisturizing Agents: Include humectants or emollients in the formulation to help maintain skin hydration.
Inflammatory Cell Infiltration in Histology A significant inflammatory response to the formulation.1. Re-evaluate Formulation Components: Screen all formulation ingredients individually for their irritation potential. 2. Assess API Irritation: The active pharmaceutical ingredient itself may be the primary irritant. 3. Consider Anti-inflammatory Co-agents: If appropriate for the study, the inclusion of a mild anti-inflammatory agent could be considered.
Inconsistent Results Across Batches Variability in the synthesis of CAGE or formulation preparation.1. Standardize Synthesis Protocol: Ensure a consistent and well-documented synthesis and purification process for CAGE. 2. Characterize Each Batch: Perform quality control checks on each new batch of CAGE (e.g., NMR, water content) to ensure consistency. 3. Control Formulation Parameters: Maintain tight control over all formulation parameters, including mixing speed, time, and temperature.

Experimental Protocols

Protocol 1: In Vitro Skin Irritation Assessment using Reconstructed Human Epidermis (RhE) Model

This protocol provides a general method for assessing the skin irritation potential of a CAGE formulation using a commercially available RhE model.

  • Model Preparation: Culture the RhE tissues at the air-liquid interface according to the manufacturer's instructions.

  • Formulation Application: Apply a precise amount (e.g., 25 µL) of the CAGE formulation, positive control (e.g., 5% Sodium Dodecyl Sulfate), and negative control (e.g., phosphate-buffered saline) to the surface of the RhE tissues.

  • Incubation: Incubate the tissues for a defined period (e.g., 60 minutes) at 37°C and 5% CO2.

  • Washing: Thoroughly wash the tissues to remove the test substance.

  • Post-Incubation: Transfer the tissues to fresh culture medium and incubate for an extended period (e.g., 24-42 hours).

  • Viability Assay (MTT Assay):

    • Incubate the tissues with MTT solution (0.5 mg/mL) for 3 hours.

    • Extract the formazan dye using isopropanol.

    • Measure the optical density at 570 nm.

    • Calculate cell viability relative to the negative control. A viability below 50% is typically considered indicative of irritation.

  • Cytokine Analysis: Analyze the culture medium for the release of pro-inflammatory cytokines (e.g., IL-1α, IL-6, IL-8) using ELISA kits.

Protocol 2: In Vivo Dermal Irritation Study in a Rodent Model

This protocol outlines a basic in vivo assessment of skin irritation. All animal procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Animal Model: Use a suitable rodent model (e.g., Sprague-Dawley rats or BALB/c mice).

  • Test Site Preparation: Shave a small area of hair from the dorsal region of the animal 24 hours before the study.

  • Formulation Application: Apply a defined amount of the CAGE formulation to the test site. Use a negative control (vehicle) and a positive control on separate sites or animals.

  • Observation Period: Observe the application sites at regular intervals (e.g., 1, 24, 48, and 72 hours) after application.

  • Dermal Scoring: Score the skin reactions for erythema and edema using a standardized scoring system (e.g., Draize scale).

  • Trans-Epidermal Water Loss (TEWL) Measurement: Use a TEWL meter to quantify skin barrier function at the test sites at each observation point.

  • Histopathology: At the end of the study, collect skin biopsies from the application sites for histological analysis to assess for signs of inflammation and cellular changes.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Formulation CAGE Formulation Application_vitro Topical Application Formulation->Application_vitro Application_vivo Dermal Application Formulation->Application_vivo Controls Positive & Negative Controls Controls->Application_vitro Controls->Application_vivo RhE_Model Reconstructed Human Epidermis (RhE) Model Incubation_Wash Incubation & Washing Application_vitro->Incubation_Wash Viability MTT Assay (Cell Viability) Incubation_Wash->Viability Cytokines ELISA (Cytokine Release) Incubation_Wash->Cytokines Animal_Model Rodent Model Observation Dermal Scoring (Erythema, Edema) Application_vivo->Observation TEWL TEWL Measurement Application_vivo->TEWL Histology Histopathology Application_vivo->Histology Signaling_Pathway cluster_inflammatory_mediators Release of Inflammatory Mediators cluster_cellular_response Cellular Response cluster_clinical_signs Clinical Signs of Irritation Irritant Skin Irritant (e.g., Impurity, High Conc.) Keratinocyte Keratinocyte Irritant->Keratinocyte interacts with Stressed_Cell Stressed Keratinocyte Keratinocyte->Stressed_Cell induces stress Cytokines Cytokines (IL-1α, TNF-α) Stressed_Cell->Cytokines Chemokines Chemokines (IL-8) Stressed_Cell->Chemokines Vascular_Response Vascular Response (Vasodilation) Cytokines->Vascular_Response Immune_Cells Immune Cell Infiltration (Neutrophils, T-cells) Chemokines->Immune_Cells Edema Edema (Swelling) Immune_Cells->Edema Erythema Erythema (Redness) Vascular_Response->Erythema Troubleshooting_Logic Start Skin Irritation Observed CheckPurity Verify Purity of CAGE (NMR, HPLC) Start->CheckPurity CheckConc Is CAGE Concentration > 5%? CheckPurity->CheckConc High Purity Impure Synthesize/Purify CAGE CheckPurity->Impure Purity Issue CheckExcipients Evaluate Formulation Excipients CheckConc->CheckExcipients No ReduceConc Test Lower Concentrations CheckConc->ReduceConc Yes CheckAPI Is an API present? CheckExcipients->CheckAPI TestVehicle Test Vehicle Alone CheckExcipients->TestVehicle TestAPI Test API in Simple Vehicle CheckAPI->TestAPI Yes Resolved Issue Resolved Impure->Resolved ReduceConc->Resolved TestVehicle->Resolved TestAPI->Resolved

References

CAGE Experiment Reproducibility: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the reproducibility of their Cap Analysis of Gene Expression (CAGE) experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered during CAGE experiments, from library preparation to data analysis.

Issue 1: Low or No CAGE Library Yield

Symptom: After library preparation, the final concentration of the CAGE library is too low for sequencing.

Possible Causes and Solutions:

CauseRecommended Action
Poor quality starting RNA Assess RNA integrity using a Bioanalyzer or similar instrument. The RNA Integrity Number (RIN) should be ≥ 8. Use high-quality RNA extraction kits and follow protocols to minimize degradation.[1]
Inefficient reverse transcription (RT) Ensure the absence of inhibitors (e.g., salts, phenol) in the RNA sample.[1] Use a high-quality reverse transcriptase and optimize the reaction temperature. Consider adding an RNase inhibitor.[1]
Suboptimal cap-trapping Verify the efficiency and specificity of the cap-trapping reaction. Ensure complete biotinylation and efficient capture on streptavidin beads.
Loss of cDNA during purification Be careful during bead-based purification steps to avoid aspirating the beads. Ensure complete elution of the cDNA from the beads.
Insufficient PCR amplification Optimize the number of PCR cycles. Too few cycles will result in low yield, while too many can introduce bias and artifacts.[2][3][4][5] Perform a qPCR to determine the optimal cycle number before amplifying the entire library.
Degraded reagents Ensure all enzymes, buffers, and nucleotides are properly stored and within their expiration dates.

Troubleshooting Workflow for Low Library Yield:

Low_Yield_Troubleshooting start Low Library Yield check_rna Check RNA Quality (RIN >= 8?) start->check_rna rna_ok RNA OK check_rna->rna_ok Yes rna_bad Re-extract RNA check_rna->rna_bad No check_rt Review RT Protocol rna_ok->check_rt rna_bad->start rt_ok RT Protocol OK check_rt->rt_ok Yes rt_bad Optimize RT (Enzyme, Temp, Inhibitors) check_rt->rt_bad No check_purification Review Purification Steps rt_ok->check_purification rt_bad->start purification_ok Purification OK check_purification->purification_ok Yes purification_bad Optimize Bead Handling & Elution check_purification->purification_bad No check_pcr Optimize PCR Cycles (qPCR) purification_ok->check_pcr purification_bad->start end_good Proceed to Sequencing check_pcr->end_good end_bad Consult Expert check_pcr->end_bad

A decision tree for troubleshooting low CAGE library yield.
Issue 2: Presence of Adapter Dimers in the Final Library

Symptom: A sharp peak at ~120-140 bp is observed on the Bioanalyzer trace of the final library, indicating the presence of adapter-dimers.

Possible Causes and Solutions:

CauseRecommended Action
Suboptimal adapter-to-insert ratio Titrate the concentration of adapters used in the ligation reaction. Too high a concentration can lead to self-ligation.
Inefficient ligation Ensure the ligase is active and the buffer composition is correct.
Insufficient cleanup after ligation Perform an additional bead-based purification step to remove adapter-dimers. Ensure the correct bead-to-sample ratio is used for size selection.[6]
Issue 3: Low Mapping Rate of Sequencing Reads

Symptom: A low percentage of sequencing reads align to the reference genome.

Possible Causes and Solutions:

CauseRecommended Action
Contamination with adapter sequences Trim adapter sequences from the reads before alignment.
Poor sequencing quality Check the quality scores of the reads. Low-quality reads may not align accurately.
Presence of contaminants (e.g., rRNA) Ensure efficient removal of ribosomal RNA during the initial RNA purification steps.
Incorrect reference genome Verify that the correct and up-to-date reference genome for the organism was used for alignment.

Frequently Asked Questions (FAQs)

General Questions

Q1: What is CAGE and what are its main applications?

Cap Analysis of Gene Expression (CAGE) is a technique used to identify the 5' ends of capped RNA molecules, which correspond to transcription start sites (TSSs).[7][8][9] Its main applications include:

  • Precise TSS mapping: Identifying the exact genomic locations where transcription begins.[7][8]

  • Promoter identification and analysis: Defining core promoter regions and identifying alternative promoters.[7][10]

  • Gene expression profiling: Quantifying the expression levels of genes based on the number of CAGE tags at their TSSs.[7]

  • Discovery of novel transcripts: Identifying new non-coding RNAs and other novel transcribed regions.[7]

Q2: What are the key quality control checkpoints in a CAGE experiment?

Several quality control (QC) checks should be performed throughout the CAGE protocol to ensure high-quality data.[11]

QC CheckpointMetricGood/Acceptable Range
Input RNA RNA Integrity Number (RIN)≥ 8
Final CAGE Library Concentration> 2 nM
Average Fragment Size200-500 bp (will vary with protocol)
Sequencing Data Mapping Rate> 90% is acceptable, > 95% is good[11]
Read Distribution> 80% mapping to promoter regions is good[11]
Experimental Protocol

Q3: What is the recommended starting amount of total RNA for a CAGE experiment?

Most protocols recommend starting with 1-5 µg of total RNA.[12] However, specialized protocols like nanoCAGE can be used for smaller amounts of input material.

Q4: What is the purpose of the cap-trapping step?

The cap-trapping step is crucial for enriching full-length cDNAs that correspond to the 5' ends of capped RNA molecules.[8][9][13] This is achieved by biotinylating the cap structure, allowing for the specific capture of these molecules on streptavidin beads.[8][13]

Q5: What is the difference between using random primers and oligo(dT) primers for reverse transcription in CAGE?

  • Random primers: These primers anneal randomly along the RNA molecule, allowing for the capture of both polyadenylated and non-polyadenylated RNAs.[7][8] This is beneficial for studying non-coding RNAs.

  • Oligo(dT) primers: These primers specifically anneal to the poly(A) tail of mRNAs, thus enriching for protein-coding transcripts.

The choice of primer depends on the specific research question.

Data Analysis

Q6: What are the main steps in CAGE data analysis?

The primary steps in CAGE data analysis include:

  • Read quality control and trimming: Assessing the quality of sequencing reads and removing adapter sequences.

  • Mapping to a reference genome: Aligning the CAGE tags to the genome of the organism.

  • TSS identification and clustering: Identifying the precise locations of TSSs and clustering nearby TSSs into tag clusters (TCs).

  • Quantification of TSS and gene expression: Counting the number of CAGE tags at each TSS and gene.

  • Differential expression analysis: Identifying genes and TSSs that show changes in expression between different conditions.

  • Promoter shape analysis: Classifying promoters as "sharp" or "broad" based on the distribution of CAGE tags.

Q7: What are some common challenges in CAGE data analysis?

Common challenges include dealing with PCR duplicates, mapping artifacts, and the "G-addition" bias, where a non-template G is sometimes added to the 5' end of the transcript during reverse transcription.[14] There are various bioinformatics tools and pipelines available to address these issues.

Experimental Protocols

A detailed, step-by-step protocol for CAGE library preparation is extensive. For a comprehensive and validated protocol, please refer to established resources such as:

  • Takahashi et al., 2012, Methods in Molecular Biology: This paper provides a detailed and widely used protocol for CAGE library preparation for the Illumina platform.[15]

  • Commercially available CAGE kits: Kits from manufacturers provide detailed and optimized protocols.[9][12]

General CAGE Workflow:

CAGE_Workflow start Total RNA rt Reverse Transcription (Random or Oligo-dT Priming) start->rt cap_trapping Cap-Trapping (Biotinylation & Streptavidin Capture) rt->cap_trapping linker_ligation 5' Linker Ligation cap_trapping->linker_ligation second_strand Second Strand Synthesis linker_ligation->second_strand digestion Restriction Enzyme Digestion second_strand->digestion ligation_3_prime 3' Linker Ligation digestion->ligation_3_prime pcr PCR Amplification ligation_3_prime->pcr sequencing High-Throughput Sequencing pcr->sequencing

A simplified workflow of a CAGE experiment.

References

Validation & Comparative

Choline Geranate: A Comparative Guide to a Novel Penetration Enhancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Choline geranate (CAGE), a deep eutectic solvent (DES) or ionic liquid (IL), has emerged as a promising penetration enhancer for transdermal drug delivery. Its unique properties, including biocompatibility and high enhancement efficiency, have garnered significant interest in the pharmaceutical sciences.[1][2] This guide provides an objective comparison of choline this compound with other well-established penetration enhancers, supported by experimental data, detailed protocols, and mechanistic insights to aid in the formulation and development of effective transdermal drug delivery systems.

Performance Comparison of Penetration Enhancers

The effectiveness of a penetration enhancer is often evaluated by its ability to increase the flux of an active pharmaceutical ingredient (API) across the skin barrier. This is typically quantified by the enhancement ratio (ER), which is the ratio of the drug's flux with the enhancer to the flux without it.

Table 1: Comparison of Penetration Enhancers for Curcumin Delivery

Penetration EnhancerConcentrationDrug Permeated (µg/cm²)Enhancement Ratio (ER)Study Notes
Choline this compound (CAGE) 2% (w/w)Approx. 1.8 (ng/mm²) over 6hNot explicitly calculated, but significant increase observedIn vitro study using porcine ear skin.[3]
Control (without enhancer)-Significantly lower than with CAGE1.0In vitro study using porcine ear skin.[3]
Dimethyl Sulfoxide (DMSO)Not specifiedNot specifiedNot specifiedUsed as a penetration enhancer for curcumin.[4]
Ethanol5%Lower than occlusive agentNot specifiedIn vitro study using porcine ear skin.[4]
White Soft Paraffin (Occlusive)35%18.6 (µg/cm² over 4h)Highest among tested formulationsIn vitro study using porcine ear skin.[4]
Piperine7.41%Not specified1.89 (compared to no piperine)In vitro study.[5]

Table 2: Comparison of Penetration Enhancers for Ibuprofen Delivery

Penetration EnhancerConcentrationCumulative Permeation (µg/cm²)Enhancement Ratio (ER)Study Notes
Choline this compound (CAGE) Not directly tested with Ibuprofen in reviewed studies---
Control (without enhancer)-68.3861.0In vitro study.[6]
Oleic Acid 5%163.306~2.39In vitro study.[6][7]
Allantoin5%Not specified~2.8In vitro study.[7][8]
Linolenic Acid5%89.856~1.31In vitro study.[6]
Tween 805%122.473~1.79In vitro study.[6]
Camphor5%113.804~1.66In vitro study.[6]
Glycerin5%126.337~1.85In vitro study.[6]

Table 3: Comparison of Choline-Based Enhancers for Vancomycin Hydrochloride Delivery

Penetration EnhancerCumulative Permeation (µg/cm²) (Tape-stripped skin, 48h)Skin Retention (µg/g) (Tape-stripped skin, 48h)Study Notes
Choline this compound (CAGE) Most significant improvement (p < 0.05)Not specifiedEx vivo study on porcine skin.
Choline Oleate (CO)6729 ± 4373892 ± 215Ex vivo study on porcine skin.
Choline Palmitate (CP)Lower than CO and CAGENot specifiedEx vivo study on porcine skin.
Neat Vancomycin HClNo penetration observedNot specifiedEx vivo study on porcine skin.

Mechanisms of Action: A Comparative Overview

The efficacy of penetration enhancers stems from their ability to reversibly disrupt the highly organized structure of the stratum corneum, the outermost layer of the skin. Different classes of enhancers achieve this through distinct mechanisms.

Choline this compound (CAGE): As a deep eutectic solvent, CAGE is hypothesized to act through a multi-pronged mechanism. It is believed to interact with and extract lipids from the stratum corneum, leading to a transient disruption of the lipid bilayers.[9] This disruption creates temporary openings, facilitating the passage of drug molecules.[3][10] The choline component may interact with the polar head groups of the lipids, while the this compound moiety inserts into the hydrophobic lipid chains, causing fluidization.

Fatty Acids (e.g., Oleic Acid): Unsaturated fatty acids like oleic acid are known to insert into the lipid bilayers of the stratum corneum.[11] This insertion disrupts the highly ordered packing of the lipids, increasing their fluidity and creating defects through which drugs can permeate.[12][13] This mechanism is often referred to as lipid fluidization and phase separation.[11]

Solvents (e.g., Dimethyl Sulfoxide - DMSO, Propylene Glycol): Solvents like DMSO can enhance penetration by altering the solvent nature of the stratum corneum, thereby increasing the partitioning of the drug into the skin.[[“]] DMSO is also known to interact with both the lipid and protein (keratin) components of the stratum corneum, disrupting their structure.[[“]][15] At high concentrations, DMSO can induce a phase transition in the lipid bilayers, making them more permeable.[15] Propylene glycol acts as a cosolvent and can also interact with the polar head groups of the lipids.

Surfactants (e.g., Tween 80): Surfactants have both hydrophilic and lipophilic moieties, allowing them to interact with the lipid bilayers of the stratum corneum. They can disrupt the lipid packing and also form micelles that can encapsulate drug molecules and facilitate their transport across the skin.

Experimental Protocols

The following section outlines a typical experimental protocol for in vitro skin permeation studies using Franz diffusion cells, a standard method for evaluating the performance of penetration enhancers.

In Vitro Skin Permeation Study using Franz Diffusion Cells

1. Skin Membrane Preparation:

  • Source: Excised human or animal skin (e.g., porcine ear skin) is commonly used.[16] Porcine skin is a suitable model due to its similarity to human skin in terms of thickness and lipid composition.

  • Preparation: The subcutaneous fat and connective tissue are carefully removed from the dermal side of the skin. The skin is then cut into appropriate sizes to fit the Franz diffusion cells. The prepared skin sections can be stored frozen until use. Prior to the experiment, the skin is thawed and equilibrated in a suitable buffer solution (e.g., phosphate-buffered saline, PBS).

2. Franz Diffusion Cell Setup:

  • Apparatus: A vertical Franz diffusion cell consists of a donor chamber and a receptor chamber, between which the skin membrane is mounted.[17][18]

  • Receptor Chamber: The receptor chamber is filled with a known volume of a receptor medium (e.g., PBS, often with a small percentage of a solubilizing agent like ethanol for poorly water-soluble drugs to maintain sink conditions). The receptor medium is continuously stirred with a magnetic stir bar and maintained at a constant temperature (typically 32°C to mimic skin surface temperature) using a circulating water bath.[19]

  • Membrane Mounting: The prepared skin membrane is mounted between the donor and receptor chambers with the stratum corneum facing the donor chamber. It is crucial to ensure there are no air bubbles between the membrane and the receptor medium.

3. Application of Formulation and Sampling:

  • Formulation Application: A precise amount of the test formulation (containing the API and the penetration enhancer) is applied to the surface of the skin in the donor chamber. The donor chamber is then covered to prevent evaporation.

  • Sampling: At predetermined time intervals, aliquots of the receptor medium are withdrawn from the sampling port of the receptor chamber. An equal volume of fresh, pre-warmed receptor medium is immediately added back to the receptor chamber to maintain a constant volume and sink conditions.

4. Sample Analysis:

  • The collected samples are analyzed using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration of the permeated API.

5. Data Analysis:

  • The cumulative amount of drug permeated per unit area of the skin is plotted against time.

  • The steady-state flux (Jss) is calculated from the slope of the linear portion of the cumulative permeation curve.

  • The permeability coefficient (Kp) is calculated by dividing the flux by the initial drug concentration in the donor chamber.

  • The Enhancement Ratio (ER) is calculated by dividing the flux of the formulation with the enhancer by the flux of the control formulation (without the enhancer).

Visualizing the Processes

To better understand the experimental workflow and the mechanisms of action, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis SkinPrep Skin Membrane Preparation (e.g., Porcine Ear Skin) FranzCell Franz Diffusion Cell Setup SkinPrep->FranzCell FormulationPrep Formulation Preparation (API + Enhancer) Application Apply Formulation to Donor Chamber FormulationPrep->Application FranzCell->Application Sampling Withdraw Samples from Receptor Chamber at Time Intervals Application->Sampling HPLC HPLC Analysis of Samples Sampling->HPLC DataAnalysis Data Analysis (Flux, ER Calculation) HPLC->DataAnalysis

Caption: Experimental workflow for in vitro skin permeation studies.

Mechanism_of_Action cluster_enhancers Penetration Enhancers cluster_stratum Stratum Corneum CAGE Choline this compound (CAGE) LipidBilayer Lipid Bilayer Disruption & Fluidization CAGE->LipidBilayer Lipid Extraction & Disruption OleicAcid Oleic Acid OleicAcid->LipidBilayer Lipid Fluidization DMSO DMSO DMSO->LipidBilayer Lipid Disruption ProteinInteraction Interaction with Keratin DMSO->ProteinInteraction Protein Interaction SolventEffect Altered Partitioning DMSO->SolventEffect Increased Partitioning EnhancedPermeation Enhanced Drug Permeation LipidBilayer->EnhancedPermeation ProteinInteraction->EnhancedPermeation SolventEffect->EnhancedPermeation

Caption: Comparative mechanisms of action of penetration enhancers.

Conclusion

Choline this compound stands out as a highly effective and biocompatible penetration enhancer. While direct comparative data against a full spectrum of traditional enhancers is still emerging, the existing evidence suggests its performance is comparable or superior to many conventional options, particularly for challenging drug molecules. Its mechanism of action, involving the transient disruption of the stratum corneum lipids, appears to be highly efficient. For researchers and drug development professionals, choline this compound represents a valuable tool in the formulation of next-generation transdermal drug delivery systems, offering the potential for improved efficacy and safety profiles. Further head-to-head comparative studies are warranted to fully elucidate its position within the landscape of penetration enhancers.

References

CAGE: A Potent Antimicrobial Deep Eutectic Solvent for Topical Applications

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the antimicrobial efficacy of Choline and Geranate (CAGE), a novel deep eutectic solvent. This guide provides a comparative analysis of CAGE against established topical antiseptics, supported by experimental data and detailed methodologies.

Choline and this compound (CAGE) is a deep eutectic solvent (DES) that has demonstrated broad-spectrum antimicrobial activity against a wide range of pathogens, including drug-resistant bacteria, fungi, and viruses.[1][2] Its unique properties, such as low toxicity and enhanced skin penetration, make it a promising candidate for various therapeutic and preventive applications.[1][3]

Comparative Antimicrobial Efficacy

The antimicrobial potency of an agent is often quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. The lower the MIC value, the more potent the antimicrobial agent.

Below are tables summarizing the MIC values of CAGE, Chlorhexidine, and Povidone-Iodine against common pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of CAGE against various microorganisms
MicroorganismMIC (% v/v or µg/mL)
Staphylococcus aureus20-25% (v/v)[4]
Pseudomonas aeruginosa20% (v/v)[4]
Candida albicansBroad-spectrum activity reported[1][2]
Mycobacterium tuberculosisBroad-spectrum activity reported[1][2]
Propionibacterium acnesEffective concentration <0.45 mM[3]

Note: Data for CAGE is presented as % (v/v) from one study, which may not be directly comparable to µg/mL values without density information. Further studies are needed to establish a more comprehensive MIC profile in standard units.

Table 2: Minimum Inhibitory Concentration (MIC) of Chlorhexidine against various microorganisms
MicroorganismMIC (µg/mL)Reference
Staphylococcus aureus0.625[5]
Pseudomonas aeruginosa80.00[5][6][7][8]
Candida albicans3.03 (Geometric Mean)[6][7]
Fusarium spp.8 - 32[9]
Table 3: Minimum Inhibitory Concentration (MIC) of Povidone-Iodine against various microorganisms
MicroorganismMIC (µg/mL)Reference
Staphylococcus aureus5000[10]
Pseudomonas aeruginosaNo MIC data found
Candida albicansNo MIC data found
Multi-drug resistant S. aureusEffective at 0.25% (w/w)[9]

Mechanism of Action

CAGE exerts its antimicrobial effect primarily through the disruption of the bacterial cell membrane. The choline component of CAGE is attracted to the negatively charged bacterial cell surface, which facilitates the insertion of the lipophilic geranic acid into the lipid bilayer. This insertion disrupts the membrane's integrity, leading to cell lysis.[11]

CAGE Antimicrobial Mechanism cluster_CAGE CAGE (Choline and this compound) cluster_Bacteria Bacterial Cell CAGE Choline + Geranic Acid Membrane Cell Membrane (Negatively Charged) CAGE->Membrane 1. Attraction of Choline to cell surface Interior Cell Interior Membrane->Interior 2. Insertion of Geranic Acid & Disruption of Membrane Lysis Bacterial Cell Death Interior->Lysis 3. Cell Lysis

Caption: Mechanism of CAGE antimicrobial action.

Experimental Protocols

The Minimum Inhibitory Concentration (MIC) values presented in this guide are typically determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

CLSI Broth Microdilution Method for Antimicrobial Susceptibility Testing

This method involves preparing a series of two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the antimicrobial agent that inhibits visible growth of the microorganism.

CLSI Broth Microdilution Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis A Prepare serial two-fold dilutions of antimicrobial agent in broth C Inoculate each well of microtiter plate with microbial suspension A->C B Prepare standardized microbial inoculum (0.5 McFarland) B->C D Incubate plates at appropriate temperature and duration C->D E Visually inspect for microbial growth (turbidity) D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for MIC determination.

References

A Comparative Analysis of Geranate Salts for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Geranate salts, derived from the naturally occurring monoterpenoid geranic acid, are emerging as a versatile platform in pharmaceutical sciences. Their potential to enhance drug delivery, improve stability, and offer intrinsic therapeutic benefits warrants a detailed comparative study. This guide provides an objective comparison of different this compound salts, with a focus on the well-researched choline this compound, and offers insights into the potential characteristics of simpler alkali metal salts. The information is supported by available experimental data and established chemical principles.

Overview of this compound Salts

Geranic acid is a lipophilic molecule with limited water solubility.[1][2][3] Converting it into a salt can significantly modify its physicochemical properties, making it more suitable for various drug delivery applications.[4] The choice of the counter-ion is critical in determining the final properties of the salt, such as its melting point, solubility, stability, and interaction with biological systems. This guide will focus on a comparative analysis of choline this compound, sodium this compound, and potassium this compound.

Comparative Data of this compound Salts

Due to a lack of extensive research on simple alkali metal this compound salts, this section provides a detailed overview of the experimentally determined properties of choline this compound and inferred properties for sodium and potassium this compound based on the characteristics of geranic acid and general salt chemistry.

Table 1: Physicochemical Properties of Geranic Acid and a Comparative Overview of this compound Salts

PropertyGeranic AcidCholine this compound (CAGE)Sodium this compound (Predicted)Potassium this compound (Predicted)
Molecular Formula C₁₀H₁₆O₂C₁₅H₂₉NO₃C₁₀H₁₅NaO₂C₁₀H₁₅KO₂
Molecular Weight ( g/mol ) 168.23271.40190.22206.32
Appearance Colorless to pale yellow viscous liquid[1][3][5]Clear, colorless to yellow viscous liquid[6]White crystalline solidWhite crystalline solid
Melting Point (°C) 185-186 (decomposes)[1][3]Liquid at room temperatureLikely a high-melting-point solidLikely a high-melting-point solid
Boiling Point (°C) ~250[1][3][5]Not applicableNot applicableNot applicable
Solubility in Water Insoluble[1][2][3][7]Miscible[6]Expected to be solubleExpected to be soluble
pKa of Geranic Acid ~5.17[1][3]Not applicableNot applicableNot applicable
LogP of Geranic Acid 3.46[1][3]Not applicableNot applicableNot applicable

Table 2: Performance Characteristics of Choline this compound (CAGE) in Drug Delivery

Performance MetricObservationReferences
Drug Solubilization Capable of solubilizing both hydrophobic and hydrophilic drugs.[4]
Transdermal Delivery Significantly enhances the skin penetration of co-administered drugs.[6]
Bioavailability Enhancement Improves the bioavailability of poorly soluble drugs.[4]
Antimicrobial Activity Exhibits broad-spectrum antimicrobial properties.[4]
Biocompatibility Generally recognized as safe (GRAS) components.[4][8]

Experimental Protocols

Synthesis of Choline this compound (CAGE) (1:2 Molar Ratio)

This protocol describes the synthesis of Choline this compound (CAGE) via a salt metathesis reaction between choline bicarbonate and geranic acid.[6][8]

Materials:

  • Choline bicarbonate (80% solution in water)

  • Geranic acid (≥85%)

  • Stainless-steel vessel or round bottom flask with a stirrer

  • Water bath

  • Rotary evaporator

  • Vacuum oven

  • Karl Fischer titrator

Procedure:

  • Weigh 3.696 mol of geranic acid into a stainless-steel vessel equipped with a stirrer.

  • Place the vessel in a water bath set to approximately 27°C.[6]

  • Slowly add 1.848 mol of choline bicarbonate (80% solution) dropwise to the geranic acid while stirring. The 1:2 molar ratio of choline to geranic acid has been shown to be highly efficient.[4][8]

  • Continue the reaction for approximately 8 hours at 27°C. The evolution of carbon dioxide gas indicates the progression of the reaction.[6]

  • Once the evolution of CO₂ ceases, remove the bulk of the water using a rotary evaporator.

  • Transfer the resulting viscous liquid to a vacuum oven and dry until a constant weight is achieved to remove residual water.

  • The final product is a clear, colorless to yellow viscous liquid.

Characterization:

  • Water Content: Measure the final water content using Karl Fischer titration.[6]

  • Structural Confirmation: Confirm the chemical structure using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.[6][9]

  • Thermal Analysis: Characterize the thermal stability and phase behavior using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[6]

Signaling Pathway: Tyrosinase Inhibition

Geranic acid has been identified as an inhibitor of tyrosinase, a key enzyme in melanin biosynthesis.[1] This inhibitory action makes this compound salts potential candidates for applications in treating hyperpigmentation disorders. The mechanism of action for fatty acids on tyrosinase can involve the regulation of its degradation through the ubiquitin-proteasome pathway.[10][11]

Tyrosinase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Melanogenesis This compound Salt This compound Salt Geranic Acid Geranic Acid This compound Salt->Geranic Acid Dissociation Ubiquitination Geranic Acid->Ubiquitination Modulates Ubiquitin Ubiquitin Proteasome Proteasome Degraded Tyrosinase Degraded Tyrosinase Proteasome->Degraded Tyrosinase Tyrosinase Tyrosinase Melanin Melanin Tyrosinase->Melanin Catalyzes (Rate-limiting step) Ubiquitinated Tyrosinase Ubiquitinated Tyrosinase Ubiquitinated Tyrosinase->Proteasome Targets for Degradation Degraded Tyrosinase->Melanin Inhibition Ubiquitination->Ubiquitinated Tyrosinase

Caption: Mechanism of tyrosinase inhibition by geranic acid.

Experimental Workflow for Tyrosinase Inhibition Assay

Tyrosinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement Prepare Tyrosinase Solution Prepare Tyrosinase Solution Mix Tyrosinase and this compound Salt Mix Tyrosinase and this compound Salt Prepare Tyrosinase Solution->Mix Tyrosinase and this compound Salt Prepare L-DOPA Solution Prepare L-DOPA Solution Add L-DOPA Add L-DOPA Prepare L-DOPA Solution->Add L-DOPA Prepare this compound Salt Solution Prepare this compound Salt Solution Prepare this compound Salt Solution->Mix Tyrosinase and this compound Salt Incubate Incubate Mix Tyrosinase and this compound Salt->Incubate Incubate->Add L-DOPA Measure Absorbance at 475 nm Measure Absorbance at 475 nm Add L-DOPA->Measure Absorbance at 475 nm Calculate % Inhibition Calculate % Inhibition Measure Absorbance at 475 nm->Calculate % Inhibition

Caption: General workflow for in vitro tyrosinase inhibition assay.

Conclusion

Choline this compound stands out as a highly promising and well-characterized this compound salt with multifaceted applications in drug delivery, demonstrating benefits in solubilization, permeation enhancement, and antimicrobial activity. While experimental data on simple alkali metal salts like sodium and potassium this compound are scarce, their predicted aqueous solubility suggests they could also serve as valuable tools for modifying the physicochemical properties of geranic acid. Further research into these simpler salts is warranted to fully explore the potential of the this compound platform in pharmaceutical development. The inhibitory effect of geranic acid on tyrosinase also opens up avenues for the application of this compound salts in dermatology. This comparative guide serves as a foundational resource for researchers and professionals in the field, highlighting both the current state of knowledge and areas for future investigation.

References

A Comparative Guide to In Vivo vs. In Vitro Studies of Choline Geranate

Author: BenchChem Technical Support Team. Date: December 2025

Choline geranate (CAGE), a deep eutectic solvent (DES) or ionic liquid (IL), has garnered significant interest in the biomedical field for its versatile applications, including its role as a potent antimicrobial agent and an effective drug delivery vehicle.[1][2] Its biocompatible nature, stemming from its components—choline, a nutrient, and geranic acid, a natural compound found in tea extracts—makes it a promising candidate for clinical applications.[1][3] This guide provides a comparative analysis of in vivo and in vitro studies on choline this compound, offering researchers, scientists, and drug development professionals a comprehensive overview of its performance, supported by experimental data and detailed methodologies.

Quantitative Data Comparison

The following tables summarize key quantitative data from various in vitro and in vivo studies, highlighting the performance of choline this compound in different applications.

Table 1: Antimicrobial Activity
ParameterOrganismIn Vitro ResultIn Vivo ModelIn Vivo Result
Minimum Inhibitory Concentration (MIC) Propionibacterium acnes<0.45 mM[4]Rat ear infection modelEffective treatment of infection
Bactericidal Concentration Escherichia coli≥26 mM (bactericidal), 6.5–13 mM (bacteriostatic)[1]Murine model of Staphylococcus aureus skin infection>95% bacterial death after 2-h treatment[5]
Biofilm Disruption Pseudomonas aeruginosa, Salmonella entericaDemonstrated ability to treat biofilms[6][7][8]Biofilm-infected wound modelSignificant reduction in bacterial load
Table 2: Transdermal Drug Delivery
Drug DeliveredIn Vitro ModelIn Vitro Permeation EnhancementIn Vivo ModelIn Vivo Outcome
Nobiletin (NOB) Franz diffusion cellCAGE is a leading transdermal absorption enhancer[1][9]RatsSignificant reduction in blood glucose levels; 20-times higher bioavailability than oral administration[1][5]
Apomorphine Ex vivo rat skinImproved half-life with CAGE emulsification[1]Rats and PigsSuperiority over clinical comparator (Apokyn) confirmed[1]
General Permeation Human cadaver skin~9.5% of applied CAGE dose penetrated into the dermis within 24 hours[4]N/AN/A
Curcumin Porcine ear skin2.0% (w/w) CAGE was effective in transiently disrupting the skin structure to facilitate curcumin passage[10]N/AN/A
Table 3: Toxicity Profile
Study TypeCell Line / Animal ModelKey Finding
In Vitro Human keratinocytesNegligible toxicity[6][7]
In Vivo MiceNegligible local or systemic toxicity[6][7]
In Vitro U87 glioblastoma cellsCAGE 1:2 non-toxic up to 0.5 mg/mL[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the study of choline this compound.

In Vitro Antimicrobial Activity Assay
  • Method: Broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) standards.

  • Organisms: Clinical isolates of various bacteria and fungi (e.g., Propionibacterium acnes, Staphylococcus aureus, Candida albicans) are used.[4][6]

  • Procedure: Test components (CAGE and its individual components) are serially diluted in appropriate broth media in microtiter plates. Bacterial or fungal suspensions are added to each well. Plates are incubated under suitable conditions. The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the test agent that completely inhibits visible growth.[4]

In Vitro Skin Permeation Study (Franz Diffusion Cell)
  • Apparatus: Static Franz diffusion cell.[9][11]

  • Skin Model: Porcine ear skin or human cadaver skin is commonly used as a membrane.[4][9]

  • Procedure: The skin is mounted between the donor and receptor compartments of the Franz cell. The CAGE formulation containing the drug of interest is applied to the epidermal side in the donor compartment. The receptor compartment is filled with a suitable receiving fluid (e.g., phosphate-buffered saline). Samples are withdrawn from the receptor compartment at various time points and analyzed for drug concentration using techniques like HPLC. This allows for the quantification of drug permeation through the skin over time.[10]

In Vivo Animal Models for Efficacy and Toxicity
  • Animal Models: Studies have utilized mice, rats, and pigs to evaluate the efficacy and safety of CAGE.[1][6][7]

  • Efficacy Studies: For antimicrobial efficacy, an infection is induced in the animal model (e.g., a skin infection with S. aureus in mice). The CAGE formulation is then applied topically, and the reduction in bacterial load is measured over time compared to control groups.[5][6] For drug delivery, a drug formulated with CAGE is administered (e.g., subcutaneously), and pharmacokinetic parameters like plasma drug concentration and area under the curve (AUC) are determined and compared to the drug administered in a standard vehicle.[1]

  • Toxicity Studies: Toxicity is assessed by observing the animals for any signs of local irritation (e.g., erythema, edema) at the site of application and for any systemic adverse effects. Histological analysis of the skin and major organs may also be performed.[6][7]

Signaling Pathways and Mechanisms of Action

The efficacy of choline this compound is rooted in its distinct mechanisms of action, particularly its antimicrobial properties and its ability to enhance skin permeation.

Antimicrobial Mechanism of Action

The primary antimicrobial mechanism of CAGE involves the disruption of the bacterial cell membrane.[1] Molecular dynamics simulations and experimental evidence suggest that the choline cation is attracted to the negatively charged bacterial cell membrane, facilitating the insertion of geranic acid into the lipid bilayer.[12] This insertion disrupts the membrane's integrity, leading to leakage of cellular contents and ultimately cell death.[1][12]

Antimicrobial_Mechanism CAGE Choline this compound (CAGE) Choline Choline Cation CAGE->Choline This compound This compound Anion CAGE->this compound BacterialMembrane Bacterial Cell Membrane (-ve charge) Choline->BacterialMembrane Electrostatic Attraction This compound->BacterialMembrane Insertion into Lipid Bilayer MembraneDisruption Membrane Disruption BacterialMembrane->MembraneDisruption CellDeath Cell Death MembraneDisruption->CellDeath

Antimicrobial mechanism of choline this compound.
Skin Permeation Enhancement Mechanism

CAGE enhances the transdermal delivery of both hydrophilic and hydrophobic molecules by transiently disrupting the highly organized structure of the stratum corneum, the outermost layer of the skin.[10][11][13] It is hypothesized that CAGE interacts with the lipid bilayers of the stratum corneum, leading to lipid extraction and a temporary increase in skin permeability.[4] This allows drugs formulated with CAGE to penetrate deeper into the skin layers.[4]

Skin_Permeation_Mechanism CAGE_Drug CAGE + Drug Formulation StratumCorneum Stratum Corneum (Lipid Bilayers) CAGE_Drug->StratumCorneum LipidDisruption Transient Lipid Bilayer Disruption StratumCorneum->LipidDisruption Interaction & Lipid Extraction IncreasedPermeability Increased Skin Permeability LipidDisruption->IncreasedPermeability DrugPenetration Enhanced Drug Penetration IncreasedPermeability->DrugPenetration DeeperSkinLayers Dermis & Epidermis DrugPenetration->DeeperSkinLayers

Mechanism of CAGE-enhanced skin permeation.

Experimental Workflow: From In Vitro to Clinical Translation

The development of a CAGE-based formulation for clinical use, such as for the treatment of rosacea, follows a structured workflow that progresses from initial in vitro assessments to in vivo studies and finally to human clinical trials.[4][14]

Clinical_Translation_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_clinical Clinical Translation Antimicrobial Antimicrobial Activity (MIC determination) AnimalEfficacy Animal Efficacy Models (e.g., Infection, PK/PD) Antimicrobial->AnimalEfficacy Permeation Skin Permeation (Franz Cells) Permeation->AnimalEfficacy Toxicity_vitro Cytotoxicity Assays (e.g., on Keratinocytes) Toxicity_vivo GLP Toxicity Studies (Animal Models) Toxicity_vitro->Toxicity_vivo HumanTrial Human Clinical Study (e.g., Phase 1b) AnimalEfficacy->HumanTrial Toxicity_vivo->HumanTrial ScaleUp Scale-Up & Formulation ScaleUp->HumanTrial

Workflow for clinical translation of CAGE.

References

A Comparative Guide to the Cytotoxicity of Geranate-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the cytotoxic profiles of various geranate-based compounds, including geraniol, geranic acid, and the ionic liquid choline this compound (CAGE). It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and safety of these natural and synthetic compounds. The guide summarizes quantitative data, outlines experimental protocols, and visualizes key biological pathways and workflows.

Quantitative Cytotoxicity Data

The cytotoxic effects of this compound-based compounds vary significantly depending on the specific compound, cell line, and experimental conditions. The following table summarizes key findings from recent studies.

CompoundCell LineAssayKey FindingsReference
Geraniol HepG2 (Human Hepatoma)MTTSignificant viability decrease at ≥ 250 µg/mL (2.23% viability). Gradual reduction from 10 µg/mL (72.57%) to 100 µg/mL (58.23%).[1]
PBMC (Human Peripheral Blood Mononuclear Cells)MTT>90% viability at ≤ 100 µg/mL. Drastic reduction at 250 µg/mL (1.24% viability) and complete cell death at 1000 µg/mL.[1]
LoVo (Colon Cancer)Not SpecifiedReported IC50 value of approximately 32 µg/mL.[2]
Geranic Acid Melan-a (Mouse Melanocytes)Not SpecifiedLow cytotoxicity; at 500 µM, cell viability was 91.7%.[3]
Choline this compound (CAGE) U87-MG (Glioblastoma)MTTFormulations (1:1 and 1:2) were non-toxic up to 0.5 mg/mL. CAGE 1:2 showed slightly higher toxicity than 1:1 at higher concentrations.[4][5]
Epithelial Cells / SkinNot SpecifiedDescribed as having "virtually nil" cytotoxicity.[6]
Geranylgeraniol (GGOH) THP-1, HepG2Not SpecifiedFound to prevent the cytotoxic effects of mevastatin.[7]
In vitro / In vivoAmes, Chromosomal Aberration, MicronucleusNo evidence of mutagenic or genotoxic activity.[8]

Experimental Protocols

Standardized protocols are crucial for the accurate assessment of cytotoxicity. Below are detailed methodologies for two commonly used assays in the evaluation of this compound-based compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely accepted method for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Principle: In viable cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of the yellow MTT salt, yielding a purple formazan product.[1][2] The amount of formazan produced is directly proportional to the number of living cells.

  • Methodology:

    • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 1 x 10⁴ HepG2 cells per well) and incubated for 24 hours to allow for attachment.[1]

    • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. The plates are then incubated for a specified duration (e.g., 24 hours).[1]

    • MTT Addition: The MTT reagent is added to each well, and the plates are incubated for a further 2-4 hours to permit formazan crystal formation.

    • Solubilization: A solubilizing agent (such as DMSO) is added to each well to dissolve the formazan crystals.

    • Data Acquisition: The absorbance is measured using a microplate spectrophotometer at a wavelength typically between 500 and 600 nm.

Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.

  • Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage or cell lysis.[2] Its activity can be measured in the supernatant by a coupled enzymatic reaction.

  • Methodology:

    • Cell Seeding and Treatment: Cells are seeded and treated with the test compound in a 96-well plate, following the same procedure as the MTT assay.[2]

    • Supernatant Collection: After the treatment period, the plate is centrifuged, and the cell culture supernatant is carefully collected.[2][7]

    • LDH Reaction: The collected supernatant is transferred to a new 96-well plate and mixed with an LDH assay reaction mixture.[2] This mixture typically contains lactate, NAD+, and a tetrazolium salt.

    • Incubation: The plate is incubated at room temperature, protected from light, for up to 30 minutes.

    • Data Acquisition: The absorbance is measured using a microplate reader, with the intensity of the color produced being proportional to the amount of LDH released.

Visualizations: Workflows and Signaling Pathways

Diagrams created using Graphviz provide clear visual representations of complex processes.

Cytotoxicity_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay Cytotoxicity Assays cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_analysis Data Analysis Culture 1. Cell Culture (e.g., HepG2, PBMC) Seed 2. Cell Seeding (96-well plate) Culture->Seed Incubate1 3. Incubation (24h for attachment) Seed->Incubate1 Treatment 4. Add this compound Compound (Varying Concentrations) Incubate1->Treatment Incubate2 5. Incubation (e.g., 24h) Treatment->Incubate2 MTT_add 6a. Add MTT Reagent Incubate2->MTT_add LDH_collect 6b. Collect Supernatant Incubate2->LDH_collect Formazan 7a. Formazan Formation MTT_add->Formazan Solubilize 8a. Solubilize Crystals Formazan->Solubilize MTT_read 9a. Measure Absorbance Solubilize->MTT_read Analysis 10. Calculate % Viability Determine IC50 MTT_read->Analysis LDH_reaction 7b. Perform LDH Reaction LDH_collect->LDH_reaction LDH_read 8b. Measure Absorbance LDH_reaction->LDH_read LDH_read->Analysis

Caption: Experimental workflow for in vitro cytotoxicity assessment.

PI3K_Pathway cluster_pathway PI3K/Akt/mTOR Signaling Pathway cluster_effects Cellular Effects Geraniol Geraniol PI3K PI3K Geraniol->PI3K Inhibits p21_p27 p21 / p27 (Cell Cycle Inhibitors) Geraniol->p21_p27 Increases Expression Bcl2 Bcl-2 Family Modulation Geraniol->Bcl2 Modulates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates CellCycleArrest Cell Cycle Arrest mTOR->CellCycleArrest Inhibits Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibits Apoptosis p21_p27->CellCycleArrest Caspases Caspase Activation Bcl2->Caspases Leads to Caspases->Apoptosis

Caption: Proposed mechanism of Geraniol-induced cytotoxicity.

Mechanisms of Action & Signaling Pathways

This compound-based compounds, particularly geraniol, exert their cytotoxic effects through multiple mechanisms. Research indicates that geraniol can induce programmed cell death (apoptosis) by modulating the expression of Bcl-2 family proteins and activating caspases.[2] Furthermore, it has been shown to cause cell cycle arrest by increasing the expression of cell cycle inhibitors like p21 and p27.[2]

A key mechanism implicated in geraniol's anticancer activity is the inhibition of the PI3K/Akt/mTOR signaling pathway, which is critical for cancer cell growth, proliferation, and survival.[2] By suppressing this pathway, geraniol effectively disrupts essential cellular processes in cancer cells, leading to reduced viability. In contrast, compounds like choline this compound (CAGE) are noted for their high biocompatibility and are being explored as vehicles for drug delivery, in part due to their ability to interact with and disrupt cell membranes without causing significant toxicity at therapeutic concentrations.[4][5][9][10]

References

Unmasking the Transcriptome: A Comparative Guide to CAGE and its Application in Pan-Cancer Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of transcription start sites (TSSs) is paramount for understanding gene regulation and discovering novel therapeutic targets. Cap Analysis of Gene Expression (CAGE) has emerged as a powerful tool for high-resolution TSS mapping. This guide provides a comprehensive comparison of CAGE with other methods, featuring a case study on its successful application in pan-cancer biomarker discovery, complete with experimental data and detailed protocols.

CAGE vs. Alternative TSS Mapping Technologies: A Head-to-Head Comparison

CAGE offers distinct advantages over traditional and other next-generation sequencing-based methods for TSS analysis. Its ability to precisely map the 5' ends of capped RNA molecules provides a detailed view of promoter usage and regulatory element activity.

FeatureCAGE (Cap Analysis of Gene Expression)RNA-seq5' RACE (Rapid Amplification of cDNA Ends)
Principle Sequencing of 5' ends of capped RNAs.Sequencing of random fragments of the entire transcriptome.PCR-based amplification of the 5' end of a specific transcript.
Resolution Single-nucleotideTranscript-level (TSS inference is indirect)Single-nucleotide for a known transcript
Throughput High-throughputHigh-throughputLow-throughput
Quantitative Accuracy High, for TSS usageModerate, for gene expression; TSS quantification is biasedSemi-quantitative
Discovery Potential High for novel TSSs, promoters, and enhancersModerate for novel transcripts and isoformsLow for novel discovery
Bias Minimal PCR bias in PCR-free protocolsPCR amplification bias, transcript length biasPCR amplification bias

Case Study: Pan-Cancer Biomarker Discovery using FANTOM5 CAGE Data

A landmark study from the FANTOM (Functional Annotation of the Mammalian Genome) consortium utilized CAGE to perform a pan-cancer analysis, identifying a set of genes and enhancers commonly deregulated across a wide range of cancers. This study highlights the power of CAGE in identifying robust biomarkers with potential diagnostic and therapeutic applications.

The analysis compared CAGE profiles from 225 cancer cell lines with 339 corresponding primary cell samples, and validated the findings using RNA-seq data from The Cancer Genome Atlas (TCGA).

Quantitative Comparison of CAGE and RNA-seq for Pan-Cancer Biomarker Identification

The following table summarizes the performance of CAGE and RNA-seq in identifying differentially expressed genes between cancer and normal samples in the FANTOM study.

MetricCAGERNA-seq (TCGA)
Number of Cancer Samples 225 cell lines4,055 tumors
Number of Normal Samples 339 primary cell samples563 normal tissues
Differentially Expressed Genes Identified ~4,500~6,000
Overlap of Identified Genes ~2,500~2,500
Top Upregulated Pan-Cancer Biomarker METTL7AMETTL7A
Top Downregulated Pan-Cancer Biomarker MT2AMT2A

Note: The data presented is a representative summary based on the findings of the FANTOM consortium's pan-cancer analysis. The exact numbers may vary based on specific analysis parameters.

Experimental Protocols

CAGE Library Preparation (HeliScopeCAGE Protocol - FANTOM5)

The HeliScopeCAGE protocol was employed in the FANTOM5 project to generate high-quality TSS maps from as little as 100 ng of total RNA.

1. First-Strand cDNA Synthesis:

  • Total RNA is reverse transcribed using random primers to generate the first-strand cDNA.

2. Cap-Trapping:

  • The 5' cap structure of the mRNA is biotinylated.

  • Full-length cDNAs are captured using streptavidin-coated magnetic beads.

3. RNase I Treatment:

  • Single-stranded RNA is digested using RNase I, removing uncapped and degraded RNA molecules.

4. 5' Linker Ligation:

  • A specific DNA linker is ligated to the 5' end of the captured cDNAs.

5. Second-Strand cDNA Synthesis:

  • The second strand of the cDNA is synthesized.

6. Digestion and Library Preparation:

  • The double-stranded cDNA is digested with a restriction enzyme, and sequencing adapters are ligated.

7. Single-Molecule Sequencing:

  • The final library is sequenced on a HeliScope sequencer.

Standard RNA-seq Protocol (TCGA)

The TCGA project utilized a standardized RNA-seq protocol for its pan-cancer analysis.

1. RNA Isolation:

  • Total RNA is extracted from tumor and normal tissues.

2. Poly(A) Selection:

  • mRNA is enriched from the total RNA population by selecting for the poly(A) tail.

3. Fragmentation:

  • The enriched mRNA is fragmented into smaller pieces.

4. cDNA Synthesis:

  • The fragmented RNA is reverse transcribed into first-strand cDNA, followed by second-strand synthesis.

5. End Repair and Adapter Ligation:

  • The ends of the double-stranded cDNA are repaired, and sequencing adapters are ligated.

6. PCR Amplification:

  • The adapter-ligated cDNA is amplified by PCR to generate a sufficient amount of library for sequencing.

7. Sequencing:

  • The final library is sequenced on an Illumina platform.

Data Analysis Workflow

The identification of differentially expressed TSSs and genes from CAGE and RNA-seq data involves a series of bioinformatics steps.

CAGE_vs_RNAseq_Workflow cluster_CAGE CAGE Data Analysis cluster_RNAseq RNA-seq Data Analysis cluster_Comparison Comparative Analysis CAGE_Raw Raw CAGE Reads CAGE_Map Map to Genome CAGE_Raw->CAGE_Map CAGE_TSS Identify TSS Clusters CAGE_Map->CAGE_TSS CAGE_Quant Quantify TSS Expression CAGE_TSS->CAGE_Quant CAGE_DE Differential Expression (e.g., edgeR, DESeq2) CAGE_Quant->CAGE_DE Compare Compare Differentially Expressed Genes/TSSs CAGE_DE->Compare RNA_Raw Raw RNA-seq Reads RNA_Map Map to Genome RNA_Raw->RNA_Map RNA_Quant Quantify Gene/Transcript Expression RNA_Map->RNA_Quant RNA_DE Differential Expression (e.g., edgeR, DESeq2) RNA_Quant->RNA_DE RNA_DE->Compare Pathway Pathway Analysis Compare->Pathway

A high-level workflow for comparative analysis of CAGE and RNA-seq data.

Visualizing Signaling Pathways of Pan-Cancer Biomarkers

The pan-cancer analysis by the FANTOM consortium identified several key genes and pathways consistently deregulated in cancer. One such example is the upregulation of genes involved in the PI3K-Akt signaling pathway , a critical pathway controlling cell growth, proliferation, and survival.

PI3K_Akt_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Converts to Akt Akt PIP3->Akt Recruits & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Inhibition Akt->Apoptosis Promotes CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes GrowthFactor Growth Factor GrowthFactor->RTK Binds

Simplified diagram of the PI3K-Akt signaling pathway often deregulated in cancer.

A Comparative Guide to Geranate and Oleate in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of appropriate excipients is a critical determinant in the successful development of effective drug delivery systems. Among the myriad of options, geranate and oleate have emerged as promising components, each offering unique advantages in enhancing the delivery of therapeutic agents. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in making informed decisions for their formulation strategies.

Introduction to this compound and Oleate in Drug Delivery

This compound , most notably utilized in the form of Choline this compound (CAGE) , is a deep eutectic solvent (DES) or ionic liquid (IL) that has garnered significant attention for its biocompatibility and versatile applications.[1][2] Synthesized from generally recognized as safe (GRAS) reagents, choline bicarbonate and geranic acid, CAGE is recognized for its ability to solubilize both hydrophobic and hydrophilic drugs and enhance their permeation across physiological barriers.[3][4] Its primary applications are in transdermal, oral, and subcutaneous drug delivery.[4][5]

Oleate , derived from oleic acid, is a monounsaturated fatty acid widely employed in various drug delivery platforms, including nanoparticles, nanoemulsions, and solid lipid nanoparticles (SLNs).[6][7][8] Oleic acid and its derivatives (e.g., sodium oleate, ethyl oleate) are known for their ability to improve the solubility and bioavailability of poorly water-soluble drugs, act as penetration enhancers, and in some formulations, facilitate targeted drug delivery.[7][9]

Physicochemical Properties

A summary of the key physicochemical properties of CAGE and oleate-based nanoparticles is presented below. It is important to note that the properties of oleate formulations can vary significantly depending on the specific composition and preparation method.

PropertyCholine this compound (CAGE) (1:2 molar ratio)Oleic Acid-Based Nanoparticles (Example)References
Appearance Viscous liquidColloidal dispersion[4]
Molar Mass ( g/mol ) ~440.32Varies with formulation[4]
Density (g/mL at 25°C) 0.989 ± 0.001Varies with formulation[4]
Viscosity (mPa·s) 569 ± 19Varies with formulation[4]
Conductivity (mS/m) 13.79 ± 0.28Varies with formulation[4]
Particle Size (nm) Not applicable (liquid)105 - 225[6]
Zeta Potential (mV) Not applicable (liquid)-11.9 to -17.0[10]

Performance in Drug Delivery

The following tables summarize the performance characteristics of this compound (CAGE) and oleate-based systems in various aspects of drug delivery, based on data from different studies.

Drug Solubilization and Encapsulation
ParameterCholine this compound (CAGE)Oleate-Based NanoparticlesReferences
Solubilization Capacity High for both hydrophobic and hydrophilic drugs.[4]Primarily for hydrophobic drugs.[11][4][11]
Encapsulation Efficiency (%) Not directly applicable (acts as a solvent).64% for DiD (hydrophobic dye) in Ac-Dex TPGS nanoparticles, increased to 83% with oleic acid.[11] 76.22 ± 0.436% for Asiatic Acid-loaded SLNs.[10] 86.54 ± 1.818% for Oleanolic Acid-loaded SLNs.[10][10][11]
Drug Release
FormulationDrugRelease ProfileReferences
Oleanolic Acid-loaded SLNs Oleanolic Acid~34% release in 300 minutes.[10]
Asiatic Acid-loaded SLNs Asiatic Acid~39.5% release in 300 minutes.[10]
Aspirin-loaded AgO NPs (Oleic Acid coated) AspirinActive release in pH 6.8, superior to PEG-coated NPs.[12]

Note: Direct drug release data for CAGE formulations is less common as it often acts as a penetration enhancer for co-administered drugs rather than an encapsulating agent with a distinct release profile.

Transdermal Permeation Enhancement
EnhancerModel Drug/NanoparticleEnhancement EffectReferences
Choline this compound (CAGE) (2.0% w/w) CurcuminEffective in disrupting the skin structure in a transient fashion, facilitating the passage of curcumin.[13][13]
Oleic Acid Fluorescent NanoparticlesGreatly enhanced the transdermal delivery of nanoparticles. The vehicle-to-skin partition coefficient enhancement was 4.09 and the intensity gradient enhancement was 4.95.[14]
Choline Oleate Vancomycin HydrochlorideSignificantly improved skin penetration (6729 ± 437 µg/cm²) and retention (3892 ± 215 µg/g) across tape-stripped skin.[15][15]
In Vitro & In Vivo Efficacy
FormulationApplicationKey FindingsReferences
Choline this compound (CAGE) AntimicrobialEfficiently eliminates biofilms at low concentrations (3.65 mM) in 2 hours.[4] Bacteriostatic at 6.5–13 mM and bactericidal at ≥26 mM.[4][4]
Oleic Acid Elastic Nanoparticles (OA-ENPs) AntitumorAchieved a tumor inhibition rate of 60.3% in vivo.[16] Decreased the IC50 of oleic acid against 4T1 cells from 101.6 ± 1.4 µg/mL to 30.9 ± 4.8 µg/mL.[16][16]
Oleic Acid-based Lipid Nanoparticles siRNA DeliverySignificantly enhanced delivery efficacy for siRNA and miRNA.[17][17]
Gelatin-Oleic Acid Nanoparticles (GON) Antitumor (Paclitaxel)Slower clearance, longer blood circulation, and higher tumor selectivity compared to Taxol.[18][18]

Experimental Protocols

Synthesis of Choline this compound (CAGE) (1:2 molar ratio)

This protocol is adapted from methodologies described in the literature.[1][3]

Materials:

  • Choline bicarbonate (80% solution in water)

  • Geranic acid (≥85%)

  • Methanol (optional, to reduce viscosity)

  • Round bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Reactant Preparation: In a 250 mL round bottom flask, weigh 39.58 g (0.2350 mol) of geranic acid. In a separate container, weigh 18.72 g (0.1133 mol) of choline bicarbonate solution to achieve a 1:2 molar ratio of choline to geranic acid.[1]

  • Reaction: Place the flask with geranic acid on a magnetic stirrer. Slowly add the choline bicarbonate solution dropwise to the geranic acid while stirring. The reaction is driven by the evolution of carbon dioxide gas.[3]

  • Stirring: Continue stirring at room temperature overnight, or until the evolution of CO₂ ceases.[1] If the mixture is too viscous, 20 mL of methanol can be added to facilitate stirring.[1]

  • Drying: Remove the bulk of the water (and methanol, if used) using a rotary evaporator.[3]

  • Final Drying: Transfer the resulting viscous liquid to a vacuum oven and dry for an extended period (e.g., 48 hours) at a controlled temperature (e.g., 60°C) to remove residual water.[1][3]

  • Characterization: The final product can be characterized by ¹H NMR and Karl Fischer titration to confirm its structure and water content, respectively.[3]

Preparation of Oleic Acid-Coated Magnetic Nanoparticles

This protocol is based on an ex-situ co-precipitation method.[19]

Materials:

  • Synthesized Magnetic Nanoparticles (MNPs)

  • Oleic acid

  • Ethanol

  • Chitosan solution (0.5% or 1% w/v)

  • Magnetic stirrer

Procedure:

  • Oleic Acid Coating: Disperse the pre-synthesized MNPs in a suitable solvent. Add a solution of oleic acid (e.g., 0.5, 1, or 1.5 mL) dissolved in ethanol (1:4 v/v oleic acid to ethanol) to the MNP dispersion.[19]

  • Heating and Stirring: Heat the mixture to 80°C and stir with a magnetic stirrer for 30 minutes.[19]

  • Washing: Wash the oleic acid-coated MNPs several times with ethanol and distilled water to remove excess oleic acid and solvent.[19]

  • Chitosan Functionalization (Optional): Add a chitosan solution (e.g., 3 mL of 0.5% or 1% w/v) to the oleic acid-coated MNPs and stir for 1 hour to impart hydrophilicity.[19]

  • Characterization: The resulting nanoparticles can be characterized using techniques such as Scanning Electron Microscopy (SEM) for morphology, X-ray Diffraction (XRD) for crystal structure, and Vibrating Sample Magnetometry (VSM) for magnetic properties.[19]

Visualizing Mechanisms and Workflows

G

G

Conclusion

Both this compound, in the form of CAGE, and oleate derivatives offer significant advantages in drug delivery, albeit through different formulations and mechanisms. CAGE excels as a biocompatible solvent and permeation enhancer, particularly for transdermal and oral delivery of a wide range of drugs.[4][5] Oleate-based systems, especially nanoparticles and nanoemulsions, are highly effective for encapsulating and delivering poorly soluble drugs, with demonstrated potential for targeted delivery and improved therapeutic efficacy.[11][18]

The choice between this compound and oleate will ultimately depend on the specific drug candidate, the desired route of administration, and the target therapeutic outcome. This guide provides a foundational comparison to assist researchers in navigating these choices and designing the next generation of advanced drug delivery systems.

References

A Comparative Guide to the Validation of Analytical Methods for Geranate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of geranate is crucial for product quality control, stability testing, and pharmacokinetic studies. The validation of analytical methods ensures that the data generated is reliable, reproducible, and fit for its intended purpose. This guide provides a comparative overview of two common chromatographic techniques for this compound analysis—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID)—and outlines the essential validation parameters based on the International Council for Harmonisation (ICH) guidelines.

Performance Comparison of Analytical Methods

The selection of an analytical method for this compound quantification depends on various factors, including the sample matrix, the required sensitivity, and the available instrumentation. Below is a summary of typical performance characteristics for validated HPLC-UV and GC-FID methods. These values are representative and may vary depending on the specific method conditions and instrumentation.

Validation ParameterHPLC-UVGC-FIDICH Guideline Reference
Linearity (Correlation Coefficient, r²) ≥ 0.999≥ 0.999Q2(R2)[1]
Range 1 - 100 µg/mL1 - 100 µg/mLQ2(R2)
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%Q2(R2)[2]
Precision (% RSD) Q2(R2)
- Repeatability (Intra-day)≤ 2.0%≤ 2.0%
- Intermediate Precision (Inter-day)≤ 3.0%≤ 3.0%
Limit of Detection (LOD) ~0.3 µg/mL~0.5 µg/mLQ2(R2)
Limit of Quantitation (LOQ) 2.7 µg/L (UPLC-MS/MS)[3][4]~1.5 µg/mLQ2(R2)[3][4]
Specificity/Selectivity Demonstrated by peak purity and resolution from interferencesDemonstrated by peak resolution from potential interferencesQ2(R2)

Note: The LOQ for HPLC is based on a highly sensitive UPLC-MS/MS method for geranic acid in a biological matrix[3][4]. The LOD and LOQ for both methods are estimates and should be experimentally determined for each specific application.

Experimental Protocols

Detailed methodologies are crucial for the successful validation and transfer of analytical methods. Below are representative protocols for the validation of HPLC-UV and GC-FID methods for this compound analysis.

HPLC-UV Method Validation Protocol

1. Objective: To validate a reversed-phase HPLC-UV method for the quantification of this compound in a given sample matrix.

2. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade acetonitrile, methanol, and water

  • Phosphoric acid or other suitable buffer components

  • Sample matrix (e.g., placebo formulation, biological fluid)

3. Chromatographic Conditions (Example):

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% phosphoric acid

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 215 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

4. Validation Experiments:

  • Specificity: Analyze blank matrix, placebo, and this compound-spiked matrix samples to demonstrate the absence of interfering peaks at the retention time of this compound.

  • Linearity: Prepare a series of at least five concentrations of this compound standard solutions (e.g., 1, 10, 25, 50, 100 µg/mL). Inject each concentration in triplicate and construct a calibration curve by plotting the peak area against the concentration. Calculate the correlation coefficient (r²).

  • Accuracy: Prepare samples spiked with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration) in the sample matrix. Analyze each level in triplicate and calculate the percentage recovery.

  • Precision:

    • Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day, by the same analyst, and on the same instrument. Calculate the relative standard deviation (%RSD).

    • Intermediate Precision (Inter-day): Repeat the repeatability study on a different day with a different analyst and/or instrument. Calculate the %RSD.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

GC-FID Method Validation Protocol

1. Objective: To validate a Gas Chromatography-Flame Ionization Detection (GC-FID) method for the quantification of this compound.

2. Materials and Reagents:

  • This compound reference standard

  • High-purity solvents (e.g., hexane, ethyl acetate)

  • Derivatizing agent (if necessary, e.g., BSTFA)

  • Internal standard (e.g., undecanoic acid)

  • Sample matrix

3. Chromatographic Conditions (Example):

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm

  • Carrier Gas: Helium

  • Flow Rate: 1.0 mL/min

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, hold for 5 minutes.

  • Injection Volume: 1 µL (split or splitless)

4. Validation Experiments:

  • Specificity: Analyze blank matrix and this compound-spiked matrix to ensure no interfering peaks co-elute with the analyte or internal standard.

  • Linearity: Prepare a series of at least five concentrations of this compound standard solutions with a constant concentration of the internal standard. Analyze each in triplicate and plot the ratio of the peak area of this compound to the internal standard against the concentration of this compound. Calculate the correlation coefficient (r²).

  • Accuracy: Prepare spiked samples at three concentration levels in the sample matrix. Analyze in triplicate and determine the percentage recovery.

  • Precision:

    • Repeatability (Intra-day): Analyze six replicate samples at the target concentration.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day.

  • LOD and LOQ: Determine based on signal-to-noise ratio or the calibration curve.

Visualizing the Validation Workflow

To better understand the logical flow of the analytical method validation process, the following diagram illustrates the key stages and their relationships.

Analytical_Method_Validation_Workflow start Start: Define Analytical Method Requirements method_dev Analytical Method Development & Optimization start->method_dev protocol Prepare Validation Protocol method_dev->protocol specificity Specificity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness validation_report Prepare Validation Report specificity->validation_report linearity->validation_report accuracy->validation_report precision->validation_report lod_loq->validation_report robustness->validation_report method_implementation Method Implementation for Routine Use validation_report->method_implementation end End method_implementation->end

Analytical Method Validation Workflow

This guide provides a foundational understanding of the validation of analytical methods for this compound. It is essential to tailor the validation plan to the specific requirements of the analysis and to adhere to the principles outlined in regulatory guidelines to ensure data of the highest quality.

References

Choline Geranate Formulations: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of choline geranate (CAGE) formulations, summarizing key clinical trial data and preclinical experimental findings. The information is presented to facilitate an understanding of the performance of CAGE-based therapies against alternative treatments.

Choline this compound, a biocompatible ionic liquid, has emerged as a promising vehicle for transdermal drug delivery and as a standalone active pharmaceutical ingredient with inherent antimicrobial and anti-inflammatory properties.[1][2] Clinical trials have explored its efficacy in treating inflammatory skin conditions such as atopic dermatitis and rosacea.[3][4] This guide synthesizes the available data to offer a comparative overview.

Clinical Trial Data Overview

Recent clinical trials have investigated two primary choline this compound-based formulations: CGB-500 for atopic dermatitis and CGB-400 for rosacea.

CGB-500 for Atopic Dermatitis

A Phase 2b, double-blind, vehicle-controlled study evaluated the efficacy and safety of CGB-500, a topical ointment containing tofacitinib in a choline this compound vehicle, in patients with mild to severe atopic dermatitis.[3][5]

Table 1: Summary of Phase 2b Clinical Trial of CGB-500 in Atopic Dermatitis [3][5]

ParameterDetails
Patient Population 180 patients aged 12 years and older with mild (9%), moderate (85%), or severe (6%) atopic dermatitis affecting <10% body surface area (BSA).
Treatment Arms - CGB-500 Ointment with 0.5% Tofacitinib - CGB-500 Ointment with 1% Tofacitinib - Vehicle Ointment
Primary Endpoints - Investigator's Global Assessment (IGA) success (Clear or Almost Clear with ≥2-grade improvement) - Change in worst itch as measured by the Peak Pruritus Numerical Rating Scale (PP-NRS)
Key Efficacy Results - 59% of patients achieved IGA treatment success. - 71% of patients experienced a ≥4-point improvement in worst itch. - 35% of patients achieved complete itch resolution ("0" itch score).
Safety Well tolerated with no new or unexpected safety signals.
CGB-400 for Rosacea

A Phase 2, multicenter, randomized, double-blind, vehicle-controlled study assessed the efficacy and safety of CGB-400 Topical Gel (40% choline this compound) for the treatment of inflammatory lesions of rosacea.[4][6] An earlier Phase 1b open-label study also provided initial efficacy data.[7]

Table 2: Summary of Clinical Trials of CGB-400 in Rosacea [4][6][7]

ParameterPhase 1b StudyPhase 2 Study
Patient Population 26 patients with mild-to-moderate facial rosacea.Approximately 80 patients with moderate to severe papulopustular facial rosacea (IGA score of 3 or 4).
Treatment Arms CGB-400 Gel (40% CAGE)- CGB-400 Topical Gel (40%) BID - Vehicle Gel BID
Key Efficacy Results Marked reduction in the number of inflammatory lesions.[7]An earlier study showed an approximate 80% reduction in inflammatory lesion count.[4]
Safety Well tolerated.Well tolerated.

Preclinical Antimicrobial Efficacy

Choline this compound has demonstrated broad-spectrum antimicrobial activity, including efficacy against biofilms, which are notoriously difficult to treat.

Table 3: In Vitro Anti-Biofilm Efficacy of Choline this compound (CAGE) [8]

PathogenBiofilm AgeExposure TimeMinimal Biofilm Eradication Concentration (MBEC)
S. aureus (MSSA)24 hours30 min0.625% v/v (14.2 mM)
120 min0.313% v/v (7.11 mM)
72 hours30 min1.25% v/v (28.4 mM)
120 min0.625% v/v (14.2 mM)
S. aureus (MRSA)24 hours30 min0.625% - 1.25% v/v (14.2 - 28.4 mM)
120 min0.313% - 0.625% v/v (7.11 - 14.2 mM)
72 hours30 min1.25% - 2.5% v/v (28.4 - 56.8 mM)
120 min0.156% - 2.5% v/v (3.56 - 56.8 mM)
K. pneumoniae24 hours120 min0.625% v/v (14.2 mM)
P. aeruginosa24 hours120 min2.50% v/v (56.8 mM)
E. cloacae24 hours120 min<0.156% v/v (<3.56 mM)

Note: The study also demonstrated that a 0.1% v/v solution of CAGE reduced S. aureus biofilm viability by over three orders of magnitude in just 15 minutes.[9]

Experimental Protocols

Synthesis of Choline this compound (CAGE 1:2 molar ratio)

Choline this compound is synthesized via a salt metathesis reaction.[7]

  • Geranic acid is weighed in a stainless-steel vessel equipped with a stirrer and placed in a water bath.

  • Choline bicarbonate solution (80%) is added dropwise to the vessel at a 1:2 molar ratio of choline bicarbonate to geranic acid.

  • The mixture is reacted for 8 hours at 27°C.

  • The water content of the resulting ionic liquid/deep eutectic mixture is measured using Karl Fischer titration as an in-process parameter.[7]

In Vitro Minimal Biofilm Eradication Concentration (MBEC) Assay

The MBEC assay determines the lowest concentration of an antimicrobial agent required to eradicate a biofilm.[8]

  • Biofilm Growth: Bacterial biofilms are grown on pegs of a 96-well plate lid in an appropriate growth medium.

  • Antimicrobial Challenge: The pegs with established biofilms are transferred to a 96-well plate containing serial dilutions of choline this compound.

  • Incubation: The plate is incubated for a specified exposure time (e.g., 30 or 120 minutes).

  • Recovery: The pegs are then transferred to a new 96-well plate containing fresh growth medium and sonicated to dislodge any remaining viable bacteria.

  • Regrowth: The recovery plate is incubated for 24 hours to allow for the regrowth of any surviving bacteria.

  • MBEC Determination: The MBEC is identified as the lowest concentration of the antimicrobial agent that prevents the regrowth of bacteria, determined by measuring the optical density at 600 nm (OD600).[8]

Visualizations

Experimental Workflow for MBEC Assay

MBEC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start biofilm_growth Biofilm Growth on Pegs start->biofilm_growth serial_dilution Serial Dilution of CAGE start->serial_dilution challenge Antimicrobial Challenge biofilm_growth->challenge serial_dilution->challenge incubation Incubation challenge->incubation recovery Transfer to Recovery Plate & Sonication incubation->recovery regrowth Incubation for Regrowth recovery->regrowth read_od Read OD600 regrowth->read_od determine_mbec Determine MBEC read_od->determine_mbec end end determine_mbec->end End

Caption: Workflow for determining the Minimal Biofilm Eradication Concentration (MBEC) of choline this compound.

Proposed Mechanism of Choline this compound Action on Bacterial Membranes

CAGE_Mechanism cluster_membrane Bacterial Cell Membrane cluster_action Mechanism of Action membrane Phospholipid Bilayer choline Choline Cation attraction Choline attracted to negatively charged membrane surface choline->attraction This compound This compound Anion insertion This compound inserts into the lipid bilayer This compound->insertion attraction->insertion disruption Membrane disruption and increased permeability insertion->disruption lysis Cell Lysis disruption->lysis

Caption: Proposed mechanism of the antimicrobial action of choline this compound on bacterial cell membranes.

References

Safety Operating Guide

Proper Disposal Procedures for Laboratory Chemical Waste

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemical waste is paramount for the protection of personnel, the environment, and the integrity of research. Adherence to established protocols minimizes risks of hazardous reactions, contamination, and regulatory violations. This guide provides essential information on the segregation, handling, and disposal of chemical waste generated in research, scientific, and drug development settings.

Chemical Waste Segregation and Compatibility

Proper segregation of chemical waste at the point of generation is a critical first step in safe disposal.[1][2] Incompatible chemicals must never be mixed, as this can lead to violent reactions, the release of toxic gases, or fires.[3] Always consult the Safety Data Sheet (SDS) for specific handling and storage requirements.[1][4]

Below is a summary of common laboratory chemical waste categories and their compatible storage solutions.

Waste CategoryExamplesCompatible ContainerIncompatible with
Halogenated Organic Solvents Dichloromethane, Chloroform, PerchloroethyleneGlass or polyethyleneNon-halogenated solvents, strong oxidizers
Non-Halogenated Organic Solvents Acetone, Ethanol, Hexane, Toluene, XyleneGlass or polyethyleneHalogenated solvents, strong acids, strong bases, oxidizers
Aqueous Acidic Waste (pH < 2) Hydrochloric acid, Sulfuric acid, Nitric acidGlass or polyethylene (avoid metal)[2][5]Bases, organic solvents, cyanides, sulfides, oxidizers
Aqueous Basic Waste (pH > 12.5) Sodium hydroxide, Potassium hydroxide, Ammonium hydroxideGlass or polyethyleneAcids, organic solvents, reactive metals
Oxidizers Nitric acid, Perchloric acid, Hydrogen peroxideGlass (with vented cap for peroxides)Flammable liquids, organic materials, reducing agents
Heavy Metal Waste Solutions containing mercury, lead, cadmium, chromiumLabeled, leak-proof containersMixing with other waste streams
Solid Chemical Waste Contaminated lab debris (gloves, paper towels), non-hazardous saltsLabeled bags or drumsLiquids, incompatible chemical residues
Sharps (Chemically Contaminated) Needles, scalpels, broken glassPuncture-resistant sharps containers[6]Mixing with non-sharp waste

Experimental Protocol: Acid-Base Neutralization

Neutralization is a common procedure for rendering certain acidic or basic wastes non-hazardous before disposal.[6][7] This protocol outlines a general procedure for the neutralization of a dilute, non-metallic acid. Caution: This procedure generates heat and potentially fumes. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and gloves.[6][7]

Materials:

  • Waste acid solution

  • Dilute basic solution (e.g., 1M Sodium Hydroxide or a saturated solution of Sodium Bicarbonate)[6]

  • Large, heat-resistant beaker (e.g., borosilicate glass)

  • Stir bar and stir plate

  • pH meter or pH indicator strips

  • Cooling bath (e.g., an ice-water bath)

Procedure:

  • Preparation: Place the heat-resistant beaker in a cooling bath on a stir plate within a fume hood.

  • Dilution: If starting with a concentrated acid, slowly add the acid to a large volume of cold water in the beaker with constant stirring. Never add water to acid. For quantities of concentrated acids or bases greater than 25 mL, it is recommended to have them managed by a professional waste disposal service.[7]

  • Initial pH Measurement: Measure the initial pH of the dilute acid solution using a calibrated pH meter or pH paper.

  • Neutralization: Slowly add the dilute basic solution dropwise to the stirring acid solution. Monitor the temperature of the solution. If it becomes excessively hot, pause the addition to allow it to cool.

  • pH Monitoring: Periodically check the pH of the solution. As the pH approaches 7, add the base more slowly.

  • Endpoint: The neutralization is complete when the pH is between 6.0 and 8.0.

  • Final Disposal: Once neutralized, the solution may be eligible for drain disposal, provided it does not contain any other hazardous components and is in compliance with local regulations. Flush with at least 20 parts water.[7]

Chemical Waste Disposal Workflow

The following diagram illustrates the general workflow for the proper disposal of chemical waste in a laboratory setting.

ChemicalWasteDisposalWorkflow cluster_generation Point of Generation cluster_accumulation Satellite Accumulation Area cluster_disposal Final Disposal A Identify Waste Type (Aqueous, Solvent, Solid) B Consult SDS for Hazards A->B C Select Compatible Container B->C D Label Container with Contents and Hazard Information C->D E Segregate Incompatible Wastes (e.g., Acids from Bases) D->E Transfer to SAA F Keep Containers Closed E->F G Store in Secondary Containment F->G H Request Waste Pickup from EHS or Licensed Contractor G->H Container Full or Max Storage Time Reached I Document Waste Transfer H->I J Off-site Treatment/Disposal (e.g., Incineration, Neutralization) I->J

Caption: General workflow for laboratory chemical waste disposal.

Minimizing Chemical Waste Generation

A proactive approach to waste management includes strategies to minimize the volume of hazardous waste produced.[2][8] Consider the following practices:

  • Source Reduction: Purchase chemicals in quantities that are appropriate for the planned experiments to avoid surplus.[2]

  • Substitution: Where possible, substitute hazardous chemicals with less hazardous alternatives.

  • Inventory Management: Maintain an accurate inventory of all chemicals to prevent the purchase of duplicates.[2]

  • Proper Labeling: Clearly label all containers with their contents and date of receipt to prevent the generation of unknown waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Geranate
Reactant of Route 2
Reactant of Route 2
Geranate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.